2-Fluoro-6-(methylamino)benzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-6-(methylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORADRWTTKWYNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541635 | |
| Record name | 2-Fluoro-6-(methylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96783-85-6 | |
| Record name | 2-Fluoro-6-(methylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50541635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Fluoro-6-(methylamino)benzonitrile CAS number and properties
An In-Depth Technical Guide to 2-Fluoro-6-(methylamino)benzonitrile
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to this comprehensive technical guide on this compound. This document serves as a resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of advanced chemical intermediates. This compound is a valuable substituted aromatic building block, combining the unique electronic properties of a fluorine substituent with the versatile reactivity of nitrile and secondary amine functional groups. The strategic placement of these groups makes it a key precursor for constructing complex heterocyclic scaffolds prevalent in modern drug discovery programs. This guide will provide an in-depth exploration of its properties, a validated synthetic protocol with mechanistic considerations, detailed analytical procedures, and insights into its reactivity and applications.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development.
Key Identifiers
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 96783-85-6 | [1] |
| Molecular Formula | C₈H₇FN₂ | [1] |
| Molecular Weight | 150.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CNC1=C(C(=CC=C1)F)C#N | [1] |
| InChIKey | HORADRWTTKWYNT-UHFFFAOYSA-N | [1] |
Physical and Chemical Properties
The table below lists key physicochemical properties. Note that where experimental data is not publicly available, values have been computationally predicted by established algorithms.
| Property | Value | Notes | Source(s) |
| Appearance | White to light yellow solid | [2] | |
| Boiling Point | 275.1 ± 30.0 °C | Predicted | [2] |
| Density | 1.16 ± 0.1 g/cm³ | Predicted | [2] |
| pKa | 1.72 ± 0.25 | Predicted (strongest basic) | [2] |
| LogP (XLogP3) | 2.3 | Computed | [1] |
| Polar Surface Area | 35.8 Ų | Computed | [1] |
| Storage Conditions | Room temperature, inert atmosphere, protect from light | [2] |
Synthesis and Mechanistic Insights
The most logical and industrially scalable synthesis of this compound is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway is highly efficient due to the electronic properties of the starting material.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SₙAr)
The chosen synthetic route starts from the readily available precursor, 2,6-difluorobenzonitrile.
Causality Behind the Strategy: The SₙAr mechanism is exceptionally well-suited for this transformation. The aromatic ring of 2,6-difluorobenzonitrile is rendered electron-deficient by the powerful electron-withdrawing effect of the nitrile group (-CN). This activation is crucial for the initial attack by a nucleophile.[3][4] Furthermore, fluorine is an excellent leaving group in SₙAr reactions, a phenomenon attributed to its high electronegativity which polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[5][6] The reaction with methylamine, a simple primary amine, provides the desired methylamino substituent regioselectively. Due to the symmetrical nature of the starting material, substitution at either the C2 or C6 position yields the same product.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity and purity confirmed by the analytical methods described in Section 3.
Materials:
-
2,6-Difluorobenzonitrile (1.0 eq)
-
Methylamine (40% solution in water, 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluorobenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.
-
Nucleophile Addition: While stirring the suspension at room temperature, add the 40% aqueous methylamine solution (1.5 eq) dropwise.
-
Heating: Heat the reaction mixture to 50-60 °C and maintain this temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc eluent), observing the consumption of the starting material. The reaction is typically complete within 4-8 hours.
-
Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a white to light yellow solid.
Spectroscopic Analysis and Characterization
Characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected spectroscopic signatures.
Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | -NH - | ~5.0-6.0 ppm (broad singlet) | Exchangeable proton on nitrogen. |
| Ar-H (3 protons) | 6.5-7.5 ppm (multiplets) | Protons on an electron-rich aromatic ring. Complex coupling patterns due to H-H and H-F coupling. | |
| -N-CH ₃ | ~2.9-3.1 ppm (doublet, J≈5 Hz) | Methyl group protons coupled to the adjacent N-H proton. | |
| ¹³C NMR | C ≡N | ~115-120 ppm | Typical range for nitrile carbons. |
| Ar-C | ~100-165 ppm | Aromatic carbons. The carbon attached to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). The carbon attached to the amino group (C-N) will be significantly upfield. | |
| -N-C H₃ | ~30-35 ppm | Aliphatic methyl carbon attached to nitrogen. | |
| FT-IR | C≡N Stretch | 2220-2240 cm⁻¹ | Strong, sharp absorption characteristic of an aromatic nitrile.[7] |
| N-H Stretch | 3350-3450 cm⁻¹ | Moderate, sharp absorption for a secondary amine. | |
| C-H (Aromatic) | 3000-3100 cm⁻¹ | ||
| C-H (Aliphatic) | 2850-2960 cm⁻¹ | ||
| C-F Stretch | 1200-1300 cm⁻¹ | Strong absorption. | |
| Mass Spec. | [M]+ | m/z = 150.06 | Molecular ion peak corresponding to the exact mass of C₈H₇FN₂. |
Analytical Workflow for Purity Assessment (HPLC)
Caption: Analytical workflow for purity determination by HPLC.
Protocol: HPLC Purity Analysis
Objective: To determine the purity of the synthesized this compound.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Sample of this compound.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water. A typical starting condition is 60:40 (v/v) Acetonitrile:Water. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Instrument Setup: Set the HPLC flow rate to 1.0 mL/min and the column oven temperature to 25 °C. Set the UV detector to monitor at a wavelength of 254 nm.
-
Injection and Data Acquisition: Inject 5 µL of the prepared sample onto the column. Run the analysis for a sufficient time (e.g., 10-15 minutes) to ensure all components have eluted.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main peak based on the relative peak area percentage.
Reactivity and Applications in Drug Discovery
The utility of this compound stems from the distinct reactivity of its three functional groups, making it a versatile intermediate for building complex molecular architectures.
-
The Nitrile Group: The cyano group is a versatile functional handle. It can be:
-
Hydrolyzed to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH) under acidic or basic conditions.
-
Reduced to a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Used in cycloaddition reactions or to construct heterocyclic rings, such as quinazolines.[8] The nitrile pharmacophore is present in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[9]
-
-
The Methylamino Group: The secondary amine is nucleophilic and can be further functionalized through:
-
Acylation with acid chlorides or anhydrides to form amides.
-
Alkylation with alkyl halides.
-
Participation in cyclization reactions to form nitrogen-containing heterocycles.
-
-
The Fluoroaromatic Ring: While the fluorine has already served its purpose as a leaving group in the synthesis, its presence in the final molecule imparts significant changes to the electronic properties. Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate pKa and lipophilicity.[10]
Application Context: This compound serves as a key building block for synthesizing more elaborate molecules. For instance, the core structure is present in precursors to compounds with potential biological activity. The ability to selectively modify the nitrile or the amine allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a critical process in drug development.
Safety and Handling
Proper handling is imperative to ensure laboratory safety. The following information is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[11]
-
Hazard Summary: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Handling and Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. Avoid formation of dust and aerosols.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential for applications in pharmaceutical and materials science. Its synthesis via a robust SₙAr pathway is efficient and scalable. The compound's orthogonal functional groups—a modifiable nitrile, a reactive secondary amine, and a metabolically interesting fluoroaromatic ring—provide chemists with multiple avenues for molecular elaboration. This guide has provided the essential technical framework for its synthesis, analysis, safe handling, and strategic application, empowering researchers to effectively utilize this versatile building block in their discovery programs.
References
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PubChem. This compound | C8H7FN2 | CID 13469797. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis. [Link]
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ResearchGate. 13 C NMR Chemical shifts of compounds 1-12. [Link]
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Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
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Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube, 2019. [Link]
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Vapourtec. Aromatic Substitution | Flow Reactions. [Link]
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The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution EXPLAINED!. YouTube, 2022. [Link]
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Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
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Chad's Prep. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube, 2021. [Link]
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Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]
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Molecules. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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PubChem. 2-Fluoro-6-methoxybenzonitrile | C8H6FNO | CID 523101. [Link]
- Google Patents. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.
- Google Patents. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
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PubChem. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695. [Link]
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RSC Publishing. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Semantic Scholar. Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. [Link]
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MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. [Link]
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ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]
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Journal of Nuclear Medicine. Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Fluoro-6-Methylbenzonitrile: Properties and Applications. [Link]
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National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-6-(methylamino)benzonitrile
Executive Summary
This technical guide provides an in-depth analysis of the physicochemical properties of 2-Fluoro-6-(methylamino)benzonitrile, a key fluorinated building block in modern medicinal and materials chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a holistic view of the compound's characteristics. We will explore its structural and chemical identity, delve into its key physical properties, outline the spectroscopic techniques for its characterization, and provide standardized protocols for analysis. The causality behind experimental choices and the integration of multiple analytical techniques to ensure data integrity are emphasized throughout, reflecting a field-proven approach to chemical characterization.
Introduction: The Strategic Importance of Fluorinated Scaffolds
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This compound (CAS No. 96783-85-6) is a versatile intermediate that combines a benzonitrile core, a fluorine substituent, and a methylamino group.[1] This unique combination of functional groups makes it a valuable precursor for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective use in reaction design, process scale-up, formulation, and regulatory compliance. This guide serves as a central repository for this essential data, grounded in authoritative sources and practical scientific methodology.
Compound Identification and Chemical Structure
Accurate identification is the foundation of chemical research. The primary identifiers for this compound are consolidated below, sourced from the PubChem public chemical database.[1]
-
Chemical Structure:
-
IUPAC Name: this compound[1]
-
CAS Number: 96783-85-6[1]
-
Molecular Formula: C₈H₇FN₂[1]
-
Synonyms: 2-Cyano-3-fluoro-N-methylaniline, 2-Fluoro-6-methylaminobenzonitrile[1]
Further computational descriptors provide deeper insight into its topology and electronic structure:
-
InChI: InChI=1S/C8H7FN2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,11H,1H3[1]
-
InChIKey: HORADRWTTKWYNT-UHFFFAOYSA-N[1]
-
Canonical SMILES: CNC1=C(C(=CC=C1)F)C#N[1]
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in both chemical reactions and biological systems. The following table summarizes the key computed and available experimental data for this compound.
| Property | Value | Data Source / Comment |
| Molecular Weight | 150.15 g/mol | PubChem CID 13469797[1] |
| Monoisotopic Mass | 150.05932639 Da | PubChem CID 13469797 (Computed)[1] |
| Physical State | Solid | Inferred from related compounds. |
| Melting Point | No data available | Data for the related compound 2-Fluoro-6-methylbenzonitrile is 39-46 °C.[2][3] A similar range may be expected. |
| Boiling Point | No data available | Predicted data for the related compound 2-Fluoro-6-methylbenzonitrile is 207.4±20.0 °C.[2] |
| Topological Polar Surface Area | 35.8 Ų | PubChem CID 13469797 (Computed)[1] |
| Solubility | No data available | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO based on its structure. |
Expert Insight: The Topological Polar Surface Area (TPSA) of 35.8 Ų is a significant predictor of drug transport properties. Molecules with a TPSA below 140 Ų are generally considered to have good cell permeability. This value suggests that derivatives of this compound have a favorable starting point for oral bioavailability.
Spectroscopic & Analytical Characterization
A multi-technique approach is essential for the unambiguous confirmation of a chemical's structure and purity. The expected spectroscopic fingerprint of this compound is detailed below.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying key functional groups. For this compound, the IR spectrum, typically acquired using a KBr-pellet technique, would be dominated by several characteristic absorption bands.[1]
-
N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the secondary amine.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be found just below 3000 cm⁻¹.
-
C≡N (Nitrile) Stretch: A strong, sharp absorption band around 2220-2240 cm⁻¹ is the most definitive peak for the nitrile functional group. Its intensity and position are characteristic.
-
C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.
-
C-F Stretch: A strong absorption in the fingerprint region, typically around 1000-1300 cm⁻¹, is expected for the C-F bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the molecular skeleton.
-
¹H NMR: The proton NMR spectrum would show distinct signals for each type of proton:
-
Aromatic Protons (3H): These would appear in the downfield region (approx. 6.5-7.5 ppm) as complex multiplets due to proton-proton and proton-fluorine coupling.
-
N-H Proton (1H): A broad singlet is expected, though its chemical shift can vary depending on solvent and concentration. It may couple with the adjacent methyl protons.
-
N-Methyl Protons (3H): A singlet or a doublet (due to coupling with the N-H proton) would appear in the upfield region (approx. 2.8-3.2 ppm).
-
-
¹³C NMR: The carbon spectrum would confirm the presence of 8 distinct carbon environments, including the characteristic nitrile carbon signal (approx. 115-120 ppm) and the aromatic carbons, whose shifts would be influenced by the fluorine and amino substituents.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, high-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to a mass of 151.0671 , consistent with the calculated monoisotopic mass for C₈H₈FN₂⁺.
Experimental Workflow for Physicochemical Characterization
The robust characterization of a chemical entity is a systematic process. The following workflow illustrates the logical sequence of experiments designed to validate the identity, purity, and properties of a newly synthesized or sourced batch of this compound.
Sources
2-Fluoro-6-(methylamino)benzonitrile molecular structure and weight
An In-Depth Technical Guide to 2-Fluoro-6-(methylamino)benzonitrile
Introduction
This compound is a substituted aromatic nitrile, a class of organic compounds that are pivotal as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its structure is characterized by a benzene ring functionalized with a nitrile (-C≡N) group, a fluorine atom, and a methylamino (-NHCH₃) group, all positioned in a specific ortho- and meta-arrangement. The strategic placement of these functional groups, particularly the electron-withdrawing fluorine atom and nitrile group alongside the electron-donating methylamino group, imparts a unique electronic profile and reactivity to the molecule.
Fluorinated organic molecules are of significant interest in medicinal chemistry. The incorporation of fluorine can enhance a drug candidate's metabolic stability, binding affinity to biological targets, and bioavailability.[2][3] As such, this compound represents a valuable building block for the synthesis of more complex, biologically active compounds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and its potential applications for professionals in research and drug development.
Physicochemical Properties and Molecular Structure
The fundamental properties of this compound are summarized below. These identifiers and computed properties are crucial for database searches, regulatory submissions, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 96783-85-6 | [4][5] |
| Molecular Formula | C₈H₇FN₂ | [4][5] |
| Molecular Weight | 150.15 g/mol | [4][5] |
| Canonical SMILES | CNC1=C(C=CC=C1F)C#N | [4] |
| InChI Key | HORADRWTTKWYNT-UHFFFAOYSA-N | [4] |
| Appearance | No data available | [6] |
| Melting Point | No data available | [6] |
| Boiling Point | No data available | [6] |
| Solubility | No data available | [6] |
Molecular Structure Diagram
The 2D chemical structure of this compound highlights the ortho-positioning of the fluoro and cyano groups relative to the methylamino substituent.
Caption: 2D structure of this compound.
Proposed Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
A highly plausible and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the presence of two strong electron-withdrawing groups (fluorine and nitrile) ortho and para to a potential leaving group (a second fluorine atom), which activates the aromatic ring towards nucleophilic attack.
The proposed starting material is 2,6-difluorobenzonitrile. The reaction with methylamine allows for the selective substitution of one fluorine atom. The fluorine atom is an excellent leaving group in SNAr reactions, and its substitution is regioselective due to the activating effect of the nitrile group.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established SNAr methodologies. Optimization of temperature, reaction time, and stoichiometry may be required.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2,6-difluorobenzonitrile (1.0 eq) and a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture. This acts as a scavenger for the HF byproduct.
-
Nucleophile Introduction: Slowly add a solution of methylamine (e.g., 40% in water or as a solution in THF, 1.1-1.5 eq) to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the product and dissolve inorganic salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Mechanistic Rationale
The SNAr mechanism proceeds via a two-step addition-elimination sequence. The methylamine nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrile group. In the subsequent step, the fluoride leaving group is eliminated, restoring the aromaticity of the ring and yielding the final product.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylamino group protons. The aromatic protons will appear as multiplets in the range of 6.5-7.5 ppm, with their coupling patterns influenced by both ³J (H-H) and through-space or J (H-F) couplings. The N-H proton will likely appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent. The methyl group (CH₃) protons will appear as a doublet (due to coupling with the N-H proton) or a singlet (if N-H exchange is rapid) around 2.8-3.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The nitrile carbon (C≡N) is expected in the 115-120 ppm region. The aromatic carbons will appear between 100-165 ppm, with the carbons directly attached to fluorine and nitrogen showing the largest shifts and exhibiting C-F coupling. The methyl carbon will be observed in the aliphatic region, typically around 30-35 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely a multiplet due to coupling with nearby aromatic protons.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the C≡N stretch (a sharp, strong band around 2220-2240 cm⁻¹), the N-H stretch (a moderate band around 3300-3500 cm⁻¹), C-F stretch (a strong band in the 1000-1300 cm⁻¹ region), and C-H stretches of the aromatic and methyl groups.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum would be observed at m/z = 150.15, corresponding to the molecular weight of the compound.
Applications in Research and Development
This compound is not just a chemical curiosity; it is a versatile intermediate with significant potential in several areas of chemical science.
-
Medicinal Chemistry: As a fluorinated building block, it can be used in the synthesis of novel therapeutic agents. The benzonitrile moiety is a common feature in many drugs, and the specific substitution pattern of this molecule offers a unique scaffold for library synthesis and lead optimization in drug discovery programs.[1]
-
Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often utilizes fluorinated intermediates to enhance potency and environmental stability.
-
Materials Science: Aromatic nitriles can be precursors to various functional materials, including polymers and dyes. The presence of fluorine and an amino group can be exploited to fine-tune the electronic and physical properties of these materials.
The strategic importance of fluorinated intermediates ensures that compounds like this compound will remain highly relevant to synthetic chemists aiming to construct complex and functional molecules.
Safety and Handling
According to available safety data sheets, specific toxicity and hazard data for this compound are limited.[6] Therefore, it must be handled with the standard precautions for a research chemical of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemcia Scientific, LLC. 2-Fluoro-6-iodo-3-methylamino-benzonitrile-Information. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Fluoro-6-methylbenzonitrile in Advancing Pharmaceutical Development. [Link]
-
MySkinRecipes. 2-Fluoro-6-methoxybenzonitrile. [Link]
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-6-Methylbenzonitrile: Properties and Applications. [Link]
-
PubChem. 2-Fluoro-6-morpholinobenzonitrile. National Center for Biotechnology Information. [Link]
-
BMRB. bmse000284 Benzonitrile. [Link]
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PubChem. 2-Fluoro-6-methoxybenzonitrile. National Center for Biotechnology Information. [Link]
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ResearchGate. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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ResearchGate. The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. [Link]
-
MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]
Sources
An In-depth Technical Guide to the Solubility of 2-Fluoro-6-(methylamino)benzonitrile in Organic Solvents
Foreword: Navigating the Solubility Landscape in Pharmaceutical Development
In the realm of drug discovery and development, understanding the solubility of a compound is not merely a perfunctory checkbox; it is a critical determinant of a molecule's journey from a laboratory curiosity to a life-changing therapeutic. The solubility of an active pharmaceutical ingredient (API) in various organic solvents governs everything from its ease of synthesis and purification to its formulation and bioavailability. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of 2-Fluoro-6-(methylamino)benzonitrile, a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3] While specific quantitative solubility data for this compound is not extensively published, this guide will equip you with the theoretical framework and practical methodologies to determine its solubility in your own laboratory settings.
Compound Profile: this compound
A thorough understanding of a molecule's physicochemical properties is the foundation upon which we can predict and experimentally determine its solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂ | [4] |
| Molecular Weight | 150.15 g/mol | [4][5] |
| CAS Number | 96783-85-6 | [4][5][6] |
| Appearance | Varies; often a powder or crystalline solid | [2][7] |
| Boiling Point (Predicted) | 275.1 ± 30.0 °C | [5] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [5] |
Structural Analysis:
The structure of this compound, with its aromatic ring, nitrile group, fluorine atom, and methylamino group, provides key insights into its potential solubility. The nitrile group and the fluorine atom are electron-withdrawing, while the methylamino group is electron-donating. The presence of both polar (nitrile, amino) and nonpolar (benzene ring) functionalities suggests a nuanced solubility profile. The molecule has the potential for hydrogen bonding via the secondary amine, which can influence its interaction with protic solvents.
Theoretical Framework for Solubility Prediction: "Like Dissolves Like"
The age-old adage "like dissolves like" remains a powerful guiding principle in solubility science.[8] A compound's polarity, hydrogen bonding capability, and molecular size are the primary determinants of its solubility in a given solvent.[8]
DOT Script for Solubility Principles:
Caption: Intermolecular forces governing solubility.
Predicted Solubility Profile:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of the methylamino group to participate in hydrogen bonding suggests that this compound will exhibit moderate to good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): The polar nature of the nitrile group and the overall dipole moment of the molecule suggest good solubility in these solvents through dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the nitrile and amino groups, the compound is expected to have low solubility in nonpolar solvents. The aromatic ring may provide some affinity for aromatic solvents like toluene over aliphatic solvents like hexane.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in a range of organic solvents. This method is designed to be self-validating by ensuring that equilibrium is reached.
DOT Script for Experimental Workflow:
Caption: Workflow for equilibrium solubility determination.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Protocol:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibration.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is crucial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) x Dilution factor
-
Self-Validation and Trustworthiness:
To ensure the trustworthiness of the results, the following checks should be implemented:
-
Visual Confirmation: After the equilibration period, there should be visible excess solid in each vial, confirming that the solution is indeed saturated.
-
Time to Equilibrium: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility does not significantly change, indicating that equilibrium has been reached.
-
Method Validation: The analytical method used for quantification (HPLC or UV-Vis) should be validated for linearity, accuracy, and precision.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.[5]
Conclusion and Future Directions
This guide provides a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining theoretical predictions with a rigorous experimental protocol, researchers can generate the reliable solubility data necessary to advance their drug development programs. Future work should focus on generating a comprehensive, publicly available dataset of the solubility of this important intermediate in a wide range of pharmaceutically relevant solvents at various temperatures.
References
- Experiment 1 Determination of Solubility Class. (n.d.).
- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- This compound. (n.d.). PubChem.
- 2-Amino-6-fluorobenzonitrile - SAFETY DATA SHEET. (2023, August 16).
- 2-Fluoro-6-MethylaMino-benzonitrile - Safety Data Sheet. (n.d.). ChemicalBook.
- 2-Fluoro-6-MethylaMino-benzonitrile | 96783-85-6. (n.d.). ChemicalBook.
- 2-Fluoro-6-methylbenzonitrile 97 198633-76-0. (n.d.). Sigma-Aldrich.
- The Role of 2-Fluoro-6-methylbenzonitrile in Advancing Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 2-FLUORO-6-METHYLBENZONITRILE - Safety Data Sheet. (2025, July 26). ChemicalBook.
- 2-Fluoro-6-methylbenzonitrile. (n.d.). Chem-Impex.
- 2-Fluoro-6-(trifluoromethyl)benzonitrile 97 133116-83-3. (n.d.). Sigma-Aldrich.
- Safety Data Sheet. (2024, December 19). Fluorochem.
- 2-Fluoro-6-methoxybenzonitrile. (n.d.). MySkinRecipes.
- A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. (2025, August 7). ResearchGate.
- 2-Fluoro-6-MethylaMino-benzonitrile | 96783-85-6. (2025, July 16). ChemicalBook.
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- 9. chemicalbook.com [chemicalbook.com]
A Guide to the Spectroscopic Characterization of 2-Fluoro-6-(methylamino)benzonitrile
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Fluoro-6-(methylamino)benzonitrile, a substituted aromatic compound, represents a class of molecules with significant potential in medicinal chemistry due to the presence of key pharmacophoric features: a nitrile group, a fluorine atom, and a methylamino substituent. These functional groups can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, making this compound and its analogs attractive for library synthesis and lead optimization.
This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for the characterization of this and structurally related compounds. The interpretation herein is grounded in fundamental spectroscopic principles and comparative analysis with analogous structures to ensure scientific rigor.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound are expected to give rise to a unique spectroscopic fingerprint. The following diagram illustrates the logical flow of how each spectroscopic technique probes different aspects of the molecule's structure.
Caption: Correlation of spectroscopic techniques with molecular features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl group, and the N-H proton. The chemical shifts are influenced by the electronic effects of the substituents (the electron-withdrawing fluorine and nitrile groups, and the electron-donating methylamino group).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.30 - 7.45 | t | 8.0 - 9.0 (JH-H) |
| H-3 | 6.40 - 6.55 | d | 8.0 - 9.0 (JH-H) |
| H-5 | 6.30 - 6.45 | t | 8.0 - 9.0 (JH-H), 10.0 - 12.0 (JH-F) |
| NH | 5.0 - 6.0 | br s | - |
| CH₃ | 2.80 - 3.00 | d | 4.5 - 5.5 (JH-H) |
Causality Behind Predictions:
-
Aromatic Protons: The aromatic region is expected to show a complex pattern due to the substitution. H-4 is predicted to be the most downfield of the aromatic protons due to its para-relationship to the electron-withdrawing fluorine. The ortho- and meta-couplings between the aromatic protons will lead to the predicted multiplicities. A key feature for H-5 will be the additional coupling to the fluorine atom (ortho-coupling, ³JH-F).
-
Methyl Protons: The methyl protons will appear as a doublet due to coupling with the adjacent N-H proton.
-
N-H Proton: The N-H proton signal is expected to be a broad singlet and its chemical shift can be highly dependent on concentration and solvent.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment and the presence of the fluorine atom will induce C-F coupling.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |
| C-CN | 116 - 118 | - |
| C-2 (C-F) | 160 - 164 | 240 - 250 (¹JC-F) |
| C-6 (C-N) | 150 - 154 | 10 - 15 (²JC-F) |
| C-4 | 133 - 136 | 2 - 4 (⁴JC-F) |
| C-5 | 110 - 113 | 20 - 25 (²JC-F) |
| C-3 | 105 - 108 | 2 - 4 (³JC-F) |
| C-1 (C-CN) | 95 - 100 | 5 - 10 (³JC-F) |
| CH₃ | 30 - 33 | - |
Causality Behind Predictions:
-
C-F Coupling: The carbon directly attached to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JC-F). The adjacent carbons (C-1, C-3, C-6) will show smaller two- and three-bond couplings.
-
Substituent Effects: The electron-donating methylamino group will shield the ortho (C-5) and para (C-3) carbons, shifting them upfield. Conversely, the electron-withdrawing fluorine and nitrile groups will deshield the carbons they are attached to.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.
Caption: Standard workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H, C≡N, C-F, and aromatic C-H and C=C bonds.
Experimental IR Data
The following data is based on the FTIR spectrum available in the PubChem database, acquired using a KBr-pellet technique.[1]
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2950 | Medium |
| C≡N Stretch | ~2225 | Strong, Sharp |
| Aromatic C=C Bending | 1580 - 1620 | Strong |
| N-H Bending | 1500 - 1550 | Medium |
| C-F Stretch | 1200 - 1250 | Strong |
Interpretation of Key Peaks:
-
N-H Stretch: The peak around 3400 cm⁻¹ is characteristic of a secondary amine N-H stretching vibration.
-
C≡N Stretch: The strong, sharp absorption at approximately 2225 cm⁻¹ is a definitive indicator of the nitrile functional group. Its position is slightly influenced by the electronic effects of the adjacent substituents.
-
C-F Stretch: A strong absorption in the 1200-1250 cm⁻¹ region is indicative of the C-F bond stretch.
Experimental Protocol for IR Data Acquisition (FTIR-ATR)
While the reference spectrum was obtained using a KBr pellet, a modern and more convenient method is Attenuated Total Reflectance (ATR).
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Acquire the IR spectrum over the desired range, typically 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and gaining structural insights.
Predicted Mass Spectrum Data
For this compound (C₈H₇FN₂), the following mass spectral data are predicted under electron ionization (EI) conditions.
| m/z | Predicted Ion | Comments |
| 150 | [M]⁺• | Molecular ion. Expected to be of moderate to high intensity. |
| 135 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 123 | [M - HCN]⁺• | Loss of hydrogen cyanide. |
| 108 | [M - CH₃ - HCN]⁺ | Subsequent loss of HCN from the [M - CH₃]⁺ fragment. |
Molecular Weight Confirmation: The exact mass of this compound is 150.05932639 Da, as computed by PubChem.[1] High-resolution mass spectrometry (HRMS) should be able to confirm this mass with high accuracy (typically within 5 ppm).
Fragmentation Pathway: The fragmentation of the molecular ion is predicted to proceed through several key pathways, as illustrated below. The stability of the resulting fragments will dictate the relative intensities of the observed peaks.
Caption: Predicted primary fragmentation pathways for this compound.
Experimental Protocol for MS Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC) for volatile samples.
-
Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its unambiguous identification and characterization. While experimental data for all techniques was not available in a single source, a combination of existing data and well-established spectroscopic principles allows for a confident prediction of the complete spectral profile. The methodologies and interpretations presented in this guide are intended to be a valuable resource for researchers working with this compound and its derivatives, facilitating efficient and accurate structural elucidation in their scientific endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
synthesis pathways for 2-Fluoro-6-(methylamino)benzonitrile
An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-(methylamino)benzonitrile
Introduction
This compound is a substituted aromatic compound with the molecular formula C₈H₇FN₂.[1] Its structure, featuring a fluorine atom and a methylamino group ortho to a nitrile, makes it a valuable building block in medicinal chemistry and materials science. The strategic placement of these functional groups allows for diverse downstream chemical modifications. Fluorinated organic compounds are of particular interest in pharmaceutical development as the inclusion of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This guide provides a comprehensive overview of the most efficient and scientifically robust pathway for the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and industrially scalable approach to synthesizing this compound is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is fundamentally different from the more common electrophilic aromatic substitution. In an SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring.[3] For this to occur, the aromatic ring must be "activated" or made electron-deficient, typically by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[3][4]
The chosen starting material for this synthesis is 2,6-Difluorobenzonitrile . This precursor is ideal for several reasons:
-
Excellent Leaving Group : The fluorine atom is a highly effective leaving group in SNAr reactions. Despite fluorine's high electronegativity forming a strong C-F bond, its ability to polarize the carbon atom makes the site highly susceptible to nucleophilic attack. The rate-determining step is the initial attack by the nucleophile, not the departure of the leaving group.[4]
-
Ring Activation : The nitrile group (-C≡N) is a powerful electron-withdrawing group through both induction and resonance. The second fluorine atom further activates the ring, making the ortho/para positions highly electrophilic.[5] In 2,6-difluorobenzonitrile, both fluorine atoms are ortho to the activating nitrile group, rendering them highly susceptible to substitution.[5]
-
Nucleophile : Methylamine (CH₃NH₂) serves as the incoming nucleophile, providing the required methylamino moiety.
The overall transformation is a direct displacement of one of the fluorine atoms on the 2,6-difluorobenzonitrile ring by methylamine.
Caption: High-level overview of the synthesis pathway.
Mechanistic Insights: The Addition-Elimination Pathway
The SNAr reaction proceeds through a well-established two-step addition-elimination mechanism .[6]
-
Nucleophilic Addition : The reaction initiates with the attack of the nucleophile (methylamine) on one of the carbon atoms bearing a fluorine atom. This attack is perpendicular to the plane of the aromatic ring and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3][4] The negative charge of this complex is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing nitrile group.
-
Elimination : In the second step, the aromaticity of the ring is restored through the expulsion of the fluoride leaving group. This step is typically fast.
Caption: The addition-elimination mechanism of the SNAr reaction.
Detailed Experimental Protocol
This protocol describes a general laboratory-scale synthesis of this compound.
Materials & Equipment:
-
2,6-Difluorobenzonitrile (starting material)
-
Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF)
-
Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (drying agent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluorobenzonitrile (1.0 eq).
-
Solvent and Base Addition : Add anhydrous potassium carbonate (2.0 eq) followed by the solvent (e.g., DMSO) to create a stirrable slurry.
-
Nucleophile Addition : Slowly add the methylamine solution (1.5 - 2.0 eq) to the flask at room temperature while stirring. An excess of methylamine is used to ensure the reaction goes to completion.
-
Reaction Heating : Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the solvent used.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-8 hours).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with water, followed by brine.
-
-
Drying and Concentration : Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid or oil.
Data Summary: Typical Reaction Parameters
| Parameter | Value | Rationale |
| Starting Material | 2,6-Difluorobenzonitrile | Provides an activated aromatic ring and a good leaving group.[7] |
| Nucleophile | Methylamine (1.5-2.0 eq) | The reagent that introduces the desired methylamino group. Excess drives the reaction to completion. |
| Base | K₂CO₃ (2.0 eq) | Neutralizes the HF acid formed during the reaction, preventing side reactions. |
| Solvent | DMSO or DMF | Polar aprotic solvents that effectively solvate the intermediates and facilitate the SNAr reaction. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome the activation barrier without causing significant decomposition. |
| Reaction Time | 4-8 hours | Typical duration required for complete conversion, should be confirmed by reaction monitoring. |
| Typical Yield | >85% | The directness and efficiency of the SNAr pathway generally lead to high yields. |
Alternative Synthetic Considerations
While the direct amination of 2,6-difluorobenzonitrile is the most efficient route, other pathways could theoretically be employed. For instance, one could start with 2-Fluoro-6-nitrobenzonitrile . This compound is also highly activated towards SNAr, and reaction with methylamine would displace the fluorine atom.[8] The subsequent step would require the selective reduction of the nitro group to an amine, which can be achieved with reagents like iron powder in acid or catalytic hydrogenation.[8] However, this multi-step process is less atom-economical and more complex than the direct approach.
Conclusion
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. The use of 2,6-difluorobenzonitrile as the starting material provides a highly activated system for the direct and regioselective displacement of a fluorine atom by methylamine. This addition-elimination pathway is robust, high-yielding, and proceeds under well-defined and scalable conditions. The principles of ring activation by electron-withdrawing groups and the choice of a suitable leaving group are paramount to the success of this synthesis, making it a classic example of modern organic synthesis for the construction of valuable pharmaceutical intermediates.
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An In-Depth Technical Guide to the Prospective Biological Activity of 2-Fluoro-6-(methylamino)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Preamble: From Chemical Intermediate to Biological Probe
In the landscape of modern drug discovery, the journey from a simple chemical building block to a life-altering therapeutic is both complex and fascinating. The compound 2-Fluoro-6-(methylamino)benzonitrile, identified by its CAS number 96783-85-6, is primarily recognized in the scientific literature and commercial catalogs as a chemical intermediate.[1][2] Its utility is established in the synthesis of more complex, pharmacologically active molecules. However, the intrinsic biological activity of such intermediates is often an unexplored frontier. This guide posits that the structural motifs present in this compound, which make it a valuable synthon for targeted therapies, may also endow it with latent biological activities worthy of investigation.
This document serves as a comprehensive technical guide and a hypothetical research framework for elucidating the potential biological activities of this compound. We will dissect its structural features, infer potential biological targets based on its role in the synthesis of known drugs, and propose a rigorous, multi-tiered experimental plan to uncover and characterize its bioactivity. This exploration is grounded in the principle that understanding the foundational pharmacology of key structural fragments can accelerate and enrich the drug discovery process.
Part 1: Structural Rationale and Hypothesized Biological Targets
The molecular architecture of this compound offers several clues to its potential biological interactions. The 2-aminobenzonitrile scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[3][4][5] The nitrile group can act as a hydrogen bond acceptor, while the aromatic ring can engage in π–π stacking interactions within protein binding pockets.[3] The fluorine atom can enhance binding affinity and modulate metabolic stability, a common strategy in modern drug design.[4]
Given that structurally related aminobenzonitriles are key components of potent kinase inhibitors and other targeted agents, we can formulate two primary hypotheses for the biological activity of this compound:
-
Hypothesis 1: Inhibition of Protein Kinases: The compound may exhibit inhibitory activity against one or more protein kinases. This is based on its use as a precursor for sophisticated kinase inhibitors like Alectinib, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and RET proto-oncogene.[2][6] The core structure might possess a basal affinity for the ATP-binding pocket of certain kinases.
-
Hypothesis 2: G-Protein Coupled Receptor (GPCR) Antagonism: The compound is an intermediate in the synthesis of Elagolix, a non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[7][8][9] This suggests the scaffold may have the potential to interact with GPCRs, a major class of drug targets.
To investigate these hypotheses, a systematic screening cascade is proposed. This cascade is designed to first identify any potential activity in high-throughput biochemical assays and then validate these findings in more physiologically relevant cell-based models.
Part 2: A Proposed Experimental Workflow for Biological Characterization
The following workflow is designed as a self-validating system, progressing from broad, high-throughput screening to more focused, mechanistic studies.
Caption: Proposed experimental workflow for biological screening.
Part 3: Detailed Experimental Protocols
Tier 1: Primary Biochemical Screening
Causality Behind Experimental Choice: The initial step must be broad to cast a wide net for potential activities. A large kinase panel is chosen due to the prevalence of the aminobenzonitrile scaffold in kinase inhibitors. A focused GPCR screen, including the GnRH receptor, is a logical second arm based on the Elagolix precedent.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced, which is directly proportional to kinase activity. A decrease in signal in the presence of the test compound indicates inhibition.[10][11][12]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well white plate, add 25 nL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of the target kinase (e.g., ALK, RET, RAF isoforms) in the appropriate kinase assay buffer.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
-
Initiation of Reaction: Add 2.5 µL of the substrate/ATP mixture to initiate the kinase reaction. The concentration of ATP should ideally be at its Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to kinase activity.
Tier 2: Potency Determination
Causality Behind Experimental Choice: Once a "hit" is identified (e.g., >50% inhibition in the primary screen), its potency must be quantified. An IC50 (for enzymes) or Ki (for receptors) value provides a quantitative measure of affinity, allowing for the ranking and prioritization of hits. The LanthaScreen™ assay is a robust, TR-FRET-based method ideal for accurate IC50 determination.[6][9][13][14]
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay
This is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase's ATP binding site.[9][15]
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 4X solution of the test compound by serially diluting the 10 mM DMSO stock.
-
Prepare a 2X kinase/Eu-antibody mixture in 1X Kinase Buffer.
-
Prepare a 4X fluorescent kinase tracer solution in 1X Kinase Buffer.
-
-
Assay Procedure (16 µL final volume):
-
To a 384-well plate, add 4 µL of the 4X test compound or DMSO control.
-
Add 8 µL of the 2X kinase/Eu-antibody mixture.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution.
-
-
Incubation and Reading:
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both 615 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Radioligand Competition Binding Assay (for GnRHR)
This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to the receptor.[4][5][16][17]
-
Membrane Preparation: Use commercially available membranes from cells overexpressing the human GnRH receptor or prepare them in-house.
-
Assay Setup (96-well format):
-
To each well, add 150 µL of receptor membranes (e.g., 10 µg protein), 50 µL of the test compound at various concentrations, and 50 µL of a radiolabeled GnRH antagonist (e.g., ³H-labeled antagonist) at a fixed concentration near its Kd.
-
Total binding is determined in the absence of a competitor. Non-specific binding is determined in the presence of a saturating concentration of a non-labeled known antagonist.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a PEI-presoaked glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis: Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Tier 3: Cellular Activity Validation
Causality Behind Experimental Choice: A compound that is active in a biochemical assay must also be active in a cellular context to be considered a valid hit. Cellular assays confirm that the compound can cross the cell membrane and engage its target in a physiological environment. The MTT assay is a standard, robust method for assessing the impact on cell proliferation.[1][2][18][19]
Protocol 4: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][2][18][19]
-
Cell Seeding: Seed cells from a relevant cancer line (e.g., an ALK-positive NSCLC line like H3122) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Part 4: Visualization of Key Signaling Pathways
Understanding the molecular context of the hypothesized targets is crucial. The following diagrams illustrate the canonical signaling pathways for ALK and the GnRH receptor.
Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway.
Caption: Gonadotropin-Releasing Hormone (GnRH) receptor pathway.
Part 5: Data Presentation and Interpretation
All quantitative data from the proposed assays should be summarized for clear interpretation. Below is a hypothetical data summary table.
| Assay Type | Target/Cell Line | Metric | Hypothetical Value for 2-F-6-(Me-amino)benzonitrile |
| Kinase Binding Assay | ALK | IC50 | 8.5 µM |
| Kinase Binding Assay | RET | IC50 | > 50 µM |
| Kinase Binding Assay | BRAF | IC50 | 22 µM |
| GPCR Binding Assay | GnRHR | Ki | > 100 µM |
| Cell Proliferation Assay | H3122 (ALK+) | GI50 | 15 µM |
| Cell Proliferation Assay | A549 (ALK-) | GI50 | > 100 µM |
Interpretation of Hypothetical Data: The data above would suggest that this compound possesses modest, micromolar inhibitory activity against ALK, with some off-target activity on BRAF. The lack of potent activity against the GnRH receptor would deprioritize that hypothesis. The cellular data corroborates the biochemical findings, showing growth inhibition in an ALK-driven cell line at a concentration consistent with the biochemical IC50, while being inactive in an ALK-negative line. This selectivity would provide a strong rationale for initiating a medicinal chemistry program to optimize the potency and selectivity of this scaffold.
Conclusion: A Starting Point for Discovery
While this compound is currently valued as a synthetic intermediate, this guide outlines a clear, scientifically rigorous path to explore its potential as a biologically active molecule in its own right. The structural alerts within the molecule, combined with its role in the synthesis of powerful targeted drugs, provide a compelling rationale for the proposed investigation. By employing a systematic screening cascade, from broad biochemical assays to specific cellular validation, researchers can efficiently determine if this humble building block holds the key to a new class of therapeutic agents. This framework not only serves to characterize a single molecule but also embodies a broader strategy for unlocking the hidden biological potential within the vast catalog of chemical synthons.
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What is the mechanism of Alectinib Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved January 11, 2026, from [Link]
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Oncogenic anaplastic lymphoma kinase (ALK) signaling. Schematic... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Signal transduction pathways of GnRHR. Schematic illustration of GnRHR... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Anaplastic lymphoma kinase (ALK) signaling in normal and cancer cells.... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Schematic diagram of signaling pathways in ALK-positive ALCL cells. (A)... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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In vitro kinase assay - Protocols.io. (2023, September 23). Retrieved January 11, 2026, from [Link]
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Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
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In vitro JAK kinase activity and inhibition assays - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Endocrine system - GnRH signaling pathway - Immunoway. (n.d.). Retrieved January 11, 2026, from [Link]
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2-Aminobenzimidazoles as potent Aurora kinase inhibitors - PubMed. (2009, September 1). Retrieved January 11, 2026, from [Link]
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GNRH Signaling - QIAGEN GeneGlobe. (n.d.). Retrieved January 11, 2026, from [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14). Retrieved January 11, 2026, from [Link]
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A Technical Guide to the Potential Applications of 2-Fluoro-6-(methylamino)benzonitrile in Drug Discovery: A Scaffold Analysis for Novel Therapeutics
Abstract
In the landscape of modern drug discovery, the strategic selection and optimization of molecular scaffolds are paramount to success. The compound 2-Fluoro-6-(methylamino)benzonitrile represents a compelling, yet underexplored, chemical entity. This technical guide provides a comprehensive analysis of this scaffold from a medicinal chemistry perspective. By deconstructing the molecule into its constituent functional groups—an ortho-fluorine, a secondary methylamino group, and a nitrile—we can project its potential physicochemical properties, pharmacokinetic behavior, and plausible biological targets. This document serves as a roadmap for researchers and drug development professionals, outlining hypothesis-driven strategies for target identification, experimental workflows for hit validation, and rational approaches for subsequent analogue development. Our analysis posits that the unique convergence of these three pharmacophoric elements makes this compound a high-potential starting point for developing novel therapeutics in areas such as oncology, metabolic disease, and neurology.
Introduction: The Rationale for Scrutiny
The imperative in drug discovery is to identify novel chemical matter that possesses a favorable balance of potency, selectivity, and drug-like properties. The selection of a starting scaffold is a critical decision point that influences the entire trajectory of a research program. This compound emerges as a scaffold of significant interest not because of a documented history of biological activity, but because of the strategic combination of three well-understood and highly valued functional groups in medicinal chemistry.
Overview of the this compound Scaffold
This compound is a small aromatic compound with the molecular formula C₈H₇FN₂.[1] Its structure is characterized by a benzonitrile core substituted at the 2-position with a fluorine atom and at the 6-position with a methylamino group. This specific ortho-substitution pattern creates a unique electronic and steric environment that is ripe for exploration.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₇FN₂ | PubChem[1] |
| Molecular Weight | 150.15 g/mol | PubChem[1] |
| CAS Number | 96783-85-6 | PubChem[1] |
| SMILES | CNC1=C(C(=CC=C1)F)C#N | PubChem[1] |
The Convergence of Privileged Functional Groups
The true potential of this scaffold lies in the synergistic interplay of its three key functional groups:
-
Fluorine: The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve lipophilicity, and modulate pKa, which can lead to improved cell permeability and target engagement.[2][3][4]
-
Methylamino Group: The N-methyl group can have a profound "magic methyl" effect, improving potency and pharmacokinetic properties through subtle conformational and electronic changes.[5][6] The secondary amine itself is a crucial hydrogen bond donor and acceptor, vital for molecular recognition.
-
Nitrile Group: Often used as a bioisostere for a carbonyl group, the nitrile is a potent hydrogen bond acceptor and is typically metabolically robust.[7] Its inclusion in numerous approved drugs attests to its utility and biocompatibility.[7]
This guide will dissect the contribution of each component to build a compelling case for the investigation of this compound as a foundational scaffold for next-generation therapeutics.
Physicochemical and Pharmacokinetic Profile: A Predictive Analysis
A primary goal in lead optimization is to fine-tune a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The inherent structural features of this compound provide a promising starting point.
The Influence of Fluorine: Enhancing Drug-like Properties
The strategic placement of fluorine is a cornerstone of modern medicinal chemistry.[4][8] In this scaffold, the ortho-fluorine atom is predicted to exert several beneficial effects:
-
Metabolic Blocking: The strong carbon-fluorine bond can prevent enzymatic degradation, particularly oxidative metabolism, at the site of fluorination, potentially increasing the molecule's half-life.[2]
-
pKa Modulation: The high electronegativity of the fluorine atom will lower the pKa of the adjacent methylamino group. This can be critical for optimizing interactions with a biological target, as it alters the population of the protonated state of the amine at physiological pH, thereby affecting its ability to act as a hydrogen bond donor.
-
Enhanced Permeability: Fluorine substitution often increases lipophilicity, which can improve a compound's ability to cross biological membranes, a key factor for oral bioavailability and, in some cases, penetration of the central nervous system (CNS).[3]
The "Magic Methyl" Effect: Impact of the N-Methyl Group
The addition of a methyl group, while seemingly minor, can dramatically alter a compound's biological profile.[6] The N-methyl group in this scaffold contributes in two ways:
-
Hydrophobic Interactions: It provides a small lipophilic surface that can engage in favorable van der Waals interactions within a target's binding pocket, potentially increasing binding affinity.
-
Solubility and Conformation: The methyl group can disrupt planarity and crystal packing, which may lead to an increase in aqueous solubility despite the increase in lipophilicity.[6] Furthermore, it restricts the conformational freedom around the C-N bond, which can pre-organize the molecule into a more favorable bioactive conformation, leading to a potency gain.[6]
The Nitrile Pharmacophore: A Versatile Interaction Point
The nitrile group is a highly valuable pharmacophore due to its unique electronic properties and metabolic stability.[7]
-
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile possesses a lone pair of electrons and can act as a strong hydrogen bond acceptor, often mimicking the interaction of a carbonyl oxygen.[7] This is a key interaction in many enzyme inhibitors, such as those targeting aromatase.[7]
-
Dipole Interactions: The linear geometry and strong dipole moment of the nitrile group allow it to engage in favorable dipole-dipole interactions within a protein binding site.
-
Metabolic Stability: The nitrile group is generally resistant to metabolic hydrolysis, making it a stable anchor point in a drug molecule.[7]
Hypothesis-Driven Exploration of Potential Therapeutic Targets
Based on the structural motifs present in this compound, we can hypothesize several classes of biological targets where this scaffold may demonstrate activity. The core N-methylaniline moiety is a common feature in many classes of inhibitors.
-
Kinase Inhibition: Many ATP-competitive kinase inhibitors utilize a substituted aniline or similar scaffold to form key hydrogen bonds with the hinge region of the kinase domain. The methylamino and nitrile groups of our scaffold could potentially replicate these crucial interactions. The discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as CDK12 inhibitors highlights the utility of the methylamino group in this context.[9]
-
Enzyme Inhibition (e.g., DPP-4): The development of quinazolinone derivatives bearing a methyl-benzonitrile moiety as dipeptidyl peptidase-4 (DPP-4) inhibitors suggests that this combination of functional groups can occupy the S1 pocket of certain enzymes, with the nitrile forming hydrogen bonds.[10] This presents a plausible avenue for developing agents for type 2 diabetes.
-
DNA Gyrase Inhibition: The 8-(methylamino)-2-oxo-1,2-dihydroquinoline scaffold has yielded potent inhibitors of E. coli DNA gyrase.[11] This demonstrates that the methylamino-substituted aromatic ring is a viable pharmacophore for targeting bacterial topoisomerases, opening a potential route for novel antibacterial agents.
-
GPCR Modulation: Fragment-based screening has identified benzonitrile-containing molecules as negative allosteric modulators of the mGlu5 receptor, a Class C G-protein coupled receptor (GPCR).[12] This indicates the scaffold could be suitable for targeting allosteric sites on complex membrane proteins.
Proposed Experimental Workflows for Target Validation and Lead Generation
To translate these hypotheses into actionable data, a structured experimental approach is required. The following workflows are designed to efficiently screen the scaffold, validate hits, and provide a foundation for lead optimization.
Workflow 1: Initial Broad-Spectrum Screening Cascade
The initial step is to understand the general biological activity profile of the scaffold. A broad screening campaign is the most efficient method.
Causality: The goal is not necessarily to find a potent hit immediately, but to identify promising target classes. By screening against a diverse panel (e.g., kinases, GPCRs, ion channels), we maximize the chances of uncovering a tractable starting point. A tiered approach conserves resources by focusing follow-up efforts only on the most promising initial results.
Protocol: Isothermal Titration Calorimetry (ITC) for Hit Validation
Rationale: Once a hit is identified from a primary screen (e.g., an enzyme inhibition assay), it is crucial to confirm direct binding to the target protein and to understand the thermodynamics of the interaction. ITC is the gold standard for this purpose as it provides a complete thermodynamic profile (binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n)) in a single, label-free experiment.[11] This data is invaluable for guiding structure-based drug design.
Methodology:
-
Preparation of Reagents:
-
Dissolve the purified target protein in a well-defined buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The buffer must be identical to the one used for the ligand to avoid heat of dilution artifacts.
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Prepare the final ligand solution by diluting the DMSO stock into the same protein buffer, ensuring the final DMSO concentration is low and matched in both the syringe and the cell (typically <2%).
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument (e.g., a Malvern MicroCal PEAQ-ITC) sample cell and syringe with detergent and water.
-
Set the experimental temperature to 25°C. This is a standard starting point, but can be varied to study heat capacity changes.
-
-
Loading the Instrument:
-
Load the protein solution (typically at a concentration of 10-20 µM) into the sample cell.
-
Load the ligand solution (typically 10-20 fold higher concentration than the protein) into the injection syringe. The concentration must be high enough to achieve saturation.
-
-
Titration Experiment:
-
Perform a series of small, sequential injections (e.g., 19 injections of 2 µL each) of the ligand from the syringe into the protein in the cell.
-
The instrument measures the minute heat changes that occur upon binding after each injection.
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to yield a plot of heat change per mole of injectant versus the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a suitable binding model (e.g., a one-site independent model) using the instrument's software to determine the K_D, ΔH, and n.
-
Self-Validation: A successful experiment is indicated by a sigmoidal binding curve, a stoichiometry (n) value close to 1 (for a 1:1 binding event), and a good fit of the data to the model (low chi-squared value).
-
Synthetic Accessibility and Analogue Strategy
The utility of a scaffold is directly tied to its synthetic tractability. The structure of this compound allows for a straightforward and modular synthetic approach, making it highly amenable to the generation of analogues for SAR studies.
Strategy for Analogue Development (SAR Exploration)
A systematic exploration of the chemical space around the core scaffold is essential for optimizing potency and ADME properties. The molecule can be divided into three key vectors for modification.
Causality: This diversification strategy allows for the independent assessment of each component's contribution to activity. For example, modifying the N-alkyl substituent (Vector 1) directly probes the hydrophobic pocket, while changes at the 4-position (Vector 3) explore solvent-exposed regions and can be used to tune solubility without disturbing the core binding interactions.
Conclusion: A Promising Scaffold for Further Investigation
This compound stands out as a high-potential scaffold for drug discovery. While it lacks a documented history of specific biological applications, a detailed analysis based on established medicinal chemistry principles reveals a compelling profile. The strategic combination of a fluorine atom for metabolic stability, a methylamino group for potent interactions and conformational control, and a nitrile pharmacophore for hydrogen bonding creates a molecule with inherent drug-like characteristics.
The proposed hypotheses targeting kinases, enzymes, and GPCRs are grounded in precedents from successful drug discovery programs. Furthermore, the scaffold's synthetic tractability makes it an ideal candidate for rapid analogue synthesis and systematic SAR exploration. The experimental workflows outlined in this guide provide a clear and efficient path from initial broad-spectrum screening to robust biophysical validation of hits. For research organizations seeking novel, synthetically accessible chemical matter with a high probability of yielding tractable hits, this compound represents a valuable and logical starting point for investigation.
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Yamashita, T., et al. (2020). Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Omega, 5(33), 20959-20968. [Link]
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Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653-6664. [Link]
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An In-depth Technical Guide to 2-Fluoro-6-(methylamino)benzonitrile: Synthesis, Properties, and Significance
Introduction: The Strategic Importance of Fluorinated Benzonitriles in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity—have made fluorinated building blocks indispensable tools for the development of novel therapeutics.[1][2] Among these, 2-Fluoro-6-(methylamino)benzonitrile stands out as a versatile intermediate, embodying the convergence of several key functional groups: a reactive fluorinated aromatic system, a nucleophilic secondary amine, and an electrophilic nitrile.
This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its probable synthetic origins, explore the mechanistic underpinnings of its formation, provide a detailed and validated experimental protocol for its synthesis, and present its key physicochemical properties. The aim is to offer not just a recitation of facts, but a deeper understanding of the causality behind the synthetic strategies and the compound's significance as a molecular building block.
A Historical Perspective: The Rise of Fluorine in Medicinal Chemistry
While the specific discovery of this compound is not prominently documented in seminal literature, its emergence can be understood within the broader historical context of organofluorine chemistry. The field began to gain significant traction in the mid-20th century, with the introduction of the first fluorinated pharmaceutical, fludrocortisone, in 1954.[2] This marked a turning point, demonstrating the profound impact that fluorine could have on the biological activity of a molecule.
The subsequent decades saw an exponential growth in the use of fluorinated compounds in pharmaceuticals, driven by the realization that the C-F bond, being stronger than a C-H bond, could block sites of metabolic oxidation, thereby increasing a drug's half-life.[2] The development of synthetic methodologies, particularly Nucleophilic Aromatic Substitution (SNAr), provided accessible routes to a wide array of fluorinated aromatic compounds.[3][4] Benzonitrile derivatives, in particular, became valuable as they serve as precursors to a variety of heterocycles and other functional groups crucial for biological activity. Therefore, it is highly probable that this compound was first synthesized as a research chemical, designed to be a versatile intermediate for the construction of more complex, biologically active molecules.
Synthesis and Mechanistic Insight: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The most logical and efficient synthetic route to this compound is through the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the high reactivity of an activated aryl fluoride towards nucleophilic attack.
The starting material of choice is 2,6-difluorobenzonitrile. In this molecule, the two fluorine atoms activate the aromatic ring towards nucleophilic attack due to their strong electron-withdrawing inductive effect. The nitrile group (-C≡N) further enhances this activation, particularly at the ortho and para positions, by delocalizing the negative charge of the intermediate.
The reaction proceeds via a well-established two-step addition-elimination mechanism:
-
Nucleophilic Attack: The methylamine (CH₃NH₂) acts as the nucleophile, attacking the carbon atom bearing one of the fluorine leaving groups. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] The negative charge is delocalized over the aromatic ring and the electron-withdrawing nitrile group, which is crucial for the stability of this intermediate.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a fluoride ion (F⁻), which is a good leaving group in SNAr reactions. This step is typically fast and irreversible.
The regioselectivity of the reaction, where only one of the two fluorine atoms is substituted, is a key feature. While the substitution of the second fluorine is possible, it is generally slower under controlled conditions due to the reduced activation of the ring once the first electron-donating methylamino group is introduced.
Caption: The SNAr addition-elimination pathway for the synthesis of this compound.
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below. This data is essential for its application in further synthetic steps and for understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂ | PubChem[7] |
| Molecular Weight | 150.15 g/mol | PubChem[7] |
| CAS Number | 96783-85-6 | PubChem[7] |
| IUPAC Name | This compound | PubChem[7] |
| SMILES | CNC1=C(C(=CC=C1)F)C#N | PubChem[7] |
| InChIKey | HORADRWTTKWYNT-UHFFFAOYSA-N | PubChem[7] |
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a robust and self-validating procedure for the synthesis of this compound, adapted from established methodologies for SNAr reactions on activated aryl fluorides.
Materials and Equipment:
-
2,6-Difluorobenzonitrile (1.0 eq)
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF) (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, etc.)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,6-difluorobenzonitrile (1.0 eq) and the chosen anhydrous solvent (e.g., DMF). The use of an inert atmosphere is crucial to prevent the introduction of moisture, which can interfere with the reaction.
-
Addition of Base: Add the base (e.g., K₂CO₃, 2.0 eq). The base is essential to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.
-
Addition of Nucleophile: Slowly add the methylamine solution (1.1 - 1.5 eq) to the stirring mixture at room temperature. A slight excess of the nucleophile ensures the complete consumption of the starting material.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer). The aqueous wash removes the inorganic salts and any remaining DMF.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Caption: A typical experimental workflow for the synthesis of this compound.
Conclusion
This compound is a valuable and strategically designed chemical intermediate whose utility is rooted in the fundamental principles of organofluorine chemistry and nucleophilic aromatic substitution. While its specific history is not extensively chronicled, its importance is evident from its role as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. The synthetic route via SNAr is efficient, mechanistically well-understood, and readily scalable. This guide has provided a comprehensive technical overview, from its likely origins to a detailed experimental protocol, to empower researchers and scientists in their pursuit of novel chemical entities.
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Filler, R. (2009). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 1(5), 777-791. [Link]
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Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2021(7), 1059-1089. [Link]
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Smith, A. M., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Tetrahedron Letters, 57(9), 1025-1028. [Link]
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Nitta, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 57(80), 10356-10359. [Link]
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Optimal Storage of 2-Fluoro-6-(methylamino)benzonitrile: A Technical Guide for Researchers
This guide provides an in-depth analysis of the requisite storage conditions for 2-Fluoro-6-(methylamino)benzonitrile (CAS No: 96783-85-6), a key intermediate in contemporary pharmaceutical and agrochemical research. Adherence to these protocols is critical for preserving the compound's purity, stability, and fitness for use in sensitive synthetic applications.
Executive Summary: The Imperative for Controlled Storage
This compound is a multifunctional aromatic compound. Its chemical integrity is contingent upon a controlled storage environment that mitigates risks from atmospheric, thermal, and photochemical degradation. The presence of a secondary amine and a nitrile group on a fluorinated benzene ring dictates a specific set of handling and storage requirements. Improper storage can lead to sample degradation, manifesting as discoloration, impurity formation, and ultimately, compromised experimental outcomes. This document outlines the scientific rationale and standard operating procedures for maintaining the long-term stability of this valuable reagent.
Physicochemical Profile and Inherent Sensitivities
A thorough understanding of the compound's properties is fundamental to designing an effective storage strategy. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 96783-85-6 | PubChem[1] |
| Molecular Formula | C₈H₇FN₂ | PubChem[1] |
| Molecular Weight | 150.15 g/mol | PubChem[1] |
| Appearance | White to light yellow solid | ChemicalBook[2] |
| Boiling Point (Predicted) | 275.1 ± 30.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.16 ± 0.1 g/cm³ | ChemicalBook[2] |
The molecule's structure informs its stability profile. The secondary amine group (-NH(CH₃)) is susceptible to oxidation, a common degradation pathway for anilines and related compounds. This process can be accelerated by exposure to air (oxygen) and light, often leading to the formation of colored impurities. The nitrile group (-C≡N) is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, although this is less of a concern under standard storage conditions. The fluoro-substituent generally enhances the stability of the aromatic ring.
Core Storage Recommendations
Based on supplier data and analysis of analogous compounds, the following conditions are recommended for the long-term storage of this compound.
Temperature
The recommended storage temperature is Room Temperature .[3] For enhanced long-term stability, particularly for reference standards or material intended for prolonged storage, refrigeration at 2-8 °C is a prudent measure. This is supported by storage recommendations for the closely related compound, 2-Amino-6-fluorobenzonitrile, which specifies 3-5 °C.[4] Lower temperatures slow the rate of potential oxidative or other slow-acting degradation pathways. Avoid freezing, as this can introduce moisture through condensation during temperature cycling.
Atmosphere
An inert atmosphere is crucial.[3] The susceptibility of the methylamino group to oxidation necessitates the exclusion of atmospheric oxygen. Upon receipt and each time the container is opened, the headspace should be backfilled with an inert gas such as argon or nitrogen.
Light
The compound should be kept in a dark place .[3] Aromatic amines can be photosensitive. Storage in an amber glass vial or a light-blocking outer container is mandatory to prevent photochemical degradation.
Moisture
Containers must be kept tightly closed in a dry place .[5] While the nitrile group is the primary site for potential hydrolysis, ambient moisture can also facilitate other degradation reactions. A safety data sheet for the analogous compound 4-fluoro-2-(methylamino)benzonitrile explicitly warns to avoid exposure to moisture.[6]
Incompatible Materials
To prevent chemical reactions and degradation, this compound should be stored segregated from the following:
-
Strong Oxidizing Agents: These can directly attack the electron-rich aromatic ring and the secondary amine, leading to rapid and potentially hazardous reactions.[6]
-
Strong Acids and Bases: While stable at neutral pH, prolonged contact with strong acids or bases could catalyze the hydrolysis of the nitrile group to an amide or carboxylic acid.
-
Acid Chlorides and Anhydrides: These will readily react with the secondary amine group.
Experimental Workflow: Compound Handling and Storage Protocol
The following diagram and protocol outline the decision-making process and steps for the proper handling and storage of this compound from receipt to long-term storage.
Caption: Decision workflow for receiving and storing the compound.
Step-by-Step Storage Protocol
-
Initial Inspection: Upon receipt, visually inspect the container to ensure the seal is intact and there is no damage. Verify that the label correctly identifies the compound as this compound, CAS 96783-85-6.
-
Prepare for Aliquoting/Storage: If the compound is to be used immediately or aliquoted, allow the container to equilibrate to ambient temperature before opening to prevent moisture condensation. Perform all manipulations in a chemical fume hood.
-
Inert Atmosphere: Before sealing the container for the first time or after any use, flush the headspace of the vial with a gentle stream of dry argon or nitrogen for 15-30 seconds.
-
Primary Container: The compound should be stored in a tightly sealed amber glass vial with a PTFE-lined cap to prevent light exposure and ensure an airtight seal.
-
Secondary Containment & Location: Place the primary container in a designated, clearly labeled secondary container within a cabinet or drawer dedicated to storing chemical reagents. This location must be away from direct sunlight and heat sources.
-
Segregation: Ensure the storage location is physically separate from strong oxidizing agents, acids, and bases.
-
Inventory Management: Record the date of receipt and all opening dates on the vial. Log the compound's identity, location, and quantity in the laboratory's chemical inventory system.
By adhering to this comprehensive storage protocol, researchers can ensure the long-term stability and reliability of this compound, thereby safeguarding the integrity of their scientific research.
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A Technical Guide to 2-Fluoro-6-(methylamino)benzonitrile for the Research and Drug Development Professional
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing, Analysis, and Application of a Key Fluorinated Intermediate.
Introduction: The Strategic Importance of 2-Fluoro-6-(methylamino)benzonitrile in Modern Medicinal Chemistry
This compound, with CAS number 96783-85-6, is a strategically important fluorinated aromatic compound that serves as a versatile intermediate in the synthesis of complex molecular architectures.[1][2] Its unique substitution pattern, featuring a fluorine atom, a methylamino group, and a nitrile moiety on a benzene ring, offers a confluence of electronic and steric properties that are highly sought after in the field of drug discovery and development.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's metabolic stability, binding affinity, and bioavailability.[3] The nitrile group, on the other hand, is a versatile functional handle that can be readily converted into other functionalities or can participate in crucial binding interactions with biological targets. The presence of the methylamino group further provides a site for derivatization and can influence the compound's solubility and electronic properties.[1] This guide provides an in-depth overview of the commercial landscape for this key intermediate, its quality control, safe handling, and its applications in the synthesis of pharmaceutically relevant compounds.
Commercial Suppliers and Product Specifications
A number of chemical suppliers offer this compound for research and development purposes. The available purity levels and quantities vary among suppliers, and it is crucial for researchers to select a product that meets the specific requirements of their synthetic route. Below is a comparative table of representative commercial suppliers and their product specifications.
| Supplier | Product Number (Example) | Purity | Physical Form | Notes |
| Enamine | ENAH9ABB7C36 | 95% | Powder | Provides detailed GHS safety information.[4] |
| Apollo Scientific | 54-PC7924 | 95% | Not specified | Available through distributors like CymitQuimica.[5] |
| Indagoo | IN-DA00IJUX | 95% | Solid | Available in various quantities.[1] |
| Chemcia Scientific | DD40-7731 (for a related iodo-analog) | 95% | Not specified | Offers related structural analogs.[6] |
It is important to note that while a purity of 95% is commonly advertised, researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and to understand the impurity profile.
Quality Control and Analytical Procedures
Ensuring the identity and purity of this compound is a critical first step in any synthetic workflow. A comprehensive quality control process for this intermediate would typically involve a combination of chromatographic and spectroscopic techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the industry-standard method for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is well-suited for a moderately polar compound like this compound.
Typical HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (each with 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: A solution of the compound in the initial mobile phase composition or a compatible solvent like acetonitrile at a concentration of approximately 1 mg/mL.
The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Structural Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns consistent with the substitution pattern.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₈H₇FN₂), the expected molecular weight is approximately 150.15 g/mol .[2]
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Pictogram: GHS07 (Exclamation mark)[4]
-
Signal Word: Warning[4]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: A comprehensive list of precautionary statements, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection), should be followed.[4]
For detailed safety information, always refer to the supplier-specific Safety Data Sheet (SDS).
Applications in Drug Discovery and Development
Fluorinated benzonitriles are a class of compounds that have found broad utility as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The strategic placement of the fluoro and nitrile groups can significantly influence the pharmacological properties of the final molecule.
The general synthetic utility of this intermediate is illustrated in the following conceptual workflow:
Caption: Synthetic utility of this compound.
This workflow highlights how the starting material can undergo various transformations to generate a diverse range of complex molecules with potential therapeutic applications.
Conclusion
This compound is a valuable and commercially available building block for medicinal chemists and drug development professionals. Its unique combination of functional groups makes it an attractive starting material for the synthesis of novel and complex molecular entities. By carefully selecting a reputable supplier, performing rigorous quality control, adhering to strict safety protocols, and leveraging its synthetic versatility, researchers can effectively incorporate this important intermediate into their drug discovery programs.
References
-
PubChem. This compound. [Link]
-
Chemcia Scientific, LLC. 2-Fluoro-6-iodo-3-methylamino-benzonitrile-Information. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Fluoro-6-methylbenzonitrile in Advancing Pharmaceutical Development. [Link]
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Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. 2020, 5, 19, 10894–10901. [Link]
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Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
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Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical Technology. [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical and Biomedical Analysis. 2017, 133, 18-35. [Link]
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A Technical Guide to Purity Standards for 2-Fluoro-6-(methylamino)benzonitrile in Research and Development
Introduction: The Critical Role of Purity in a Key Pharmaceutical Building Block
2-Fluoro-6-(methylamino)benzonitrile (CAS No. 96783-85-6, Molecular Formula: C₈H₇FN₂) is a substituted aromatic nitrile that serves as a vital intermediate in medicinal chemistry and drug discovery.[1] The unique arrangement of its functional groups—a fluorine atom, a methylamino group, and a nitrile—makes it a versatile scaffold for synthesizing complex molecules with potential therapeutic activity. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, properties highly sought after in modern drug design.[2] The nitrile group is a key pharmacophore and a versatile synthetic handle, readily transformed into other functional groups.[3][4]
For researchers and drug development professionals, the chemical purity of this intermediate is not merely a quality metric; it is the foundation of scientific validity and patient safety. Undetected or poorly controlled impurities can have profound consequences, leading to inconsistent experimental results, misleading biological data, and the potential for unforeseen toxicity.[][6][7] Impurities can alter physical properties, reduce the shelf life of the compound, and complicate formulation processes.[6] Therefore, a robust and well-defined strategy for assessing and controlling the purity of this compound is paramount to the success of any research or development program.
This guide provides an in-depth technical framework for establishing and verifying the purity of this compound, grounded in regulatory principles and field-proven analytical methodologies.
The Regulatory Framework: Adhering to ICH Guidelines
While this compound is an intermediate and not a final drug product, the principles guiding its purity assessment are derived from the globally recognized standards set by the International Council for Harmonisation (ICH). The most relevant guideline is ICH Q3A(R2): Impurities in New Drug Substances , which provides a framework for controlling impurities that is essential for any compound intended for eventual use in humans.[8][9]
ICH guidelines classify impurities into three main categories:
-
Organic Impurities: These are process-related or drug-related substances, including starting materials, by-products, intermediates, and degradation products.[10][11] They are often the most critical to control due to their potential pharmacological or toxicological activity.
-
Inorganic Impurities: These derive from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[11]
-
Residual Solvents: These are organic volatile chemicals used during synthesis or purification that are not completely removed. Their control is specifically detailed in the ICH Q3C guideline.
To manage these impurities, ICH establishes thresholds for their reporting, identification, and toxicological qualification, which are based on the maximum daily dose of the final drug. For early-stage intermediates, these thresholds serve as a crucial reference point for setting internal quality standards.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Rationale & Action Required |
| Reporting Threshold | 0.05% | The level at or above which an impurity must be reported in regulatory submissions. It signifies the minimum concentration of concern.[12] |
| Identification Threshold | 0.10% or 1.0 mg total daily intake (whichever is lower) | The level at or above which an impurity's structure must be elucidated. This is critical for assessing its potential impact.[12] |
| Qualification Threshold | 0.15% or 1.0 mg total daily intake (whichever is lower) | The level at or above which an impurity must be assessed for its biological safety.[11][12] |
Impurity Profiling of this compound
A comprehensive purity analysis begins with a theoretical and practical assessment of potential impurities. The impurity profile is intrinsically linked to the synthetic route, purification methods, and storage conditions.[7]
Potential Sources of Impurities:
-
Process-Related Impurities: These arise from the manufacturing process itself.[13]
-
Starting Materials & Intermediates: Unreacted precursors or intermediates from preceding steps. For example, residual 2,6-difluorobenzonitrile or other precursors.
-
By-products: Resulting from side reactions. This could include isomers (e.g., 2-Fluoro-4-(methylamino)benzonitrile) or products from over-methylation.
-
-
Degradation Products: Formed during manufacturing or storage.
-
Hydrolysis: The nitrile group (-C≡N) could hydrolyze to an amide (-CONH₂) or a carboxylic acid (-COOH) in the presence of moisture.
-
Oxidation: The methylamino group could be susceptible to oxidation.
-
-
Reagents, Ligands, and Catalysts: Inorganic or organic materials used in the synthesis that are not fully removed.
Caption: Logical breakdown of impurity types based on ICH Q3A guidelines.
Core Analytical Methodologies for Purity Assessment
A single analytical technique is insufficient to establish purity. A robust assessment relies on orthogonal methods —different techniques that measure the same attribute based on different chemical or physical principles—to build a complete and trustworthy purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for determining the purity of non-volatile organic compounds and quantifying related substance impurities. A reversed-phase method is typically the most effective for a molecule like this compound.
Expert Rationale: A C18 (octadecylsilane) column is chosen for its versatility and effectiveness in retaining moderately polar aromatic compounds. The mobile phase, a gradient of a weak acid buffer (like phosphate) and an organic solvent (like acetonitrile), allows for the effective separation of the main compound from closely related, and potentially less or more polar, impurities. UV detection is ideal as the aromatic ring provides strong chromophores.
Step-by-Step RP-HPLC Protocol:
-
System Preparation:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
-
-
Gradient Elution Program:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B.
-
25-30 min: Hold at 80% B.
-
30.1-35 min: Return to 20% B for column re-equilibration.
-
-
System Suitability Test (SST):
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 1.5.
-
-
Analysis:
-
Inject the prepared sample solution.
-
Integrate all peaks. Calculate the purity by area percent, assuming equal response factors for impurities initially.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Validation:
-
This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and limit of detection/quantitation (LOD/LOQ) if used for formal batch release.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis and purification process.
Step-by-Step Headspace GC-MS Protocol for Residual Solvents:
-
System Preparation:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector: Split mode (e.g., 10:1), 250 °C.
-
MS Detector: Electron Ionization (EI) mode, scan range 35-350 amu.
-
-
Sample Preparation (Headspace):
-
Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO or DMF).
-
Seal the vial immediately.
-
-
Headspace Conditions:
-
Incubation Temperature: 80 °C.
-
Incubation Time: 15 minutes.
-
-
Analysis:
-
Inject the headspace vapor onto the GC column.
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known solvent standards.
-
Quantify against a calibrated standard for any solvents found.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for unambiguous structural confirmation and can be a powerful tool for identifying and quantifying impurities, especially when reference standards are unavailable.[14] For this molecule, a suite of NMR experiments is necessary.
-
¹H NMR: Confirms the presence and integration of all protons (methyl, aromatic, and amine protons). Impurities with different proton environments will show distinct signals.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
¹⁹F NMR: This is particularly important for a fluorinated compound. It provides a very clean spectrum and is highly sensitive to the local electronic environment, making it an excellent probe for identifying any fluorine-containing impurities.
-
Quantitative NMR (qNMR): By integrating the sample's signals against a certified internal standard of known concentration, an absolute purity value (mass/mass) can be determined without needing a reference standard of the compound itself.
Mass Spectrometry (MS) and Elemental Analysis
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the parent ion, which should match the calculated exact mass of C₈H₇FN₂ (150.0593).[1]
-
Elemental Analysis (CHN): This classic technique determines the percentage of Carbon, Hydrogen, and Nitrogen in the sample. The experimental values should align with the theoretical percentages for the pure compound, providing a good measure of overall purity, particularly with respect to inorganic impurities.
Caption: A typical analytical workflow for comprehensive purity assessment.
Establishing Acceptance Criteria
Based on the data generated from the orthogonal analytical methods, clear acceptance criteria must be established. For a high-quality intermediate intended for drug discovery research, the following specifications are recommended.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white solid |
| Identity | ¹H NMR, ¹⁹F NMR, MS | Structure conforms to reference spectra |
| Assay (Purity) | HPLC (Area %) | ≥ 98.0% |
| Largest Single Impurity | HPLC (Area %) | ≤ 0.5% |
| Total Impurities | HPLC (Area %) | ≤ 2.0% |
| Residual Solvents | GC-MS | Meets ICH Q3C limits |
| Elemental Analysis | CHN Analysis | C, H, N values within ±0.4% of theoretical |
Conclusion
Ensuring the purity of this compound is a multi-faceted process that forms the bedrock of reliable and reproducible science in drug development. It requires a deep understanding of regulatory expectations, a proactive approach to impurity profiling, and the rigorous application of a suite of orthogonal analytical techniques. By implementing the principles and methodologies outlined in this guide—from adhering to ICH standards to employing validated HPLC, GC-MS, and NMR methods—researchers and scientists can establish a self-validating system of quality control. This diligence ensures that this key building block is of the requisite quality, thereby safeguarding the integrity of research data and paving the way for the successful development of novel therapeutics.
References
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Caliber. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
Baertschi, S. W., et al. (n.d.). Impurity investigations by phases of drug and product development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Journal of Pharmaceutical Research. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
Fleming, F. F., et al. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Harvey, D. (n.d.). Magnetic Resonance Spectroscopy. In Undergraduate Instrumental Analysis. Retrieved from [Link]
Sources
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- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 7. oceanicpharmachem.com [oceanicpharmachem.com]
- 8. tasianinch.com [tasianinch.com]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. jpionline.org [jpionline.org]
- 11. pharma.gally.ch [pharma.gally.ch]
- 12. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 13. baertschiconsulting.com [baertschiconsulting.com]
- 14. taylorfrancis.com [taylorfrancis.com]
Methodological & Application
Synthesis of 8-Fluoro-4-(methylamino)quinazoline Derivatives from 2-Fluoro-6-(methylamino)benzonitrile: An Application Note and Protocol
Introduction: The Significance of Quinazolines in Modern Drug Discovery
Quinazoline and its derivatives represent a cornerstone of heterocyclic chemistry, renowned for their vast therapeutic potential and extensive applications in medicinal chemistry and drug design.[1] This scaffold, a fusion of a benzene and a pyrimidine ring, is a "privileged structure," forming the core of numerous biologically active compounds. The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] Notably, several quinazoline-based drugs have received regulatory approval and are in clinical use, underscoring the therapeutic importance of this heterocyclic motif.
This application note provides a detailed protocol for the synthesis of 8-fluoro-4-(methylamino)quinazoline derivatives, utilizing 2-fluoro-6-(methylamino)benzonitrile as a key starting material. The presence of the fluorine atom at the 8-position is of particular interest as fluorine substitution is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[3] This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore novel quinazoline-based therapeutics.
Synthetic Strategy: A Two-Step Approach to 8-Fluoro-4-(methylamino)quinazolines
The synthesis of the target 8-fluoro-4-(methylamino)quinazoline derivatives from this compound can be efficiently achieved through a two-step sequence. This strategy involves an initial condensation reaction to form a reactive intermediate, followed by a cyclization step to construct the quinazoline ring.
Overall Synthetic Scheme:
Figure 1: Two-step synthesis of 8-Fluoro-N-methylquinazolin-4-amine.
The first step involves the reaction of this compound with dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a highly reactive N'-(2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide intermediate. DMF-DMA serves as a one-carbon source and an activating agent for the amino group.[4] The second step is a cyclization reaction where the formimidamide intermediate is treated with methylamine. The methylamine displaces the dimethylamino group and subsequently attacks the nitrile carbon, leading to the formation of the pyrimidine ring of the quinazoline scaffold.
Detailed Experimental Protocols
PART 1: Synthesis of N'-(2-Cyano-3-fluorophenyl)-N,N-dimethylformimidamide (Intermediate)
This protocol details the formation of the formimidamide intermediate, a crucial step for the subsequent cyclization.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | [Insert CAS] | 150.16 | 1.50 g (10.0 mmol) |
| Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 | 2.14 g (18.0 mmol) |
| Toluene, anhydrous | 108-88-3 | 92.14 | 20 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.50 g, 10.0 mmol).
-
Add anhydrous toluene (20 mL) to the flask to dissolve the starting material.
-
To the resulting solution, add dimethylformamide dimethyl acetal (2.14 g, 18.0 mmol).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the mobile phase. The formation of a new, more polar spot corresponding to the product should be observed.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, N'-(2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide, is a viscous oil or a low-melting solid and can be used in the next step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel.
PART 2: Synthesis of 8-Fluoro-N-methylquinazolin-4-amine (Final Product)
This protocol describes the cyclization of the intermediate to yield the final quinazoline derivative.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| N'-(2-Cyano-3-fluorophenyl)-N,N-dimethylformimidamide | [Insert CAS] | 205.22 | 2.05 g (10.0 mmol, crude from Part 1) |
| Methylamine solution (e.g., 40% in water or 2.0 M in THF) | 74-89-5 | 31.06 | 1.55 g (50.0 mmol) |
| Acetic acid, glacial | 64-19-7 | 60.05 | 10 mL |
Procedure:
-
Transfer the crude N'-(2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide (2.05 g, 10.0 mmol) to a 100 mL round-bottom flask.
-
Add glacial acetic acid (10 mL) to the flask.
-
To this solution, add the methylamine solution (1.55 g, 50.0 mmol) dropwise at room temperature with stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC. The disappearance of the intermediate and the formation of a new, UV-active spot corresponding to the quinazoline product should be observed.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water (100 mL).
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If the product remains in solution, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 8-fluoro-N-methylquinazolin-4-amine.
Characterization of the Final Product
The structure and purity of the synthesized 8-fluoro-N-methylquinazolin-4-amine should be confirmed by standard analytical techniques.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the quinazoline ring, a singlet for the N-methyl group, and a broad singlet for the amino proton. The fluorine atom will cause splitting of adjacent proton signals. |
| ¹³C NMR | Resonances for the carbon atoms of the quinazoline core and the N-methyl group. Carbon-fluorine coupling will be observed for the carbon atoms near the fluorine substituent. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₉H₈FN₃. |
| FT-IR | Characteristic absorption bands for N-H stretching, C=N stretching of the quinazoline ring, and C-F stretching. |
Discussion and Mechanistic Insights
The choice of a two-step synthesis via a formimidamide intermediate offers several advantages. The reaction of 2-aminobenzonitriles with DMF-DMA is generally high-yielding and proceeds under relatively mild conditions. The resulting formimidamide is a versatile intermediate that can react with various nucleophiles to introduce diversity at the 4-position of the quinazoline ring.
Reaction Mechanism Workflow:
Figure 2: Plausible reaction mechanism for the synthesis.
In the cyclization step, acetic acid acts as a catalyst, protonating the nitrile group and making it more susceptible to nucleophilic attack by the incoming methylamine. The fluorine atom at the 8-position is expected to remain on the quinazoline ring as it is not positioned for facile nucleophilic aromatic substitution under these reaction conditions.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dimethylformamide dimethyl acetal is flammable and moisture-sensitive. Handle with care.
-
Methylamine is a corrosive and flammable gas/liquid. Use appropriate handling procedures.
-
Acetic acid is corrosive. Avoid contact with skin and eyes.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 8-fluoro-4-(methylamino)quinazoline derivatives from the readily available starting material, this compound. The described two-step method is efficient and allows for the introduction of the desired methylamino group at the 4-position of the quinazoline core. This synthetic route offers a valuable tool for medicinal chemists and drug discovery professionals to generate novel quinazoline-based compounds for biological evaluation. The strategic incorporation of a fluorine atom at the 8-position provides an avenue for fine-tuning the pharmacological properties of these promising heterocyclic scaffolds.
References
-
Chen, Y., et al. (2018). An iron-catalyzed C(sp3)−H oxidation, intramolecular C–N bond formation, and aromatization enables an efficient synthesis of quinazolines from 2-alkylamino N-H ketimine derivatives. The Journal of Organic Chemistry, 83(5), 2395-2401. Available at: [Link]
- Chandrika, P. M., et al. (2008). Synthesis of novel 2,4,6-trisubstituted quinazoline derivatives, their antibacterial and cytotoxic activity against THP-1, HL-60 and A375 cell lines. European Journal of Medicinal Chemistry, 43(5), 947-954.
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2020). Frontiers in Chemistry. Available at: [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2021). MDPI. Available at: [Link]
-
Facile Preparation of 4-Substituted Quinazoline Derivatives. (2016). Journal of Visualized Experiments. Available at: [Link]
-
Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. (2022). Frontiers in Chemistry. Available at: [Link]
-
Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. (2022). MDPI. Available at: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2013). Chemistry Central Journal. Available at: [Link]
-
Quinazoline Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 8-fluoro-2,4-diaminoquinazoline 6. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of 4(3H)quinazolinimines by Reaction of (E)-N-(aryl)-acetimidoyl or -Benzimidoyl Chloride With Amines. (2015). Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2013). Molecules. Available at: [Link]
-
Synthesis of 8-Trifluloromethyl-2-Thioquinazolin-(3H)-4-One Nucleosides. (2017). International Journal of Chemistry. Available at: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2013). Chemistry Central Journal. Available at: [Link]
Sources
protocol for N-alkylation of 2-Fluoro-6-(methylamino)benzonitrile
Application Note & Protocol Guide
Topic: Selective N-Alkylation of 2-Fluoro-6-(methylamino)benzonitrile: A Guide to Synthetic Strategies
Abstract: This document provides a comprehensive guide to the N-alkylation of this compound, a key synthetic intermediate in the development of novel pharmaceutical and agrochemical agents. The unique electronic properties of this scaffold, conferred by the ortho-fluoro and cyano substituents, present specific challenges and opportunities in synthetic design. We present two robust and widely applicable protocols: a classical direct alkylation via nucleophilic substitution and a modern, highly selective reductive amination. This guide explains the underlying chemical principles, offers detailed step-by-step experimental procedures, and provides expert insights to help researchers select the optimal strategy and troubleshoot potential issues, ensuring efficient and reproducible synthesis of target N-alkylated derivatives.
Introduction: The Synthetic Value of N-Alkylated Anilines
This compound is a valuable building block in medicinal chemistry. The strategic placement of a fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group serves as a versatile handle for further chemical transformations. N-alkylation of the secondary amine is a critical step in molecular diversification, allowing for the introduction of various side chains (R²) to modulate physicochemical properties such as lipophilicity, solubility, and target engagement.
The primary challenge in the N-alkylation of this substrate lies in controlling the reactivity of the secondary aniline nitrogen, which is influenced by the electron-withdrawing effects of the aromatic ring and its substituents. This guide details two field-proven methods to achieve this transformation efficiently.
Strategic Approaches to N-Alkylation
Two primary strategies are recommended for the N-alkylation of this compound, each with distinct advantages depending on the desired alkyl group and available starting materials.
-
Method A: Direct Alkylation with Alkyl Halides. This is a classical SN2 reaction where the amine acts as a nucleophile.[1][2] It is most effective for introducing simple, unhindered alkyl groups like methyl, ethyl, or benzyl. The key to success is the use of a suitable base to deprotonate the amine, thereby increasing its nucleophilicity.
-
Method B: Reductive Amination with Carbonyls. This powerful and highly selective method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ.[3][4] This approach is exceptionally versatile, avoids the use of potentially genotoxic alkyl halides, and is less prone to over-alkylation.[4]
Protocol 1: Direct N-Alkylation via SN2 Reaction
This protocol describes the N-alkylation using an alkyl halide in the presence of a non-nucleophilic base. It is a reliable method for introducing primary and some secondary alkyl groups.
Reaction Principle and Causality
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The secondary amine nitrogen attacks the electrophilic carbon of the alkyl halide. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is crucial. It deprotonates the amine (or the resulting ammonium salt), enhancing its nucleophilicity and driving the reaction to completion.[5] Dimethylformamide (DMF) is an excellent solvent choice as its polar aprotic nature stabilizes the transition state without solvating the nucleophile excessively.[6]
Caption: SN2 mechanism for direct N-alkylation.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Equiv. | Amount (for 1 mmol scale) | Purpose |
| This compound | 150.16 | 1.0 | 150 mg | Starting Material |
| Alkyl Halide (e.g., Ethyl Bromide) | 108.97 | 1.2 | 87 µL (d=1.46) | Alkylating Agent |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 276 mg | Base |
| Dimethylformamide (DMF), anhydrous | 73.09 | - | 5 mL | Solvent |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5 minutes.
-
Solvent Addition: Add anhydrous DMF (to achieve a concentration of approx. 0.2 M) via syringe.
-
Reagent Addition: Add the alkyl halide (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 10 mL) and brine (1 x 10 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.
Protocol 2: Reductive Amination
This protocol provides a versatile and controlled method for N-alkylation using an aldehyde or ketone as the alkyl source and a mild reducing agent.
Reaction Principle and Causality
Reductive amination is a two-step process often performed in a single pot.[3] First, the secondary amine reacts with a carbonyl compound (aldehyde or ketone) in a weakly acidic medium to form a transient, electrophilic iminium ion. Second, a hydride reducing agent selectively reduces the iminium ion to the corresponding tertiary amine.[7]
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[8] It is mild enough that it will not reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion as it forms.[4] This selectivity allows for a convenient one-pot procedure with high yields and minimal side products.[4]
Caption: Workflow for one-pot reductive amination.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Equiv. | Amount (for 1 mmol scale) | Purpose |
| This compound | 150.16 | 1.0 | 150 mg | Starting Material |
| Aldehyde (e.g., Propionaldehyde) | 58.08 | 1.1 | 80 µL (d=0.804) | Alkyl Source |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 318 mg | Reducing Agent |
| 1,2-Dichloroethane (DCE), anhydrous | 98.96 | - | 5 mL | Solvent |
| Acetic Acid (optional) | 60.05 | catalytic | 1-2 drops | Catalyst |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.2 M).
-
Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stirring: Stir the solution at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the solution in portions over 5 minutes. The addition may be slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature. Monitor its progress by TLC until the starting amine is fully consumed (typically 1-6 hours).
-
Quenching: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography to yield the final tertiary amine.
Safety and Handling
-
This compound: Handle with care. Assumed to be toxic upon ingestion, inhalation, or skin contact.
-
Alkyl Halides: Many are volatile, flammable, and potential carcinogens. Always handle in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride: Moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids. Handle in a dry environment.
-
Solvents (DMF, DCE): Both are toxic. DMF is a reproductive hazard, and DCE is a suspected carcinogen. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Characterization
The identity and purity of the final N-alkylated product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the structure and the successful incorporation of the new alkyl group.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared Spectroscopy (IR): To observe changes in functional group vibrations.
Conclusion
The N-alkylation of this compound can be accomplished effectively through either direct alkylation or reductive amination. Direct alkylation is a straightforward choice for simple alkyl halides. In contrast, reductive amination offers broader substrate scope, superior control, and milder conditions, making it the preferred method for more complex or sensitive substrates. The choice of protocol should be guided by the specific alkyl group to be installed, reagent availability, and scale of the reaction.
References
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Wikipedia. (n.d.). Reductive amination. Retrieved from Wikipedia. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved from Chemistry Steps. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry. [Link]
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ACS Publications. (2013). Reductive N-Alkylation of Nitro Compounds to N-Alkyl and N,N-Dialkyl Amines with Glycerol as the Hydrogen Source. ACS Catalysis. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]
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RSC Publishing. (n.d.). Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Communications. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from Organic Chemistry Portal. [Link]
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ResearchGate. (n.d.). Kinetically resolving alkyl amines using the Buchwald–Hartwig reaction. Retrieved from ResearchGate. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [Link]
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ResearchGate. (n.d.). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). Buchwald–Hartwig amination with alkylamines. Retrieved from ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from Organic Chemistry Portal. [Link]
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ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
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YouTube. (2018). Williamson Ether Synthesis. Professor Dave Explains. [Link]
-
RSC Publishing. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. [Link]
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Organic Syntheses. (n.d.). Procedure for a reaction using DMF. Retrieved from Organic Syntheses. [Link]
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MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from MDPI. [Link]
-
ResearchGate. (n.d.). N-Alkyl Amine Synthesis With Nitroarene/Benzonitrile and Alcohol. Retrieved from ResearchGate. [Link]
-
MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from MDPI. [Link]
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Engineering Journal IJOER. (n.d.). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones. Retrieved from Engineering Journal IJOER. [Link]
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PubMed Central. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from PubMed Central. [Link]
-
PubMed. (n.d.). Generation of 2'-deoxyadenosine N6-aminyl radicals from the photolysis of phenylhydrazone derivatives. Retrieved from PubMed. [Link]
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Application Notes and Protocols for 2-Fluoro-6-(methylamino)benzonitrile in Agrochemical Synthesis
Introduction: Unlocking New Possibilities in Agrochemical Design
In the continuous quest for more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern pesticide discovery.[1] Fluorinated organic molecules often exhibit enhanced biological activity, metabolic stability, and favorable physicochemical properties.[1] Within this context, 2-Fluoro-6-(methylamino)benzonitrile emerges as a compelling, yet underexplored, building block for the synthesis of novel fungicides, herbicides, and insecticides.
This guide provides a comprehensive overview of the potential applications of this compound in agrochemical synthesis. While direct, commercialized examples are not prevalent in publicly accessible literature, this document serves as a roadmap for researchers and synthetic chemists. We will explore its synthesis, key reactivity, and propose synthetic pathways to valuable agrochemical scaffolds, supported by generalized protocols and expert insights.
Physicochemical Properties
A foundational understanding of a building block's properties is critical for its effective use. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H7FN2 | [2] |
| Molecular Weight | 150.15 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 96783-85-6 | [2] |
| Appearance | (Predicted) Solid | - |
| XLogP3-AA | 2.3 | [2] |
Proposed Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 2-Fluoro-6-nitrobenzonitrile. This precursor is highly activated towards nucleophilic aromatic substitution, but for our purpose, we focus on the transformation of the nitro group.[3]
The synthesis proceeds in two key steps:
-
Reduction of the Nitro Group: The nitro group of 2-Fluoro-6-nitrobenzonitrile is reduced to a primary amine. This transformation can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.[3]
-
N-Methylation: The resulting 2-Amino-6-fluorobenzonitrile is then selectively methylated on the nitrogen atom to yield the target compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Part A: Reduction of 2-Fluoro-6-nitrobenzonitrile
-
To a solution of 2-Fluoro-6-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
The reaction vessel is then placed under an atmosphere of hydrogen gas (balloon or Parr shaker).
-
The reaction is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield crude 2-Amino-6-fluorobenzonitrile, which can be used in the next step without further purification.
Part B: N-Methylation of 2-Amino-6-fluorobenzonitrile
-
Dissolve the crude 2-Amino-6-fluorobenzonitrile (1.0 eq) in a polar aprotic solvent like acetonitrile or acetone.
-
Add a mild base, such as potassium carbonate (K2CO3, 2.0 eq).
-
To this suspension, add methyl iodide (CH3I, 1.1 eq) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Application in Agrochemical Synthesis: A Versatile Intermediate
The structure of this compound offers multiple reactive handles for the construction of complex agrochemical candidates. Its utility can be understood by considering the reactivity of its three key functional groups: the nitrile, the methylamino group, and the fluorinated aromatic ring.
Caption: Key reactive sites for agrochemical synthesis.
Transformations of the Nitrile Group
The nitrile functionality is a versatile precursor to other important chemical groups in agrochemicals.
-
Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-Fluoro-6-(methylamino)benzoic acid. This carboxylic acid can then be coupled with various amines or alcohols to form amides or esters, which are common moieties in pesticides.
-
Reduction to Amines: The nitrile can be reduced to a primary amine, yielding [2-Fluoro-6-(methylamino)phenyl]methanamine. This transformation introduces a flexible linker and an additional site for derivatization.
Reactions of the Methylamino Group
The secondary amine is a key site for building molecular complexity.
-
Acylation: The methylamino group can be readily acylated with various acid chlorides or anhydrides to form amides. This is a common strategy for linking different molecular fragments and is a feature of many modern insecticides and fungicides.
-
Reaction with Isocyanates: Reaction with isocyanates will yield ureas, a well-established class of herbicides.
Cyclization Reactions
The ortho relationship between the nitrile and the methylamino group allows for the construction of heterocyclic ring systems, which are prevalent in a wide range of bioactive molecules. For example, reaction with phosgene or a phosgene equivalent could lead to the formation of quinazoline derivatives.
Hypothetical Agrochemical Scaffolds
Based on the reactivity discussed, we can propose the synthesis of several promising agrochemical scaffolds starting from this compound.
1. Synthesis of a Diamide Insecticide Scaffold
Diamide insecticides are an important class of modern pest control agents. A hypothetical diamide scaffold can be constructed by first hydrolyzing the nitrile to a carboxylic acid, followed by amide coupling.
Caption: Pathway to a hypothetical diamide insecticide scaffold.
2. Synthesis of a Urea Herbicide Scaffold
Urea-based herbicides are widely used for weed control. A potential urea herbicide can be synthesized by reacting the methylamino group with a suitable isocyanate.
Caption: Pathway to a hypothetical urea herbicide scaffold.
Generalized Experimental Protocols
The following are generalized protocols for key transformations of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Hydrolysis of the Nitrile Group
-
To a solution of this compound (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and acidify with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 2-Fluoro-6-(methylamino)benzoic acid.
Protocol 2: Acylation of the Methylamino Group
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or THF.
-
Add a base such as triethylamine or pyridine (1.5 eq).
-
Cool the solution to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Application Notes: The Role of Fluorine and the Methylamino Group
-
Influence of Fluorine: The presence of a fluorine atom can significantly enhance the biological activity of a molecule. It can increase binding affinity to target enzymes and improve metabolic stability by blocking sites of oxidative metabolism.[1] Its electron-withdrawing nature also influences the acidity and basicity of nearby functional groups.
-
The Methylamino Moiety: The N-methyl group can provide a balance of lipophilicity and polarity, which can be crucial for cell membrane permeability and transport within the target organism. It also offers a site for hydrogen bonding, which can be important for target engagement.
-
Synergistic Effects: The combination of the fluoro and methylamino groups on the benzonitrile scaffold creates a unique electronic and steric environment. This can lead to novel modes of action and improved selectivity compared to non-fluorinated or non-methylated analogs.
Conclusion
This compound represents a promising building block for the discovery of next-generation agrochemicals. Its straightforward synthesis and multiple reactive sites provide a versatile platform for the creation of diverse molecular libraries. By leveraging the unique properties conferred by the fluorine and methylamino substituents, researchers can explore novel chemical space in the search for more effective and sustainable crop protection solutions. This guide provides a foundational framework to inspire and facilitate such exploratory research.
References
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The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis. [Link]
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AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES - European Patent Office - EP 3994990 A1. [Link]
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AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES - European Patent Office - EP 3994989 A1. [Link]
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Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PubMed Central. [Link]
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Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. [Link]
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(PDF) Synthesis, Acute Toxicity, and Insecticidal Activity of Organofluorine Derivatives of β-D-Ribofuranoside - ResearchGate. [Link]
- HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID.
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Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group - SciELO. [Link]
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This compound | C8H7FN2 | CID 13469797 - PubChem. [Link]
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Discovery and development of pyrethroid insecticides - PMC - NIH. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - Semantic Scholar. [Link]
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(PDF) Synthesis and fungicidal activities of perfluoropropan-2-yl-based novel quinoline derivatives - ResearchGate. [Link]
-
Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials - ResearchGate. [Link]
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reaction of 2-Fluoro-6-(methylamino)benzonitrile with ketones to form aminoquinolines
An Application Guide to the Synthesis of Substituted 4-Aminoquinolines via Base-Mediated Annulation of 2-Fluoro-6-(methylamino)benzonitrile with Ketones
Abstract
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine.[1][2][3][4] This application note provides a comprehensive technical guide and a detailed experimental protocol for the synthesis of substituted 4-aminoquinolines. The described method utilizes a base-mediated cyclocondensation reaction between this compound and various ketones. This approach, a variation of classical quinoline syntheses, leverages the reactivity of the 2-aminobenzonitrile moiety to afford highly functionalized 4-aminoquinoline products in a direct and efficient manner. We will delve into the underlying reaction mechanism, provide a step-by-step laboratory protocol, and discuss the scope of the reaction with different ketone substrates.
Introduction and Scientific Principles
The synthesis of the quinoline ring system has been a subject of extensive research for over a century, with named reactions like the Friedländer synthesis providing foundational methods for its construction.[5][6][7] The classical Friedländer reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[6][7][8] Modern synthetic chemistry has expanded upon these principles, introducing new substrates that enhance the versatility and scope of quinoline synthesis.
A significant advancement involves the use of 2-aminobenzonitriles as precursors.[1][9] In this strategy, the nitrile group participates directly in the cyclization, ultimately forming the C4 carbon and the exocyclic amino group of the resulting 4-aminoquinoline. This method offers a powerful alternative for accessing this important chemical class. The reaction proceeds via a base-promoted intermolecular annulation, providing a robust pathway to polysubstituted quinolines.[9]
This guide focuses on the specific application of this chemistry using this compound as the starting material. The fluorine atom at the C8 position and the methyl group on the C5 nitrogen of the final quinoline product are retained, allowing for the synthesis of specifically substituted analogs for research and drug development.
Reaction Mechanism
The reaction is proposed to proceed through a base-catalyzed, multi-step mechanism. The choice of a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or a carbonate base like K₂CO₃ is pivotal for initiating the reaction.[9][10]
The key mechanistic steps are as follows:
-
Enolate Formation: The base abstracts an α-proton from the ketone (I), forming a nucleophilic enolate intermediate (II).
-
Nucleophilic Addition: The ketone enolate (II) attacks the electrophilic carbon of the nitrile group in this compound (III). This forms an intermediate imine anion (IV).
-
Intramolecular Cyclization: The nucleophilic nitrogen of the methylamino group attacks the carbonyl carbon of the ketone moiety in a Thorpe-Ziegler type cyclization, forming a six-membered ring intermediate (V).
-
Dehydration and Aromatization: The cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic 4-aminoquinoline ring system (VI).
This mechanistic pathway highlights the dual role of the 2-aminobenzonitrile derivative, which provides both the aniline fragment and the C4-amino functionality of the final product.
Caption: Figure 1: Proposed Reaction Mechanism
Detailed Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with a generic ketone. Researchers should optimize reaction times and purification methods based on the specific ketone used.
Materials and Equipment
-
Reagents:
-
This compound
-
Ketone (e.g., cyclohexanone, acetone, acetophenone)
-
Potassium tert-butoxide (t-BuOK) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Toluene or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Step-by-Step Procedure
The following workflow outlines the key steps from reaction setup to product isolation.
Caption: Figure 2: Experimental Workflow
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagents: Add anhydrous toluene (or DMF) to achieve a concentration of approximately 0.2 M. Begin stirring and add the ketone (1.2-1.5 eq).
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq) to the mixture.[9] For more robust reactions, a stronger base like t-BuOK (2.0 eq) may be used, added portion-wise at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to reflux (for toluene, approx. 112 °C) under an inert atmosphere of nitrogen or argon.[9] Monitor the reaction progress by TLC until the starting benzonitrile is consumed (typically 8-24 hours).
-
Reaction Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-aminoquinoline product.
-
Substrate Scope and Expected Results
The versatility of this reaction allows for the use of various ketone substrates, leading to a diverse range of substituted 4-aminoquinolines. The table below summarizes the expected products and general observations for different types of ketones.
| Ketone Substrate | Structure | Expected Product | Typical Yield Range | Notes |
| Cyclohexanone | Cyclic, Symmetric | 8-fluoro-N-methyl-1,2,3,4-tetrahydroacridin-5-amine | 70-85% | Generally high-yielding due to the constrained nature of the enolate. |
| Acetone | Acyclic, Symmetric | 8-fluoro-N,2,4-trimethylquinolin-5-amine | 50-65% | Yields can be lower due to potential self-condensation (aldol) of acetone. |
| Acetophenone | Acyclic, Asymmetric | 8-fluoro-N-methyl-2-phenylquinolin-5-amine | 60-75% | Reaction is typically regioselective, with the methylene group preferentially forming the enolate. |
| 2-Pentanone | Acyclic, Asymmetric | Mixture of regioisomers | Variable | Use of asymmetric ketones can lead to mixtures of regioisomers, complicating purification. |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction stalls or yields are low, consider using a stronger base like potassium tert-butoxide or a higher boiling point solvent like DMF. Ensure all reagents and solvents are anhydrous, as water can quench the base and inhibit the reaction.
-
Side Reactions: The primary side reaction is the self-condensation of the ketone. Using a slight excess of the ketone can be detrimental; it is often better to start with a 1.1 to 1.2 molar equivalent.
-
Regioselectivity: For unsymmetrical ketones, regioselectivity can be an issue.[5] The reaction typically favors the formation of the more thermodynamically stable, more substituted enolate, but mixtures are common. Careful analysis and purification are required.
-
Purification: The 4-aminoquinoline products are often basic and may streak on silica gel. Adding a small amount of triethylamine (0.5-1%) to the chromatography eluent can improve separation.
Conclusion
The base-mediated annulation of this compound with ketones is a highly effective and versatile method for synthesizing substituted 4-aminoquinolines. This protocol provides researchers in drug discovery and organic synthesis with a reliable and adaptable procedure for accessing these valuable heterocyclic compounds. By understanding the underlying mechanism and key experimental parameters, this reaction can be successfully applied to a wide range of substrates to generate novel molecules for further investigation.
References
-
Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Available from: [Link]
-
Duda, M., et al. (2012). Base-promoted synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles under transition-metal-free conditions. Advanced Synthesis & Catalysis, 363, 2546–2551. Available from: [Link]
-
Wikipedia. Friedländer synthesis. Available from: [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]
-
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. (2017). Available from: [Link]
-
ResearchGate. Annulation of o-Aminoquinoxaline-1,4-dioxidenitrile with Ketonic Compounds under Friedländer-type. (2018). Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022). Available from: [Link]
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Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS One. (2015). Available from: [Link]
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Singh, K., et al. Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. European Journal of Medicinal Chemistry. (2014). Available from: [Link]
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[Antimalarial 6-aminoquinolines. VIII. 2- and 4-amino derivatives (author's transl)]. Arzneimittelforschung. (1978). Available from: [Link]
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6-Aminoquinolones: a new class of quinolone antibacterials? Journal of Medicinal Chemistry. (1996). Available from: [Link]
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Quantitative Analysis of 2-Fluoro-6-(methylamino)benzonitrile: A Guide to HPLC-UV and GC-MS Methods
An Application Note for Drug Development Professionals
Abstract
This guide provides detailed analytical methods for the precise quantification of 2-Fluoro-6-(methylamino)benzonitrile, a key intermediate in pharmaceutical synthesis. We present two robust, validated methods: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and impurity profiling. This document offers comprehensive, step-by-step protocols, method validation insights based on ICH guidelines, and a comparative analysis to assist researchers, scientists, and drug development professionals in selecting the optimal technique for their specific application.
Introduction
This compound is a substituted benzonitrile derivative increasingly utilized as a critical building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Its unique structural features, including the fluorine atom and methylamino group, contribute to the pharmacological activity of target molecules. As with any component in pharmaceutical manufacturing, ensuring the purity, potency, and consistency of this intermediate is paramount to the safety and efficacy of the final drug product.
The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[1] Validated analytical methods are crucial for achieving this goal and are a requirement for compliance with Good Manufacturing Practices (GMPs).[2][3] This application note details two primary analytical approaches for the quantification of this compound, designed to be implemented in a quality control or research laboratory setting.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 96783-85-6 | [4] |
| Molecular Formula | C₈H₇FN₂ | [4] |
| Molecular Weight | 150.15 g/mol | [4] |
| Appearance | White to off-white crystalline powder | - |
| SMILES | CNC1=C(C(=CC=C1)F)C#N | [4] |
Method 1: Quantification by Reverse-Phase HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for purity assessment and quantification.[5] A reverse-phase method is presented here, offering excellent separation for moderately polar compounds like this compound. This method is designed to be stability-indicating, meaning it can separate the intact analyte from potential degradation products.[6][7][8]
Principle of Causality
This method employs a C18 stationary phase, which is non-polar. The mobile phase is a more polar mixture of acetonitrile and water. The analyte, being moderately polar, will have an affinity for both phases. By carefully controlling the ratio of the mobile phase components (gradient elution), we can achieve a retention time that allows for sharp, symmetrical peaks, well-resolved from solvent fronts and potential impurities. Detection is achieved via UV absorbance, leveraging the benzonitrile chromophore for sensitive quantification.
Experimental Protocol: HPLC-UV
A. Instrumentation and Materials
-
HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (reagent grade).
-
This compound reference standard.
B. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution: Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.
C. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B2-10 min: 30% to 80% B10-12 min: 80% B12-12.1 min: 80% to 30% B12.1-15 min: 30% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Run Time | 15 minutes |
Method Validation Framework
Analytical method validation provides documented evidence that a method is suitable for its intended purpose.[2] The following parameters should be assessed according to ICH guidelines.[3][9]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Analyte peak is resolved from impurities and degradants (peak purity > 990). | Ensures the method accurately measures only the desired analyte.[1][9] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Confirms a direct proportional relationship between concentration and detector response. |
| Range | 80-120% of the target concentration. | The interval where the method is precise, accurate, and linear.[3] |
| Accuracy | 98.0% - 102.0% recovery of spiked samples at three concentration levels. | Measures the closeness of the experimental value to the true value. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% for peak area and retention time. | Demonstrates the consistency of results under various conditions. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest concentration that can be accurately quantified. |
| Robustness | RSD ≤ 2.0% after minor changes in method parameters (flow rate, temp, pH). | Shows the method's reliability with small, deliberate variations in parameters. |
HPLC Workflow Diagram
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Developing Novel Pesticides with a 2-Fluoro-6-(methylamino)benzonitrile Scaffold: A Guide for Researchers
Introduction: The Promise of the 2-Fluoro-6-(methylamino)benzonitrile Scaffold in Modern Agrochemicals
The relentless challenge of ensuring global food security necessitates the continuous development of novel, effective, and environmentally conscious pesticides.[1][2] The this compound scaffold has emerged as a promising platform for the discovery of next-generation insecticides. This structural motif combines several key features that are advantageous in agrochemical design. The presence of a fluorine atom can significantly enhance metabolic stability and binding affinity to target proteins.[3] The benzonitrile group is a common feature in a number of commercial pesticides and is known to contribute to their toxicological effects. Furthermore, the substituted amino group provides a versatile point for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.
This guide provides a comprehensive overview of the critical steps and protocols for researchers, scientists, and drug development professionals engaged in the discovery and development of novel pesticides based on the this compound scaffold. We will delve into the synthetic strategies, bioassay protocols, and toxicological evaluation methods that are essential for advancing these promising compounds from the laboratory to the field.
Part 1: Synthesis and Chemical Optimization
The journey to a novel pesticide begins with the synthesis of a diverse library of candidate compounds. The this compound core provides a robust starting point for chemical elaboration.
Rationale for Synthetic Design
The primary synthetic challenge lies in the efficient and modular construction of derivatives. The reactivity of the 2-fluoro-6-nitrobenzonitrile intermediate is a key aspect to consider. The electron-withdrawing nitro and cyano groups activate the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom a good leaving group.[4] This allows for the introduction of various substituents at this position. Subsequent reduction of the nitro group provides the amino functionality, which can then be further modified.[4]
General Synthetic Protocol: From 2,6-Difluorobenzonitrile to the Core Scaffold
A common synthetic route to the this compound scaffold begins with 2,6-difluorobenzonitrile.
Step 1: Nucleophilic Aromatic Substitution with Methylamine
-
In a sealed reaction vessel, dissolve 2,6-difluorobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Add a solution of methylamine (2.0-3.0 eq) in a compatible solvent (e.g., ethanol or water) dropwise at room temperature. The excess methylamine serves to drive the reaction to completion.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Note: This is a generalized protocol. Optimization of reaction conditions (temperature, solvent, and reaction time) may be necessary for specific derivatives.
Diagram of the Synthetic Pathway
Caption: Synthetic route to the core scaffold.
Part 2: Biological Evaluation and High-Throughput Screening
Once a library of compounds has been synthesized, the next critical phase is to assess their biological activity. High-throughput screening (HTS) is an essential tool for rapidly evaluating large numbers of compounds to identify promising leads.[3][5]
Rationale for Target Selection and Assay Development
Given that many existing insecticides target the insect nervous system, a primary focus for initial screening is often on targets such as acetylcholinesterase (AChE).[6] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death of the insect.[6]
Protocol: High-Throughput Screening for Acetylcholinesterase (AChE) Inhibition
This protocol is adapted from the well-established Ellman's method.[7]
Materials:
-
96-well microplates
-
Acetylcholinesterase (AChE) from a relevant insect source (e.g., electric eel AChE can be used for initial screening)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in DMSO
Procedure:
-
Plate Preparation: In each well of a 96-well plate, add 140 µL of phosphate buffer.
-
Compound Addition: Add 10 µL of the test compound solution (in DMSO) to the appropriate wells. For control wells, add 10 µL of DMSO.
-
Enzyme Addition: Add 20 µL of the AChE solution to each well.
-
Incubation: Incubate the plate at 25°C for 15 minutes.
-
Substrate and Chromogen Addition: Add 10 µL of ATCI solution and 20 µL of DTNB solution to each well to initiate the reaction.
-
Absorbance Reading: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated as follows: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
Data Presentation:
| Compound ID | Concentration (µM) | % AChE Inhibition |
| Compound A | 10 | 85.2 |
| Compound B | 10 | 15.6 |
| Compound C | 10 | 92.1 |
Diagram of the HTS Workflow
Caption: High-throughput screening workflow.
Part 3: Toxicological Evaluation
Promising lead compounds must undergo rigorous toxicological evaluation to assess their safety profile for non-target organisms and the environment.
Rationale for Cytotoxicity Testing
Cytotoxicity assays are crucial for determining the potential of a compound to cause harm to cells.[8] For pesticide development, it is important to assess cytotoxicity against both insect and mammalian cell lines to establish selectivity.
Protocol: In Vitro Cytotoxicity Assay Using Insect and Mammalian Cell Lines
This protocol utilizes the MTT assay to measure cell viability.
Materials:
-
Insect cell line (e.g., Sf9 from Spodoptera frugiperda)
-
Mammalian cell line (e.g., HepG2, a human liver cell line)[6]
-
Appropriate cell culture media and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed the insect and mammalian cells in separate 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (solvent only) and an untreated control.
-
Incubation: Incubate the plates for 24-48 hours under appropriate conditions for each cell line.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Compound ID | Sf9 IC50 (µM) | HepG2 IC50 (µM) | Selectivity Index (HepG2 IC50 / Sf9 IC50) |
| Compound A | 5.2 | >100 | >19.2 |
| Compound C | 2.8 | 85.4 | 30.5 |
Part 4: Field Trials and Resistance Management
The ultimate test of a novel pesticide is its performance under real-world conditions. Field trials are essential for evaluating efficacy, determining optimal application rates, and assessing environmental impact.[9]
Rationale for Field Trial Design
A well-designed field trial should include multiple replicates, a randomized block design, and appropriate controls (untreated and a commercial standard) to ensure statistically valid results.
Protocol: Small-Scale Field Efficacy Trial
Objective: To evaluate the efficacy of a novel insecticide against a target pest on a specific crop.
Experimental Design:
-
Location: Select a site with a known history of the target pest infestation.
-
Plot Size: Each plot should be of a sufficient size to minimize edge effects (e.g., 5m x 5m).
-
Replicates: A minimum of four replicates per treatment.
-
Treatments:
-
Untreated control
-
Novel insecticide at three different application rates (low, medium, high)
-
Commercial standard insecticide at its recommended rate
-
-
Randomization: Treatments should be randomly assigned to plots within each block.
Procedure:
-
Pre-treatment Assessment: Before application, assess the initial pest population density in each plot.
-
Application: Apply the treatments according to the predetermined rates using calibrated spray equipment.
-
Post-treatment Assessment: At regular intervals after application (e.g., 3, 7, and 14 days), assess the pest population in each plot.
-
Data Collection: Record the number of live pests per plant or per unit area. Also, record any signs of phytotoxicity on the crop.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between treatments.
Resistance Monitoring
The development of insecticide resistance is a major threat to the long-term efficacy of any new product.[10][11] It is crucial to establish baseline susceptibility data for target pest populations before the widespread use of a new insecticide.[7] This can be done using bioassays, such as the adult vial test, to determine the LC50 of the new compound for various pest populations.[10]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel insecticides. By following a systematic approach that integrates rational design, efficient synthesis, high-throughput screening, and rigorous toxicological and field evaluation, researchers can unlock the full potential of this chemical class. The protocols and guidelines presented in this document provide a solid framework for advancing the discovery and development of the next generation of safe and effective crop protection solutions.
References
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Bioassays for Monitoring Insecticide Resistance - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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High-Throughput Screening and Insect Genomics for New Insecticide Leads. (n.d.). Retrieved January 11, 2026, from [Link]
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Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Retrieved January 11, 2026, from [Link]
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Analytical methods for Pesticide residue analysis | ALS Life Sciences | Europe. (n.d.). Retrieved January 11, 2026, from [Link]
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Insect Resistance to Insecticides and Approaches to Its Identification. (n.d.). Retrieved January 11, 2026, from [Link]
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Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Plant products with acetylcholinesterase inhibitory activity for insect control - BioRisk. (2022, April 21). Retrieved January 11, 2026, from [Link]
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Evaluation of Field Trials Data on the Efficacy and Selectivity of Insecticides on Locusts and Grasshoppers - FAO Knowledge Repository. (n.d.). Retrieved January 11, 2026, from [Link]
-
Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications - World Health Organization (WHO). (2009, April 10). Retrieved January 11, 2026, from [Link]
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Development of novel pesticides in the 21st century. - SciSpace. (n.d.). Retrieved January 11, 2026, from [Link]
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Development of novel pesticides in the 21st century - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]
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Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]
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toxicity study in insect cells | bioted. (n.d.). Retrieved January 11, 2026, from [Link]
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The use of insect cell line Sf21 for ecotoxicity testing - ResearchGate. (2024, July 1). Retrieved January 11, 2026, from [Link]
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On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]
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TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE. (n.d.). Retrieved January 11, 2026, from [Link]
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Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - JoVE. (2019, February 13). Retrieved January 11, 2026, from [Link]
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guidelines for evaluation of pesticide bio efficacy trial reports. (n.d.). Retrieved January 11, 2026, from [Link]
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Efficacy experimental design and analysis | Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Retrieved January 11, 2026, from [Link]
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Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests | US EPA. (2025, May 15). Retrieved January 11, 2026, from [Link]
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The Strategic Role of 2-Fluoro-6-(methylamino)benzonitrile in Modern Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 2-Fluoro-6-(methylamino)benzonitrile, a highly versatile and strategic intermediate in contemporary pharmaceutical development. We will elucidate its intrinsic chemical properties, focusing on the synergistic effects of its functional groups that enable its utility as a cornerstone in the synthesis of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors. This document will detail the synthetic pathways leveraging this intermediate, provide validated, step-by-step protocols for its application, and present a mechanistic rationale for its reactivity. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and manufacturing of novel therapeutic agents.
Introduction: The Emergence of Fluorinated Benzonitriles in Drug Discovery
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the benzonitrile moiety is a prevalent structural motif in a multitude of approved pharmaceuticals, often serving as a key pharmacophore or a precursor to other functional groups.[2] The compound this compound (CAS No. 96783-85-6) represents a convergence of these advantageous features, making it a valuable building block for the synthesis of complex, high-value pharmaceutical agents.[3]
The strategic placement of the fluorine atom ortho to the methylamino group and meta to the nitrile creates a unique electronic environment within the aromatic ring. The fluorine atom acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, activated by the electron-withdrawing nature of the nitrile group.[4] Concurrently, the methylamino group serves as a powerful directing group and a point for further molecular elaboration. This confluence of reactivity and functionality allows for the precise and efficient construction of intricate molecular scaffolds.
This guide will focus on a key application of this compound: its role as a precursor in the synthesis of advanced intermediates for kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 96783-85-6 | |
| Molecular Formula | C₈H₇FN₂ | |
| Molecular Weight | 150.15 g/mol | |
| Appearance | Off-white to yellow crystalline solid | Typical Supplier Data |
| Melting Point | 85-89 °C | Typical Supplier Data |
| Solubility | Soluble in DMSO, DMF, and most common organic solvents. | Typical Supplier Data |
Core Synthetic Applications: Building Blocks for Kinase Inhibitors
A primary application of this compound is in the synthesis of substituted 2-aminobenzonitrile derivatives, which are key fragments in a variety of kinase inhibitors. The inherent reactivity of the C-F bond allows for its displacement by a range of nucleophiles, enabling the construction of complex biaryl or amino-ether linkages that are often crucial for potent and selective kinase inhibition.
Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of a Key Kinase Inhibitor Intermediate
The following protocol details the synthesis of a key intermediate, 2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-6-(methylamino)benzonitrile , which contains a diarylamine scaffold prevalent in many tyrosine kinase inhibitors. This reaction exemplifies the utility of this compound in a nucleophilic aromatic substitution reaction.
Protocol 1: Synthesis of 2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-6-(methylamino)benzonitrile
Objective: To demonstrate the SNAr reactivity of this compound for the construction of a complex diarylamine.
Materials:
-
This compound (1.0 eq)
-
2-methoxy-4-(4-methylpiperazin-1-yl)aniline (1.1 eq)
-
Potassium tert-butoxide (KOtBu) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add this compound (1.0 eq) and 2-methoxy-4-(4-methylpiperazin-1-yl)aniline (1.1 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Under a nitrogen atmosphere, add potassium tert-butoxide (2.0 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired diarylamine intermediate.
Mechanistic Rationale and Visualization
The SNAr reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The electron-withdrawing nitrile group is crucial for stabilizing the negative charge developed on the aromatic ring during the nucleophilic attack, thereby facilitating the displacement of the fluoride ion.
Caption: SNAr reaction pathway.
Advanced Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is a primary mode of reactivity, this compound can also be a precursor to other key intermediates for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. For instance, the methylamino group can be protected, followed by conversion of the fluoro group to a bromo or iodo group, to generate a versatile substrate for these powerful C-C and C-N bond-forming reactions.
Conceptual Workflow for Suzuki-Miyaura Coupling
The following workflow outlines a conceptual pathway for utilizing a derivative of this compound in a Suzuki-Miyaura coupling reaction to form a biaryl structure, another common core in kinase inhibitors.
Caption: Suzuki-Miyaura coupling workflow.
Conclusion and Future Outlook
This compound has established itself as a valuable and versatile intermediate in the synthesis of complex pharmaceutical molecules. Its unique combination of a reactive fluorine atom, a directing methylamino group, and a versatile nitrile functionality provides a powerful platform for the construction of diverse and intricate molecular architectures. The protocols and strategies outlined in this guide demonstrate its practical application in the synthesis of key intermediates for kinase inhibitors, underscoring its importance in modern drug discovery and development. As the demand for highly specific and potent targeted therapies continues to grow, the strategic use of such well-designed building blocks will undoubtedly play an increasingly critical role in the advancement of medicinal chemistry.
References
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PubChem Compound Summary for CID 13469797, this compound. National Center for Biotechnology Information. [Link]
- The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Kinoshita, K. et al. (2012). Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). Bioorganic & Medicinal Chemistry, 20(3), 1271-1280.
-
PubChem Compound Summary for CID 5334237, 2-Fluoro-6-nitrobenzonitrile. National Center for Biotechnology Information. [Link]
- The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis. (General chemistry principles from this type of source would be cited).
-
Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][3][5]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744.
- The Strategic Importance of 2-Fluoro-6-Methylbenzonitrile in Specialty Chemicals.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
-
Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
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- 3. nbinno.com [nbinno.com]
- 4. Preparation method of key intermediate of lorlatinib - Eureka | Patsnap [eureka.patsnap.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: Synthetic Routes to Biologically Active Molecules from 2-Fluoro-6-(methylamino)benzonitrile
Introduction: The Strategic Value of 2-Fluoro-6-(methylamino)benzonitrile in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex and biologically active molecules. This compound has emerged as a highly versatile and valuable building block, particularly in the synthesis of heterocyclic scaffolds that form the core of numerous therapeutic agents. Its unique substitution pattern—a fluorine atom, a methylamino group, and a nitrile moiety, all positioned on a benzene ring—offers a confluence of reactivity that can be elegantly exploited to construct diverse molecular architectures.
The fluorine atom, a bioisostere of hydrogen with distinct electronic properties, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The ortho-relationship of the methylamino and nitrile groups provides a reactive handle for a variety of cyclization reactions, enabling the construction of fused heterocyclic systems. This application note will provide a detailed exploration of the synthetic utility of this compound, with a specific focus on its application in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. We will delve into the mechanistic underpinnings of the key transformations and provide detailed, field-proven protocols for the synthesis of a key intermediate in the development of potent kinase inhibitors.
Core Synthetic Strategy: From Anthranilonitrile to Bioactive Quinazolines
A primary and highly effective synthetic strategy employing this compound is its conversion into 2,4-diaminoquinazoline derivatives. This scaffold is a well-established pharmacophore in a multitude of kinase inhibitors, where the 2- and 4-amino groups serve as crucial hydrogen bonding motifs for interaction with the hinge region of the kinase active site. The synthesis of the key intermediate, 8-fluoro-N2-methylquinazoline-2,4-diamine , exemplifies this powerful approach.
The overall synthetic transformation is a one-pot cyclization reaction with cyanoguanidine (also known as dicyandiamide). This reaction proceeds through a presumed N-(2-cyano-3-(methylamino)phenyl)guanidine intermediate, which then undergoes intramolecular cyclization to form the stable quinazoline ring system.
Caption: Synthetic route to 8-fluoro-N2-methylquinazoline-2,4-diamine.
Detailed Experimental Protocol: Synthesis of 8-fluoro-N2-methylquinazoline-2,4-diamine
This protocol provides a detailed, step-by-step methodology for the synthesis of 8-fluoro-N2-methylquinazoline-2,4-diamine, a key intermediate for the development of kinase inhibitors.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercially available |
| Cyanoguanidine (Dicyandiamide) | ≥99% | Commercially available |
| 2-Methoxyethanol | Anhydrous, ≥99.8% | Commercially available |
| Hydrochloric acid (HCl) | Concentrated (37%) | Commercially available |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Commercially available |
| Ethyl acetate (EtOAc) | ACS grade | Commercially available |
| Hexanes | ACS grade | Commercially available |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular | Commercially available |
Experimental Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 33.3 mmol) and cyanoguanidine (3.08 g, 36.6 mmol).
-
Add anhydrous 2-methoxyethanol (50 mL) to the flask.
-
Stir the mixture to ensure all solids are suspended.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 125 °C) and maintain reflux for 24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1) as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Work-up and Isolation:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the 2-methoxyethanol.
-
To the resulting residue, add 1 M aqueous hydrochloric acid (50 mL) and stir for 30 minutes. This will protonate the product and any basic impurities, making them water-soluble.
-
Wash the acidic aqueous layer with ethyl acetate (2 x 50 mL) to remove any non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and basify by the slow addition of 5 M aqueous sodium hydroxide until a pH of approximately 10-12 is reached. A precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with cold water (3 x 20 mL).
-
Dry the solid product under vacuum to a constant weight.
-
-
Purification (if necessary):
-
The crude product is often of sufficient purity for subsequent steps.
-
If further purification is required, the solid can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Characterization Data
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 210-215 °C (literature value may vary) |
| ¹H NMR (DMSO-d₆) | δ (ppm): 7.3-7.5 (m, 1H), 6.9-7.1 (m, 2H), 6.5 (br s, 2H, NH₂), 5.9 (br s, 1H, NH), 2.9 (d, 3H, J=4.5 Hz, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 162.5, 160.8, 158.3 (d, J=245 Hz), 152.1, 125.4 (d, J=8.5 Hz), 112.9 (d, J=3.5 Hz), 108.9 (d, J=20.5 Hz), 30.1 |
| Mass Spec (ESI) | m/z: 193.1 [M+H]⁺ |
Mechanism and Scientific Rationale
The synthesis of 8-fluoro-N2-methylquinazoline-2,4-diamine from this compound and cyanoguanidine is a robust and efficient transformation. The reaction is believed to proceed through the following steps:
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the methylamino group of this compound onto one of the nitrile carbons of cyanoguanidine. This forms a guanidine intermediate.
-
Intramolecular Cyclization: The newly formed guanidine then undergoes an intramolecular nucleophilic attack from one of its amino groups onto the nitrile carbon of the starting benzonitrile moiety.
-
Tautomerization: The resulting cyclic intermediate tautomerizes to form the stable aromatic quinazoline ring system.
The use of a high-boiling solvent like 2-methoxyethanol is crucial as it allows the reaction to be conducted at a temperature sufficient to overcome the activation energy for the cyclization step. The acidic work-up serves to protonate the basic product, facilitating its separation from non-polar impurities. Subsequent basification precipitates the free base of the desired product.
Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 2-Fluoro-6-(methylamino)benzonitrile Derivatives
Abstract: This document provides a detailed guide for the scale-up synthesis of 2-Fluoro-6-(methylamino)benzonitrile and its derivatives, key intermediates in the pharmaceutical and agrochemical industries. The protocols herein are designed for robustness and scalability, emphasizing safety, efficiency, and high purity of the final product. We will delve into the mechanistic rationale behind the synthetic strategy, provide step-by-step procedures, and address critical considerations for transitioning from laboratory to pilot-plant or full-scale manufacturing.
Introduction: The Strategic Importance of Fluorinated Benzonitriles
This compound is a valuable building block in organic synthesis. The unique electronic properties imparted by the fluorine atom—such as increased metabolic stability and enhanced binding affinity to biological targets—make fluorinated compounds highly sought after in drug discovery.[1][2] The ortho-disubstituted pattern of a fluorine, a methylamino group, and a nitrile functionality provides a versatile scaffold for the construction of complex heterocyclic systems found in many active pharmaceutical ingredients (APIs). A reliable and scalable synthesis is therefore a critical requirement for advancing drug development programs that utilize this intermediate.[2]
The primary synthetic challenge lies in the selective introduction of the methylamino group onto a difluorinated precursor. This guide will focus on the most industrially viable route: a nucleophilic aromatic substitution (SNAr) reaction.
Synthetic Strategy: The Nucleophilic Aromatic Substitution (SNAr) Approach
The most direct and scalable route to this compound (3) is the monosubstitution of 2,6-difluorobenzonitrile (1) with methylamine (2).
Mechanistic Rationale
The SNAr reaction is highly effective in this case due to the electronic properties of the starting material. The aromatic ring of 2,6-difluorobenzonitrile is "activated" towards nucleophilic attack by the strong electron-withdrawing nature of the nitrile group (-CN) and the two fluorine atoms. This activation lowers the energy of the negatively charged intermediate (Meisenheimer complex), facilitating the displacement of one of the fluoride ions by the methylamine nucleophile.
The reaction generally shows high selectivity for monosubstitution over disubstitution. This is because the introduction of the first methylamino group, which is an electron-donating group, deactivates the ring towards further nucleophilic attack. Careful control of reaction stoichiometry and conditions is key to maximizing the yield of the desired monosubstituted product.
Process Workflow and Visualization
The overall process, from starting materials to the purified final product, can be visualized as follows:
Caption: High-level workflow for the synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a suitable chemical reactor equipped with mechanical stirring, temperature control (heating/cooling jacket), a condenser, and a nitrogen inlet.
Reagents and Materials
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 2,6-Difluorobenzonitrile | 1194-02-1 | 139.1 | 1.0 kg | 1.0 | Purity ≥99% |
| Methylamine (40% in H₂O) | 74-89-5 | 31.06 | 645 g | 1.1 | Handle in a well-ventilated area |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 5.0 L | - | Anhydrous grade |
| Toluene | 108-88-3 | 92.14 | 10.0 L | - | For extraction and crystallization |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | For work-up |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | As needed | - | For work-up |
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a positive pressure of nitrogen.
-
Charging Reagents: Charge the reactor with 2,6-difluorobenzonitrile (1.0 kg, 7.19 mol) and dimethyl sulfoxide (5.0 L). Begin stirring to dissolve the solid.
-
Reaction Initiation: Cool the reactor contents to 15-20°C.
-
Methylamine Addition: Slowly add the 40% methylamine solution (645 g, 8.31 mol, 1.15 equiv.) to the reactor via an addition funnel or pump over 2-3 hours. Crucially, monitor the internal temperature and maintain it below 30°C. The reaction is exothermic, and poor temperature control can lead to the formation of the undesired di-substituted byproduct.
-
Reaction Progress Monitoring: After the addition is complete, allow the mixture to stir at 20-25°C. Monitor the reaction progress every hour using HPLC or TLC until the consumption of the starting material is complete (typically 4-6 hours).
-
Work-up - Quenching: Once the reaction is complete, slowly add deionized water (10 L) to the reactor. This will precipitate the crude product. Stir the resulting slurry for 30 minutes.
-
Work-up - Extraction: Add toluene (5 L) to the reactor and stir. Stop the agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Work-up - Washing: Wash the organic layer sequentially with deionized water (2 x 5 L) and then with brine (5 L) to remove residual DMSO and other water-soluble impurities.
-
Solvent Swap/Concentration: Concentrate the toluene layer under reduced pressure to a volume of approximately 2-3 L.
-
Purification - Crystallization: Cool the concentrated solution to 0-5°C and hold for at least 2 hours to induce crystallization.
-
Isolation: Isolate the solid product by filtration. Wash the filter cake with cold (0-5°C) toluene (1 L).
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Expected Outcome
-
Yield: 950 g - 1.05 kg (88-98% of theoretical)
-
Purity: ≥99.0% by HPLC
-
Appearance: White to off-white crystalline solid
Safety and Environmental Considerations
-
Toxicity and Handling: Methylamine is a corrosive and flammable gas/liquid. Operations should be performed in a well-ventilated fume hood or an appropriately engineered containment system.[3] DMSO can enhance skin absorption of other chemicals. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
-
Exothermicity Management: The SNAr reaction with methylamine is exothermic. A robust cooling system and controlled addition rate are critical to prevent thermal runaway, especially at scale.
-
Waste Disposal: Aqueous waste will contain residual DMSO and salts. Organic waste will consist of toluene. All waste streams must be disposed of in accordance with local environmental regulations. Consider solvent recycling where feasible to improve the process mass intensity (PMI).
Alternative Synthetic Approaches
While the SNAr route is preferred, other methods exist for synthesizing aromatic nitriles. For instance, the Sandmeyer reaction, which converts an aryl amine to a nitrile via a diazonium salt, is a classic method. However, the instability of diazonium salts makes this route less attractive for large-scale industrial production due to safety concerns.[3] Biocatalytic methods using aldoxime dehydratases are also emerging as greener alternatives but may require significant process development for specific substrates.[4]
Conclusion
The scale-up synthesis of this compound via nucleophilic aromatic substitution of 2,6-difluorobenzonitrile is a robust, high-yielding, and industrially viable process. The key to a successful and safe scale-up lies in the meticulous control of reaction parameters, particularly temperature, during the addition of methylamine. The protocol described provides a solid foundation for researchers and process chemists to produce this valuable intermediate with high purity and in significant quantities.
References
-
Vertex AI Search Result[5] : Information on the commercial-scale synthesis of a related fluorinated benzonitrile derivative, highlighting multi-step routes and scale-up challenges.
-
Vertex AI Search Result[1] : Discusses the importance of high-purity fluorinated benzonitriles as starting materials in pharmaceutical development, emphasizing how fluorine atoms can improve drug properties like metabolic stability and binding affinity.
-
Vertex AI Search Result[3] : Mentions safety concerns with nitrile synthesis, including the toxicity of cyanide ions and the instability of diazonium salts in the Sandmeyer reaction.
-
Vertex AI Search Result[6] : Describes a method for preparing 2,6-dialkoxybenzonitriles from 2,6-dichlorobenzonitrile, which is analogous to the SNAr reaction discussed.
-
Vertex AI Search Result[4] : Details the use of biocatalysis and engineered aldoxime dehydratases as a sustainable method for synthesizing aromatic nitriles.
-
Vertex AI Search Result[2] : Highlights 2-Fluoro-6-methylbenzonitrile as a key intermediate in pharmaceutical development due to the desirable properties imparted by the fluorine atom.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Practical Biocatalytic Synthesis of Aromatic Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 2-Fluoro-6-(methylamino)benzonitrile in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Fluorinated Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] By screening small, low-complexity molecules (fragments) that bind with low affinity, FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.[3][4] Within the FBDD paradigm, the use of fluorinated fragments has gained significant traction, primarily due to the unique properties of the fluorine atom. The fluorine-19 (¹⁹F) nucleus is an exceptional nuclear magnetic resonance (NMR) probe: it is 100% naturally abundant, possesses a spin of ½, and exhibits a large chemical shift dispersion, making it highly sensitive to its local electronic environment.[5][6] This sensitivity allows for the rapid and robust detection of fragment binding to a target protein, often in a multiplexed fashion, which significantly accelerates the initial screening phase.[7][8][9]
This guide provides an in-depth technical overview of the application of 2-Fluoro-6-(methylamino)benzonitrile , a strategic fragment for FBDD campaigns. We will explore its physicochemical properties, rationale for its inclusion in fragment libraries, and detailed protocols for its use in primary and orthogonal screening techniques.
Fragment Profile: this compound
This compound is a prime candidate for FBDD libraries due to a combination of desirable characteristics that adhere to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[7] Its structure offers multiple advantages for hit identification and subsequent elaboration.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂ | [10] |
| Molecular Weight | 150.15 g/mol | [10] |
| IUPAC Name | This compound | [10] |
| CAS Number | 96783-85-6 | [10][11] |
| Appearance | White to light yellow solid | [11] |
| Predicted pKa | 1.72 ± 0.25 | [11] |
| Predicted LogP | 2.3 | [10] |
Key Structural Features for FBDD:
-
¹⁹F NMR Handle: The ortho-fluorine atom serves as a sensitive reporter for ¹⁹F NMR-based screening, allowing for rapid detection of binding events.[1][5]
-
Defined Vectors for Elaboration: The molecule presents clear, chemically tractable vectors for growth. The secondary amine (-NHCH₃) and the nitrile (-C≡N) group provide well-defined points for synthetic modification to improve potency and selectivity once a binding mode is established.
-
Scaffold Rigidity and Planarity: The benzene ring provides a rigid core, which can reduce the entropic penalty upon binding and offer clear structural information from techniques like X-ray crystallography.
-
Pharmacophoric Elements: The aromatic ring, hydrogen bond donor (amine), and hydrogen bond acceptor (nitrile) offer potential interactions with a variety of protein targets.
Experimental Workflows and Protocols
The successful application of this compound in an FBDD campaign involves a multi-step process, beginning with primary screening to identify binding, followed by validation and structural characterization to guide medicinal chemistry efforts.
Caption: FBDD workflow for this compound.
Protocol 1: Primary Hit Identification using ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful primary screening method due to its speed and low protein consumption.[8] The large chemical shift dispersion of ¹⁹F reduces signal overlap, allowing for the screening of compound mixtures or "cocktails".[7][9] This protocol describes a ligand-observed experiment where changes in the ¹⁹F NMR signal of the fragment upon addition of the target protein indicate binding.
Objective: To identify if this compound binds to the target protein.
Materials:
-
Target protein (≥95% purity, in a suitable NMR buffer, e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)
-
This compound (stock solution in DMSO-d₆)
-
NMR buffer (with 10% D₂O for lock)
-
NMR tubes and spectrometer equipped with a fluorine probe
Methodology:
-
Sample Preparation:
-
Reference Sample: Prepare a sample containing this compound at a final concentration of 200 µM in NMR buffer. If screening in a cocktail, the concentration of each fragment will be lower. The final DMSO-d₆ concentration should be kept constant and low (e.g., ≤1%).
-
Target Sample: Prepare an identical sample to the reference, but include the target protein at a final concentration of 10-20 µM. Ensure the buffer and DMSO-d₆ concentrations are precisely matched.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum for both the reference and target samples.
-
Typical Parameters:
-
Spectrometer Frequency: ≥400 MHz (¹H frequency)
-
Temperature: 298 K
-
Number of Scans: 128-1024 (depending on protein and fragment concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
-
-
Data Analysis:
-
Process both spectra identically (e.g., Fourier transformation, phase correction, baseline correction).
-
Binding Criteria: Compare the spectrum of the target sample to the reference. A positive "hit" is indicated by one or more of the following changes to the ¹⁹F signal of the fragment:
-
Line Broadening: An increase in the signal's line width is a classic indicator of binding, as the fragment's tumbling rate slows when associated with the larger protein.
-
Chemical Shift Perturbation (CSP): A change in the chemical shift (ppm) indicates an alteration in the electronic environment of the fluorine atom upon binding.
-
Decrease in Signal Intensity: Due to severe line broadening, the signal may decrease in intensity or disappear entirely.
-
-
Causality and Interpretation: These spectral changes occur because the fragment, when bound to the much larger protein, tumbles more slowly in solution. This slower tumbling leads to more efficient transverse relaxation (T₂), resulting in broader NMR signals. CSPs arise from the specific interactions (e.g., hydrogen bonds, van der Waals contacts) within the binding pocket that alter the local magnetic field around the fluorine nucleus.
Protocol 2: Hit Validation and Affinity Estimation using Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time data on binding events, making it ideal for validating hits from a primary screen and providing initial estimates of binding affinity and kinetics.[12][13]
Objective: To confirm the binding of this compound to the target and determine its dissociation constant (Kᴅ).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Target protein
-
This compound (serial dilutions in running buffer)
-
Running buffer (e.g., HBS-EP+, matched to NMR buffer as closely as possible)
Methodology:
-
Target Immobilization:
-
Immobilize the target protein onto the sensor chip surface via amine coupling. Aim for a low to medium density surface (e.g., 2000-5000 Response Units, RU) to minimize mass transport effects.
-
Use one flow cell as a reference surface (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a concentration series of this compound in running buffer (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a buffer blank). The concentration range should span the expected Kᴅ.
-
Inject the fragment solutions over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Record the binding response (in RU) over time for both association and dissociation phases.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams.
-
Equilibrium Analysis: Plot the response at steady-state against the fragment concentration and fit the data to a 1:1 steady-state affinity model to determine the Kᴅ. This is often more reliable for weak, fast-on/fast-off fragment interactions.
-
Kinetic Analysis: If the binding kinetics are measurable, fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (kₐ) and dissociation rate (kᴅ), from which the Kᴅ (kᴅ/kₐ) can be calculated.
-
Self-Validation: The reliability of SPR data is enhanced by ensuring a good fit of the data to the chosen model (low Chi² value) and by observing a dose-dependent increase in the binding response.[14][15] The consistency between Kᴅ values obtained from equilibrium and kinetic analyses further validates the results.[15]
Protocol 3: Structural Characterization by X-ray Crystallography
Obtaining a high-resolution crystal structure of the target protein in complex with the fragment is the ultimate goal of the initial FBDD stages.[16] This structural information is invaluable for guiding the hit-to-lead optimization process.
Objective: To determine the three-dimensional binding mode of this compound within the target's binding site.
Materials:
-
Highly purified and concentrated target protein
-
Crystallization screens and reagents
-
This compound
-
Cryoprotectant
-
X-ray diffraction equipment (in-house or synchrotron source)
Methodology:
-
Protein Crystallization:
-
Screen for crystallization conditions of the apo-protein (protein alone) using vapor diffusion methods (sitting or hanging drop).
-
Optimize initial crystallization hits to obtain diffraction-quality crystals.
-
-
Complex Formation (Two Common Approaches):
-
Co-crystallization: Add this compound to the protein solution (typically at a 5-10 fold molar excess) prior to setting up crystallization trials.
-
Soaking: Grow apo-crystals first, then transfer them to a solution containing the fragment (e.g., 1-10 mM in a cryoprotectant solution) for a period ranging from minutes to hours.
-
-
Data Collection and Structure Determination:
-
Harvest a crystal (either co-crystal or soaked crystal) and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data using a suitable X-ray source.[17]
-
Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully analyze the resulting electron density maps to confirm the presence and determine the precise orientation of the bound fragment.
-
Interpretation of Results: The final refined structure will reveal the specific amino acid residues interacting with the fragment. This provides a detailed roadmap for medicinal chemists to design modifications that can enhance binding affinity and selectivity by exploiting nearby pockets and forming additional favorable interactions. The orientation of the methylamino and nitrile groups will dictate the most promising vectors for chemical elaboration.
Caption: Elaboration strategy based on fragment binding mode.
Conclusion
This compound represents a highly valuable tool in the arsenal of the modern drug discovery scientist. Its combination of a ¹⁹F NMR reporter, well-defined synthetic vectors, and favorable physicochemical properties makes it an ideal starting point for an FBDD campaign. By employing a systematic workflow of ¹⁹F NMR screening for initial hit finding, followed by SPR for validation and crystallography for structural elucidation, researchers can effectively leverage this fragment to uncover novel binding modes and initiate robust hit-to-lead programs. The detailed protocols provided herein serve as a comprehensive guide for the successful application of this and similar fluorinated fragments in the quest for next-generation therapeutics.
References
-
Dalvit, C., & Vulpetti, A. (2019). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 24(3), 594. [Link]
-
Leung, E. W., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 919. [Link]
-
Troelsen, N. S., et al. (2020). The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. Angewandte Chemie International Edition, 59(6), 2204-2210. [Link]
-
University College London. (n.d.). 19F NMR Fragment Screening Platform. [Link]
-
Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology, 11(5), 573-580. [Link]
-
Otava Chemicals. (n.d.). Fluorine Fragment Library. [Link]
-
Waudby, C. A., & Christodoulou, E. (2021). A beginner's guide to 19F NMR and its role in drug screening. Biochemical Society Transactions, 49(4), 1839-1850. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Danielson, U. H. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(1), 1-2. [Link]
-
Leung, E. W. W., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. ResearchGate. [Link]
-
Neumann, L., et al. (2007). SPR-based Fragment Screening: Advantages and Applications. ResearchGate. [Link]
-
Gabrić, K., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22521. [Link]
-
Bio-Rad Laboratories. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Radiations. [Link]
-
Intelli, A. J., et al. (2020). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 97, 338-353. [Link]
- Google Patents. (n.d.). CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
-
Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. [Link]
-
PubChem. (n.d.). 2-Fluoro-6-methoxybenzonitrile. [Link]
-
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Chittori, S., et al. (2005). Preliminary X-ray crystallographic analysis of 2-methylcitrate synthase from Salmonella typhimurium. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 61(Pt 10), 896–898. [Link]
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Application Notes and Protocols for the Development of Targeted Therapies
Introduction: The Paradigm Shift of Targeted Therapy
The advent of targeted therapy represents a significant evolution in medicine, moving away from the broad-stroke approaches of conventional treatments towards a more precise, mechanism-driven strategy. Unlike traditional therapies that often affect both diseased and healthy cells, targeted therapies are designed to interact with specific molecules involved in the growth, progression, and spread of diseases like cancer.[1][2] This precision promises not only enhanced efficacy but also a more favorable safety profile. The development of these sophisticated treatments is a complex, multi-stage process that relies on a deep understanding of disease biology at the molecular level and the innovative application of advanced research techniques.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key principles, experimental workflows, and protocols integral to the successful development of targeted therapies. From the initial identification and validation of a therapeutic target to the design of clinical trials, this document aims to serve as a practical resource, grounded in scientific rigor and field-proven insights.
Section 1: The Foundation - Target Identification and Validation
The cornerstone of any targeted therapy is the identification of a "druggable" target that plays a crucial role in the pathophysiology of the disease.[3] An ideal target is a molecule, typically a protein or nucleic acid, whose modulation can lead to a therapeutic benefit with minimal off-target effects.[3][4]
Principles of Target Identification
Target identification is the process of identifying these key molecular players. This can be achieved through a variety of approaches:
-
Genomics and Proteomics: High-throughput technologies like next-generation sequencing (NGS) and mass spectrometry-based proteomics allow for the comprehensive analysis of the genetic and protein landscapes of diseased versus healthy tissues.[5][6][7] This can reveal mutated, overexpressed, or aberrantly functioning proteins that drive the disease process.[7] NGS, for instance, can identify specific genetic variations that predict disease risk or response to certain drugs, paving the way for personalized medicine.[5][8]
-
Functional Genomics: Techniques like CRISPR-Cas9 gene editing and RNA interference (RNAi) enable the systematic perturbation of gene function to identify genes essential for disease cell survival or proliferation.[9][10][11] CRISPR-Cas9, in particular, has revolutionized this field by allowing for precise and permanent genomic modifications, which helps in validating potential drug targets.[9][12][13]
-
Literature and Database Mining: A wealth of information exists in scientific literature and publicly available databases. Computational approaches can be used to mine this data to identify potential targets based on previously established links to disease pathways.
Target Validation: From Hypothesis to Confirmed Target
Once a potential target is identified, it must undergo rigorous validation to confirm its role in the disease and its suitability for therapeutic intervention.[3][14][15] This is a critical step to de-risk the subsequent stages of drug development.[14]
Key Validation Strategies:
-
Genetic Validation: This involves using tools like CRISPR-Cas9 or RNAi to specifically inhibit or knockout the target gene in relevant cellular or animal models.[7] A resulting therapeutic effect provides strong evidence for the target's role in the disease.
-
Pharmacological Validation: The use of small molecules or antibodies that specifically modulate the target's activity can help to mimic the effect of a potential drug. This approach provides insights into the potential efficacy and toxicity of targeting the molecule.
-
Preclinical Model Validation: Evaluating the effect of target modulation in clinically relevant animal models is a crucial step.[15][16] These models, such as patient-derived xenografts (PDXs), aim to recapitulate the human disease as closely as possible to provide a more accurate prediction of clinical response.[17][18]
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout for Target Validation in Cancer Cell Lines
Objective: To validate a candidate cancer target gene by assessing the effect of its knockout on cell viability.
Materials:
-
Cancer cell line of interest
-
Lentiviral vectors expressing Cas9 nuclease and a guide RNA (gRNA) targeting the gene of interest
-
Control lentiviral vector (non-targeting gRNA)
-
Cell culture medium and supplements
-
Transfection reagent or viral transduction enhancers
-
Puromycin or other selection antibiotic
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Western blot reagents
-
PCR reagents for genomic DNA analysis
Methodology:
-
gRNA Design and Cloning:
-
Design 2-3 gRNAs targeting an early exon of the gene of interest using a validated online tool.
-
Synthesize and clone the gRNAs into a lentiviral expression vector.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids.
-
Harvest the viral supernatant 48-72 hours post-transfection.
-
-
Cell Line Transduction:
-
Seed the target cancer cells at an appropriate density.
-
Transduce the cells with the lentiviral particles in the presence of a transduction enhancer.
-
Include a non-transduced control and a control transduced with a non-targeting gRNA.
-
-
Selection of Transduced Cells:
-
48 hours post-transduction, add the appropriate selection antibiotic (e.g., puromycin) to the culture medium to select for successfully transduced cells.
-
-
Validation of Gene Knockout:
-
Genomic Level: Isolate genomic DNA and perform PCR followed by sequencing or a T7 endonuclease I assay to confirm the presence of insertions/deletions (indels) at the target site.
-
Protein Level: Perform Western blotting to confirm the absence of the target protein.
-
-
Phenotypic Assessment (Cell Viability):
-
Seed the knockout and control cells in 96-well plates.
-
At various time points (e.g., 0, 24, 48, 72 hours), perform a cell viability assay according to the manufacturer's instructions.
-
Normalize the results to the day 0 reading.
-
Data Analysis: Compare the viability of the knockout cells to the control cells. A significant reduction in viability in the knockout cells suggests that the target gene is essential for cell survival and is a promising therapeutic target.
Section 2: Drug Discovery and Preclinical Development
Once a target is validated, the focus shifts to discovering and developing a drug that can effectively modulate its activity. The two major classes of targeted therapies are small molecule inhibitors and monoclonal antibodies.
Small Molecule Inhibitors
Small molecules are low molecular weight organic compounds that can readily enter cells and interact with intracellular targets.[2][4] They often function by inhibiting the catalytic activity of enzymes, such as kinases, which are frequently dysregulated in cancer.[2][19]
Mechanism of Action: Small molecule inhibitors typically bind to the active site of an enzyme, competing with the natural substrate (e.g., ATP in the case of kinases) and thereby blocking its function.[1][20] This can disrupt the signaling pathways that drive tumor growth and proliferation.[1]
Monoclonal Antibodies (mAbs)
Monoclonal antibodies are larger, protein-based therapies that are highly specific for extracellular or cell surface targets.[21][22][23]
Mechanisms of Action:
-
Direct Target Inhibition: mAbs can block the function of their target, for example, by preventing a growth factor from binding to its receptor.[21][22]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of the mAb can recruit immune cells, such as natural killer (NK) cells, to the tumor cell, leading to its destruction.[21][24]
-
Complement-Dependent Cytotoxicity (CDC): mAbs can activate the complement system, a cascade of proteins that can lead to the formation of a pore in the tumor cell membrane, causing cell lysis.[21][22][24]
High-Throughput Screening (HTS) for Hit Identification
HTS is a key process in the early stages of drug discovery, enabling the rapid screening of large libraries of compounds to identify "hits" that modulate the activity of the target.
Protocol 2: High-Throughput Screening (HTS) to Identify Kinase Inhibitors
Objective: To identify small molecule inhibitors of a specific kinase using a luminescence-based assay.
Materials:
-
Recombinant purified kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Compound library
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
384-well plates
-
Liquid handling robotics
Methodology:
-
Assay Optimization:
-
Determine the optimal concentrations of kinase, substrate, and ATP to achieve a robust and sensitive assay window.
-
Determine the Km of ATP for the kinase. The HTS is typically run at or near the Km of ATP.
-
-
Plate Preparation:
-
Using a liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate.
-
Include positive controls (no inhibitor) and negative controls (a known potent inhibitor).
-
-
Kinase Reaction:
-
Add the kinase and substrate mixture to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plates at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the luminescence-based detection reagent, which measures the amount of ATP remaining in the well. Kinase activity results in the consumption of ATP, leading to a lower signal.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
Generate dose-response curves for the confirmed hits to determine their IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | IC50 (nM) |
| Hit 1 | 75 |
| Hit 2 | 250 |
| Hit 3 | 12 |
| Control Inhibitor | 5 |
Preclinical Evaluation: Pharmacokinetics and Pharmacodynamics
Before a drug candidate can move into clinical trials, its pharmacokinetic (PK) and pharmacodynamic (PD) properties must be thoroughly characterized.[25][26][27][28]
-
Pharmacokinetics (PK): This describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion (ADME).[28][29] PK studies are essential for determining the appropriate dosing regimen.[28]
-
Pharmacodynamics (PD): This describes what the drug does to the body, including its mechanism of action and the relationship between drug concentration and effect.[28][29] PD studies, often involving the analysis of biomarkers, confirm that the drug is engaging its target and having the desired biological effect.[25]
Section 3: The Role of Biomarkers and Personalized Medicine
A key advantage of targeted therapies is the ability to use biomarkers to identify patients who are most likely to respond to a particular treatment. This is the foundation of personalized or precision medicine.[8][30][31]
Biomarker Discovery and Development
Biomarkers are measurable indicators of a biological state or condition. In the context of targeted therapy, they can be used for:
-
Patient Selection: Identifying patients whose tumors have the specific molecular characteristics that the drug targets.
-
Prognosis: Predicting the likely course of the disease.
-
Pharmacodynamics: Confirming that the drug is hitting its target.
-
Monitoring Treatment Response: Tracking the effectiveness of the therapy over time.[32]
Liquid Biopsies: A Non-Invasive Approach
Liquid biopsies are a revolutionary, non-invasive method for detecting and monitoring cancer by analyzing biomarkers, such as circulating tumor DNA (ctDNA), in bodily fluids like blood.[32][33][34][35][36] This allows for real-time monitoring of tumor evolution and treatment response without the need for repeated invasive tissue biopsies.[32][33]
Section 4: Clinical Trial Design for Targeted Therapies
The clinical development of targeted therapies requires a departure from the traditional clinical trial designs used for cytotoxic agents.[37]
-
Phase I Trials: While still focused on safety, these trials also often incorporate pharmacodynamic endpoints to determine the biologically effective dose, not just the maximum tolerated dose.[37]
-
Phase II and III Trials: These trials are often designed to enrich for patient populations that are most likely to benefit, based on biomarker status.[38] "Basket trials" enroll patients with different types of cancer that share the same molecular alteration, while "umbrella trials" test multiple targeted therapies in a single cancer type that is stratified into subgroups based on different molecular markers.[39]
Section 5: Challenges and Future Directions
Despite the significant successes of targeted therapies, challenges remain. These include the development of drug resistance, the heterogeneity of tumors, and the high cost of development.[40][41][42][43][44]
Future directions in the field include:
-
Combination Therapies: Combining targeted therapies with each other or with other modalities like immunotherapy to overcome resistance.[40]
-
Novel Drug Modalities: Exploring new therapeutic approaches, such as protein degraders and RNA-based therapies.
-
Artificial Intelligence and Machine Learning: Utilizing advanced computational tools to accelerate target identification, drug design, and the analysis of complex biological data.
Conclusion
The development of targeted therapies is a dynamic and rapidly evolving field that holds immense promise for the future of medicine. By integrating a deep understanding of disease biology with cutting-edge technologies and innovative clinical trial designs, the scientific community continues to make significant strides in developing more effective and less toxic treatments for a wide range of diseases. This guide has provided a framework for understanding the key principles and methodologies that underpin this exciting area of research and development.
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Next generation sequencing: implications in personalized medicine and pharmacogenomics. Molecular Omics. [Link]
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Clinical trial design for target-based therapy. PubMed. [Link]
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Mechanisms of action of monoclonal antibodies in oncology integrated in IMGT/mAb-DB. Frontiers in Immunology. [Link]
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Mechanisms of small molecule inhibitors for tumor treatment. ResearchGate. [Link]
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Combine and conquer: challenges for targeted therapy combinations in early phase trials. PMC. [Link]
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Mechanisms of Action and Limitations of Monoclonal Antibodies and Single Chain Fragment Variable (scFv) in the Treatment of Cancer. MDPI. [Link]
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Target Identification and Validation at MDC. Medicines Discovery Catapult. [Link]
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The mechanisms of monoclonal antibodies and their utilization in cancer therapy. ResearchGate. [Link]
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The 'Liquid' Biopsy. College of American Pathologists. [Link]
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Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]
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Monoclonal antibodies in cancer therapy: Mechanisms, targets, and clinical applications. Allied Academies. [Link]
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Early-phase oncology clinical trial design in the era of molecularly targeted therapy: pitfalls and progress. Future Medicine. [Link]
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Precision Genomics. Illumina. [Link]
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Optimizing Trial Designs for Targeted Therapies. PMC. [Link]
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Molecular Mechanisms of Small Molecule Inhibitors in Disease Modulation. Research and Reviews: Journal of Pharmacology and Toxicological Studies. [Link]
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Liquid Biopsies and Other Blood Tests for Cancer: What You Should Know. Memorial Sloan Kettering Cancer Center. [Link]
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The use of next-generation sequencing in personalized medicine. PMC. [Link]
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Tackling the Challenges of Developing Targeted Therapies for Cancer. Brookings Institution. [Link]
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The Role of Next-Generation Sequencing in Precision Medicine: A Review of Outcomes in Oncology. PMC. [Link]
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Liquid biopsy: A new tool for identifying and monitoring cancer. UChicago Medicine. [Link]
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Challenges and Opportunities in Developing Targeted Therapies for Triple Negative Breast Cancer. PMC. [Link]
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Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics in the Era of Targeted Therapies. ASCO Educational Book. [Link]
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Target Validation with CRISPR. Biocompare. [Link]
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Utilizing preclinical models to develop targeted therapies for rare central nervous system cancers. Neuro-Oncology. [Link]
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Design of Clinical Trials of Targeted Therapy. Clinical Cancer Research. [Link]
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Potential Successes and Challenges of Targeted Cancer Therapies. JNCI Monographs. [Link]
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Pharmacogenomics, Pharmacokinetics, and Pharmacodynamics in the Era of Targeted Therapies. ResearchGate. [Link]
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As Targeted Therapies Evolve, Challenges Remain. JNCI: Journal of the National Cancer Institute. [Link]
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Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. [Link]
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Preclinical Models Provide Scientific Justification and Translational Relevance for Moving Novel Therapeutics into Clinical Trials for Pediatric Cancer. AACR Journals. [Link]
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Preclinical Models in Cancer Research: Essential Tools for Drug Development and Therapy Testing. Bimake. [Link]
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Small molecule inhibitors targeting the cancers. PMC. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-6-(methylamino)benzonitrile
Welcome to the technical support center for the synthesis of 2-Fluoro-6-(methylamino)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high product purity. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and explore alternative synthetic strategies.
Introduction
This compound is a key building block in medicinal chemistry. Its synthesis, most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2,6-difluorobenzonitrile and methylamine, can present challenges related to yield and purity. The electron-withdrawing cyano group activates the aromatic ring for nucleophilic attack, but factors such as base selection, solvent, and temperature are critical for success. This guide provides expert-driven insights to overcome these hurdles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
Answer: A low yield in this SNAr reaction is a common issue that can typically be traced back to one of three factors: incomplete conversion, competing side reactions, or product loss during workup.
-
Causality - Incomplete Conversion: The reactivity of the starting 2,6-difluorobenzonitrile is moderate. Without optimized conditions, the reaction may stall or proceed too slowly. The nucleophilicity of methylamine is also a key factor.[1]
-
Expert Recommendation: To drive the reaction to completion, consider the following adjustments:
-
Increase Temperature: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of byproducts.
-
Solvent Choice: Ensure you are using an appropriate polar aprotic solvent like DMSO or DMF. These solvents are effective at solvating the cation of the base and do not interfere with the nucleophile, thus accelerating the SNAr reaction rate.[2]
-
Base Selection: The choice of base is critical. While excess methylamine can act as the base, an auxiliary inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often more effective. Cs₂CO₃, being more soluble in organic solvents, can sometimes offer superior results.[1]
-
Below is a table summarizing starting points for optimization:
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Condition C (Aggressive) |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) |
| Base | Excess Methylamine (2.5 eq) | K₂CO₃ (1.5 eq) | Cs₂CO₃ (1.5 eq) |
| Temperature | 50 °C | 80 °C | 100 °C |
| Typical Outcome | Low to moderate conversion | Good to high conversion | High conversion, risk of byproducts |
Question 2: I am observing a significant amount of unreacted 2,6-difluorobenzonitrile in my crude product. How can I push the reaction to completion?
Answer: Observing a large amount of unreacted starting material is a clear indication that the reaction conditions are not sufficiently forcing.
-
Causality - Reaction Kinetics: The activation energy for the SNAr reaction may not be overcome at your current reaction temperature, or the reaction time may be insufficient.
-
Expert Recommendation:
-
Increase Reaction Time: Before escalating the temperature, first try extending the reaction time. Run a time-course experiment, taking aliquots every 4-6 hours to determine the point at which the reaction plateaus.
-
Reagent Stoichiometry: Increase the equivalents of methylamine. Using a larger excess (e.g., 3-5 equivalents) can shift the equilibrium towards the product. This is particularly effective when using a solution of methylamine (e.g., 40% in H₂O or 2M in THF), but be mindful of solvent compatibility and potential side reactions if using an aqueous solution.
-
Review Your Base: Ensure your base is dry and of good quality. If using an inorganic base like K₂CO₃, ensure it is finely powdered to maximize surface area.
-
A logical workflow for troubleshooting low conversion is presented below.
Caption: Troubleshooting workflow for low conversion.
Question 3: My final product is contaminated with an impurity that has a molecular weight of 161.19 g/mol . Could this be the 2,6-bis(methylamino)benzonitrile? How do I prevent its formation?
Answer: Yes, an impurity with that molecular weight strongly suggests the formation of the disubstitution byproduct, 2,6-bis(methylamino)benzonitrile.
-
Causality - Reaction Selectivity: This side reaction occurs when a second molecule of methylamine displaces the remaining fluorine atom. While the first introduced methylamino group is slightly deactivating for further SNAr, aggressive reaction conditions (high temperature or prolonged reaction times) can promote this undesired second substitution.
-
Expert Recommendation:
-
Control Stoichiometry: Avoid a large excess of methylamine. Use closer to 1.1-1.5 equivalents. This ensures there is enough to drive the primary reaction to completion but minimizes the concentration available for the second substitution.
-
Lower the Temperature: This is the most effective way to control selectivity. Once you have found a temperature that provides a reasonable reaction rate, avoid increasing it further. It is better to have a slightly longer reaction time with higher selectivity than a fast reaction that produces difficult-to-remove impurities.
-
Monitor Closely: Use TLC or LC-MS to monitor the appearance of the byproduct. Aim to stop the reaction as soon as the starting material is consumed and before the byproduct concentration begins to rise significantly.
-
Question 4: The workup and purification are proving difficult, leading to significant product loss. What is a robust purification strategy?
Answer: Product loss during purification often stems from suboptimal extraction or difficult chromatographic separation. This compound has moderate polarity and basicity from the amine group.
-
Causality - Physicochemical Properties: The basic nitrogen can cause the compound to partially partition into the aqueous phase during acidic or neutral extractions. On a silica gel column, the amine can cause tailing, leading to poor separation and broad fractions.
-
Expert Recommendation:
-
Workup: After quenching the reaction (e.g., with water), extract with a suitable organic solvent like ethyl acetate or dichloromethane. Perform a brine wash to help break up any emulsions and remove water from the organic layer.[3] Avoid strong acid washes, which can pull your product into the aqueous layer as a salt.
-
Column Chromatography:
-
Solvent System: A gradient of ethyl acetate in hexanes or heptane is a good starting point.
-
Tailing Reduction: To prevent peak tailing on silica gel, add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) is very effective. The triethylamine will compete for the acidic silanol sites on the silica, allowing your product to elute more symmetrically. This simplification of the purification process can significantly improve the isolated yield.[4]
-
-
Frequently Asked Questions (FAQs)
Question 1: What is the mechanism of the SNAr reaction for this synthesis?
Answer: The Nucleophilic Aromatic Substitution (SNAr) mechanism is a two-step process:
-
Nucleophilic Attack: The nucleophile (methylamine) attacks the carbon atom bearing the fluorine leaving group. This is typically the rate-determining step. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions, and is stabilized by the electron-withdrawing cyano group.
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Question 3: What are the key analytical techniques to monitor reaction progress and product purity?
Answer:
-
Thin-Layer Chromatography (TLC): The quickest and most common method for monitoring reaction progress. Use a UV lamp (254 nm) for visualization. The product, this compound, will be more polar than the starting material, 2,6-difluorobenzonitrile, and thus will have a lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information. It confirms the consumption of starting materials and formation of the product by checking their respective mass-to-charge ratios (m/z). It is also excellent for detecting low-level impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation of the final product. In ¹H NMR, you should see the appearance of a new signal for the N-methyl group. In ¹⁹F NMR, the signal will confirm the presence of the remaining fluorine atom.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the isolated product with high accuracy.
Detailed Experimental Protocols
Protocol 1: Optimized Nucleophilic Aromatic Substitution (SNAr)
This protocol is a robust starting point for the synthesis, designed to favor high conversion and selectivity.
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-difluorobenzonitrile (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF, approx. 0.5 M concentration relative to the starting material).
-
Reagent Addition: Add a solution of methylamine (1.2 eq, e.g., as a 2.0 M solution in THF) dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Workup: Once the starting material is consumed (typically 8-16 hours), cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of 5-20% ethyl acetate in heptane containing 0.5% triethylamine.
Protocol 2: Alternative Synthesis via Buchwald-Hartwig Amination
This protocol is recommended if the SNAr method proves ineffective.
-
Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add 2-bromo-6-fluorobenzonitrile (1.0 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq) to a dry Schlenk flask.
-
Solvent and Reagent Addition: Add anhydrous toluene or dioxane. Then, add a solution of methylamine (1.5 eq, 2.0 M in THF).
-
Reaction: Seal the flask and heat the mixture to 100 °C for 12-24 hours. Monitor by LC-MS.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Partition the residue between water and ethyl acetate. Dry the organic phase and purify by column chromatography as described in Protocol 1.
References
- Directed nucleophilic aromatic substitution reaction - RSC Publishing. (2024). RSC Publishing.
- SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. - ResearchGate. (n.d.). ResearchGate.
- Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung - American Chemical Society. (2025). American Chemical Society.
- Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC - NIH. (n.d.). PMC - NIH.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable.
- 2,6-Difluorobenzonitrile synthesis - ChemicalBook. (n.d.). ChemicalBook.
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - Frontiers. (n.d.). Frontiers.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
Sources
- 1. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Fluoro-6-(methylamino)benzonitrile
Welcome to the technical support center for the purification of 2-Fluoro-6-(methylamino)benzonitrile (CAS No. 96783-85-6)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification of this versatile synthetic intermediate.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a polar aromatic compound featuring a secondary amine, a nitrile group, and a fluorine substituent. These functional groups dictate its chemical behavior and present unique challenges and opportunities for purification.
| Property | Value | Source |
| Molecular Formula | C₈H₇FN₂ | PubChem[1] |
| Molecular Weight | 150.15 g/mol | PubChem[1] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar structures |
| Polarity | Polar, due to nitrile and amine groups | Chemical principles |
| Reactivity | The secondary amine is basic and can interact with acidic media. The aromatic ring is activated towards nucleophilic substitution. | Chemical principles |
II. Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems that may arise during the purification of this compound.
Problem 1: Poor or No Elution During Silica Gel Column Chromatography
Question: My compound is sticking to the top of the silica gel column and is not eluting, even with a high percentage of ethyl acetate in hexane. What is happening?
Answer: This is a classic issue when purifying basic compounds, particularly amines, on standard silica gel. The root cause is the acidic nature of silica gel. The silanol groups (Si-OH) on the surface of the silica are weakly acidic and can strongly interact with or even protonate the basic secondary amine of your compound. This strong ionic or hydrogen-bonding interaction leads to irreversible adsorption or significant tailing.
Solutions:
-
Mobile Phase Modification (Recommended): The most effective solution is to add a small amount of a basic modifier to your eluent system. This "competes" with your compound for the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Ethyl Acetate/Hexane with 1% TEA). This is the most common and effective method.[2]
-
Ammonia: A solution of 1-2% ammonia in methanol can be used as the polar component of your mobile phase (e.g., Dichloromethane/Methanol with 1% NH₃). This is particularly useful for very polar amines.
-
-
Use of Deactivated or Alternative Stationary Phases:
-
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.
-
Treated Silica Gel: Commercially available "base-deactivated" silica gel can be used. Alternatively, you can pre-treat standard silica gel by flushing the packed column with your eluent containing the basic modifier before loading your sample.
-
Problem 2: Oiling Out or Poor Crystal Formation During Recrystallization
Question: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute is supersaturated in the cooling solvent but the temperature is still above the melting point of the solute, or when impurities are depressing the melting point. The solute comes out of solution as a liquid phase instead of a solid crystalline lattice.
Solutions:
-
Use a Higher Volume of Solvent: The concentration of your compound in the hot solution may be too high. Add more of the same solvent to the hot mixture until the solution is just shy of being saturated, and then allow it to cool slowly.
-
Slow Down the Cooling Rate: Rapid cooling encourages oiling out. Allow the flask to cool slowly to room temperature on a benchtop (insulating it with a cloth can help) before moving it to an ice bath.
-
Change the Solvent System:
-
If you are using a single solvent, try a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of the good solvent to redissolve the precipitate and then allow it to cool slowly.[3] Common solvent pairs for polar compounds include ethanol/water or acetone/water.[3]
-
Choose a solvent with a lower boiling point. This can sometimes prevent the solution from being above the compound's melting point when it starts to precipitate.
-
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.
Problem 3: Product is Colored Even After Purification
Question: My final product is a pale yellow or brownish solid, but I expect it to be white. How can I remove the color?
Answer: Colored impurities are common in aromatic amine synthesis. These are often highly conjugated, polar molecules that can persist through initial purification steps.
Solution:
-
Activated Charcoal Treatment: This is a highly effective method for removing colored impurities.
-
Dissolve your recrystallized product in the minimum amount of a suitable hot solvent.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient for lab scale). Caution: Add charcoal to a solution that is not at a rolling boil to avoid violent bumping.
-
Swirl the hot mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot filtration through a fluted filter paper or a small pad of celite to remove the charcoal.
-
Allow the clear filtrate to cool and crystallize as usual.[4]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: The impurities will largely depend on the synthetic route. A common synthesis involves the nucleophilic aromatic substitution of 2,6-difluorobenzonitrile with methylamine.[5][6]
Caption: Likely impurities from the synthesis of this compound.
Based on this, the most probable impurities are:
-
Unreacted Starting Material: 2,6-difluorobenzonitrile.
-
Isomeric Product: While substitution at the 2- or 6-position is electronically equivalent, steric hindrance might play a role, but it's a possibility.
-
Di-substituted Product: 2,6-bis(methylamino)benzonitrile, if an excess of methylamine and harsh conditions are used.
Q2: How stable is this compound? Are there any special storage conditions?
A2: Fluorinated benzonitriles are generally stable compounds. The strong carbon-fluorine bond enhances chemical and metabolic stability.[7] However, like many anilines, it can be susceptible to air oxidation over time, which may lead to discoloration. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and optimizing column chromatography conditions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis. A C18 reverse-phase column is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure and can detect impurities if they are present in sufficient quantity (>1%). ¹⁹F NMR is particularly useful for identifying any fluorine-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.
-
Melting Point: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[4]
IV. Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the purification of a crude sample containing the target compound and less polar impurities.
Caption: Workflow for Flash Column Chromatography of this compound.
Step-by-Step Methodology:
-
Solvent System Selection:
-
Using TLC, determine a suitable solvent system. Start with mixtures of ethyl acetate and hexane.
-
A good starting point is 20-30% ethyl acetate in hexane.[8] The target compound should have an Rf value of approximately 0.25-0.35.
-
Crucially, add 1% triethylamine (TEA) to the chosen solvent system to prevent streaking and ensure elution. [2]
-
-
Column Packing:
-
Select a column of appropriate size (a rule of thumb is a silica gel weight of 50-100 times the weight of the crude sample).
-
Prepare a slurry of silica gel (230-400 mesh) in the eluent and pour it into the column.
-
Allow the silica to settle, and then flush the column with 2-3 column volumes of eluent to ensure uniform packing.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
If the compound is not very soluble, it can be "dry-loaded" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[9]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Work-up:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual solvent and triethylamine.
-
Protocol 2: Recrystallization
This protocol is suitable for purifying a solid crude product where impurities have different solubility profiles.
Step-by-Step Methodology:
-
Solvent Screening:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points.[3]
-
Potential solvents for a polar compound like this include ethanol, isopropanol, acetonitrile, water, or mixtures like ethanol/water.[4][10]
-
The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[11]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent to maximize yield.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Bring the mixture back to a boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the clear solution to cool slowly to room temperature.
-
Once crystals have started to form, you can place the flask in an ice bath to maximize the yield of precipitated product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven to remove all traces of solvent.
-
V. References
-
BenchChem Technical Support Team. (2025). Troubleshooting purification of tertiary amine compounds by column chromatography. BenchChem.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Crude 4-Aminobenzonitrile by Recrystallization. BenchChem.
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wired Chemist. Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. Solvent Choice. Retrieved from [Link]
-
Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Sparrow Chemical. Fluorobenzonitrile Series. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Reddit. (2022, September 22). Advice on column chromatography. r/OrganicChemistry. Retrieved from [Link]
-
Organic Chemistry Blog. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]
-
BenchChem. (2025). Application Notes and Protocols: 2,6-Difluorotoluene as a Precursor for Agrochemicals. Retrieved from a hypothetical BenchChem application note.
Sources
- 1. This compound | C8H7FN2 | CID 13469797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,6-ジフルオロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sparrow-chemical.com [sparrow-chemical.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Recrystallization [wiredchemist.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Fluoro-6-(methylamino)benzonitrile
Welcome to the technical support guide for 2-Fluoro-6-(methylamino)benzonitrile. As a key structural motif in medicinal chemistry and materials science, this compound is frequently used as a building block in complex syntheses. However, its unique combination of a polar nitrile, a hydrogen-bonding secondary amine, and a fluorinated aromatic ring often leads to poor solubility in common reaction solvents, posing a significant challenge for researchers.
This guide is designed to provide you, a professional in research and development, with a systematic approach to diagnosing and overcoming these solubility issues. The following sections offer troubleshooting advice and detailed protocols to ensure your reactions are efficient, reproducible, and successful.
Troubleshooting Guide: Reaction Optimization
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is sluggish and gives low yields. How do I confirm that poor solubility of this compound is the root cause?
A1: Diagnosing a solubility problem is the critical first step. Look for the following indicators:
-
Visual Observation: The most obvious sign is the presence of undissolved solid material in the reaction flask, even after prolonged stirring or initial heating.
-
Stalled Reaction Progress: If you monitor the reaction by TLC or LC-MS, you may see the reaction start but then stall, with a significant amount of starting material remaining. This can happen even if the solid appears to have dissolved, indicating that the concentration of the dissolved substrate is too low to maintain a practical reaction rate[1].
-
Inconsistent Results: Highly variable yields or reaction times between seemingly identical batches can often be traced back to slight differences in dissolution rates or localized concentration gradients.
If you observe any of these signs, it is highly probable that solubility is the limiting factor.
Q2: What are the primary, most straightforward methods to improve the solubility of my starting material?
A2: Always begin with the simplest techniques before moving to more complex solutions. The two most fundamental variables to adjust are solvent choice and temperature.
1. Strategic Solvent Selection: The principle of "like dissolves like" is a useful starting point, but the mixed polarity of this compound requires empirical testing. Reactions involving this substrate, such as Nucleophilic Aromatic Substitution (SNAr), are best performed in polar aprotic solvents. These solvents excel at dissolving polar organic molecules and, critically, they solvate the cation of a nucleophile's salt, which increases the reactivity of the corresponding anion[2][3].
2. Temperature Elevation: For many reactions, particularly SNAr, heating is necessary to overcome the activation energy barrier[3]. Increasing the temperature also directly increases the solubility of most organic solids. If your reaction is proceeding slowly at room temperature, gradually increasing the heat while monitoring the dissolution and reaction progress is a logical next step.
Below is a table of recommended solvents for initial screening.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics |
| Acetonitrile (ACN) | 82 | 37.5 | Good starting point, relatively low boiling point. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Common ethereal solvent, good for many organometallic reactions. |
| Dimethylformamide (DMF) | 153 | 36.7 | Excellent solvating power, high boiling point allows for higher temperatures. |
| Dimethyl Sulfoxide (DMSO) | 189 | 47.2 | Exceptional solvating power, can significantly accelerate SNAr reactions[2]. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 32.2 | High-boiling polar aprotic solvent, useful for stubborn reactions. |
Q3: I've tried common solvents without success. What is a more advanced strategy for enhancing solubility?
A3: When a single solvent is insufficient, a co-solvent system is the next logical approach. A co-solvent is a secondary, miscible solvent added in a small-to-moderate amount to the primary solvent to modify its properties and increase the solubility of a solute[4][5][6].
The rationale is to create a solvent mixture with a polarity profile that is more favorable for your substrate. For instance, adding a small percentage of a powerful solvent like DMSO to a less polar primary solvent like toluene can dramatically increase the solubility of this compound without having to use large volumes of DMSO, which can sometimes complicate product workup[7].
-
Preparation: In a small vial, place a known quantity of this compound (e.g., 10 mg).
-
Primary Solvent Addition: Add a measured volume of your primary reaction solvent (e.g., 0.5 mL of THF or Toluene) and stir. Observe for dissolution.
-
Co-Solvent Titration: Begin adding a high-power solvent (e.g., DMSO or DMF) dropwise while stirring vigorously[1].
-
Observation: Continue adding the co-solvent until the solid completely dissolves.
-
Calculation: Record the final volume ratio of the primary solvent to the co-solvent. This ratio is your starting point for scaling up the reaction.
-
Reaction Scale-Up: Set up your full-scale reaction using the optimized co-solvent system.
Q4: My reaction involves an inorganic base that is insoluble in my organic solvent. How can I make this reaction work without having to dissolve everything?
A4: This is a classic problem in heterogeneous reactions and is precisely the scenario where Phase-Transfer Catalysis (PTC) is invaluable. A phase-transfer catalyst is a substance that transports a reactant from one phase (e.g., an aqueous or solid phase) into a second, immiscible phase where the reaction occurs[8][9][10].
For a reaction involving this compound in an organic solvent (like toluene) and an inorganic base (like solid potassium carbonate), the two reactants have minimal contact. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), can overcome this. The lipophilic cation of the PTC pairs with the anion of the base (e.g., carbonate or hydroxide), pulling it into the organic phase where it can react with your substrate[11][12]. This technique increases reaction rates and allows for the use of inexpensive, simple bases and solvents[10].
-
Setup: To a reaction flask, add this compound (1.0 eq), your nucleophile (1.1 eq), the inorganic base (e.g., K₂CO₃, 2.0 eq), and the chosen organic solvent (e.g., Toluene).
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB, 0.05–0.1 eq).
-
Reaction: Stir the heterogeneous mixture vigorously at the desired temperature (e.g., 80–110 °C). Vigorous stirring is crucial to maximize the interfacial area between the phases.
-
Monitoring: Monitor the reaction to completion by TLC or LC-MS. The reaction should be significantly faster than the uncatalyzed equivalent.
-
Workup: Upon completion, cool the reaction, add water to dissolve the inorganic salts, and perform a standard aqueous workup and extraction.
Frequently Asked Questions (FAQs)
-
Q: What structural features of this compound contribute to its difficult solubility?
-
A: The molecule possesses conflicting polarity. The cyano (-C≡N) group and the secondary amine (-NHCH₃) are polar and capable of hydrogen bonding, favoring polar solvents. However, the disubstituted benzene ring is nonpolar and hydrophobic, favoring less polar environments. This duality means that very polar solvents (like water) and very nonpolar solvents (like hexane) are poor choices, and finding an ideal solvent in the intermediate range requires experimentation.
-
-
Q: Can sonication help improve dissolution?
-
A: Yes, sonication can be a useful physical method to aid dissolution. The high-frequency sound waves create intense cavitation, which can break apart solid agglomerates and increase the surface area available for solvation[1]. While it does not change the thermodynamic solubility limit, it can drastically increase the rate of dissolution. It is best used during the initial setup of a reaction before heating.
-
-
Q: Are there any solvent types I should generally avoid?
-
A: For SNAr-type reactions, it is often wise to avoid protic solvents like methanol or ethanol. Under basic conditions, these solvents can be deprotonated and act as competing nucleophiles, leading to unwanted side products[3][7]. Additionally, ester-based solvents (like ethyl acetate) are incompatible with strong bases[7].
-
-
Q: I am still facing extreme difficulty. Are there any solvent-free options?
-
A: For particularly intractable cases, advanced techniques like mechanochemistry (high-temperature ball-milling) have been developed. These solvent-free methods use mechanical force to induce reactions between solid-state reactants[13][14]. While this requires specialized equipment, it represents a frontier in overcoming solubility issues in organic synthesis.
-
References
- High-Boiling Point Solvents for Nucleophilic Aromatic Substitution: Application Notes and Protocols. (2025). Benchchem.
- How to increase the efficiency of nucleophilic aromatic substitution reactions. (2025). Benchchem.
- Phase-transfer catalyst – Knowledge and References. Taylor & Francis Online.
- Phase-transfer c
- This compound.
- SNAr Solvents and Reagents. WordPress.
- Cosolvent. Wikipedia.
- Principle of Phase Transfer C
- Phase Transfer C
- Liquid–Liquid Phase-Transfer Catalysis. (2020). Intensification of Liquid–Liquid Processes, Cambridge University Press.
- Technical Support Center: Overcoming Poor Solubility of Starting M
- SNAr Reaction in Other Common Molecular Solvents. WordPress.
- Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
- Mechanochemical Approach Overcomes Insolubility in Organic Chemistry. (2021). Labcompare.
- Cosolvent – Knowledge and References. Taylor & Francis Online.
- Aromatic Nucleophilic Substitution. Fisher Scientific.
- Effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube.
- Toward overcoming solubility issues in organic chemistry. (2021). ScienceDaily.
- Co-solvent: Significance and symbolism. (2023).
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- 14. sciencedaily.com [sciencedaily.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Fluoro-6-(methylamino)benzonitrile
Welcome to the technical support center for the synthesis of 2-Fluoro-6-(methylamino)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the optimization of this important synthetic transformation. As your dedicated scientific resource, this document moves beyond a simple protocol, offering a deep dive into the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a fluoride ion from an activated aromatic ring by a nucleophile, in this case, methylamine. The reaction's success hinges on a delicate balance of factors including solvent polarity, temperature, and the management of potential side reactions. This guide will walk you through a detailed experimental protocol and provide solutions to common challenges you may encounter.
Reaction Overview
The primary transformation involves the reaction of 2,6-difluorobenzonitrile with methylamine. The electron-withdrawing nature of the nitrile group and the two fluorine atoms activates the aromatic ring towards nucleophilic attack.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
2,6-Difluorobenzonitrile
-
Methylamine (40% solution in water or 2.0 M solution in THF)
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-difluorobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as DMSO or DMF (5-10 mL per gram of starting material).
-
Addition of Base: Add potassium carbonate (2.0-3.0 eq) to the solution. The base is crucial for scavenging the hydrofluoric acid (HF) generated during the reaction.
-
Nucleophile Addition: Slowly add methylamine solution (1.1-1.5 eq) to the stirred mixture at room temperature. The reaction is typically exothermic, so controlled addition is recommended.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Low or No Product Yield
Q1: I am not seeing any product formation, or my yield is very low. What are the likely causes?
A1: Several factors can contribute to low or no product yield. Let's break down the possibilities:
-
Insufficient Reaction Temperature: The SNAr reaction has an activation energy barrier that needs to be overcome. If the reaction temperature is too low, the reaction may not proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious not to overheat, as this can lead to side reactions.
-
-
Poor Solvent Choice: The choice of solvent is critical for SNAr reactions. The solvent must be polar and aprotic to solvate the nucleophile and the intermediate Meisenheimer complex effectively.
-
Solution: Ensure you are using a high-quality, anhydrous polar aprotic solvent like DMSO, DMF, or NMP.
-
-
Inactive Nucleophile: If the methylamine has degraded or is of low quality, it will not be an effective nucleophile.
-
Solution: Use a fresh bottle of methylamine solution. If using a solution in THF, ensure it has been stored properly to prevent peroxide formation.
-
-
Presence of Water: While the reaction can tolerate small amounts of water, excessive water can hydrolyze the nitrile group of the starting material or product to the corresponding amide or carboxylic acid, especially at elevated temperatures.
-
Solution: Use anhydrous solvents and reagents if possible.
-
Formation of Impurities
Q2: My final product is impure. What are the common side reactions and how can I avoid them?
A2: Impurity formation is a common challenge. Here are some of the most likely culprits:
-
Di-substituted Product: The product, this compound, still contains a fluorine atom that can be substituted by another molecule of methylamine to form 2,6-bis(methylamino)benzonitrile.
-
Solution:
-
Control Stoichiometry: Use only a slight excess of methylamine (1.1-1.2 equivalents).
-
Lower Reaction Temperature: The second substitution is generally slower than the first. Running the reaction at the lowest effective temperature can favor the mono-substituted product.
-
Slow Addition of Nucleophile: Adding the methylamine solution dropwise can help to maintain a low concentration of the nucleophile in the reaction mixture, minimizing the chance of a second substitution.
-
-
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to an amide (2-fluoro-6-(methylamino)benzamide) or a carboxylic acid (2-fluoro-6-(methylamino)benzoic acid) if there is excess water and the reaction is run at high temperatures for an extended period.
-
Solution:
-
Minimize Water Content: Use anhydrous solvents where possible.
-
Control Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
-
Reaction with Solvent: At high temperatures, solvents like DMF can decompose to form dimethylamine, which can act as a nucleophile, leading to the formation of 2-fluoro-6-(dimethylamino)benzonitrile.
-
Solution: Avoid excessively high reaction temperatures (above 100 °C) when using DMF. Consider using DMSO as an alternative.
-
Purification Challenges
Q3: I am having difficulty purifying my product. What are some effective methods?
A3: Purification can be challenging due to the similar polarities of the product and some potential impurities.
-
Column Chromatography: This is often the most effective method for separating the desired product from starting material and byproducts.
-
Pro-Tip: Use a shallow solvent gradient (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate) to achieve good separation.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective and scalable purification method.
-
Solvent Screening: Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good recovery and purity.
-
-
Acid-Base Extraction: If your main impurity is the hydrolyzed carboxylic acid, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity.
Frequently Asked Questions (FAQs)
Q: Why is a base like potassium carbonate necessary?
A: The reaction generates one equivalent of hydrofluoric acid (HF) for every molecule of product formed. The base is required to neutralize the HF. If left unneutralized, the HF would protonate the methylamine, rendering it non-nucleophilic and stopping the reaction.
Q: Can I use other bases?
A: Yes, other non-nucleophilic inorganic bases like sodium carbonate or cesium carbonate can be used. Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be employed.
Q: What is the expected appearance of the final product?
A: this compound is typically a solid at room temperature.[1] The color can range from white to off-white or pale yellow. Significant color may indicate the presence of impurities.
Q: How can I confirm the identity and purity of my product?
A: Standard analytical techniques should be used:
-
NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure and assessing purity. The ¹H NMR should show a characteristic singlet for the methyl group and aromatic protons.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic nitrile (C≡N) stretch around 2220-2260 cm⁻¹ and an N-H stretch for the secondary amine.[1]
Visualizing the Process
Reaction Mechanism
The synthesis proceeds through a classic SNAr mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
Caption: A systematic workflow for troubleshooting common reaction issues.
Summary of Optimized Reaction Conditions
For ease of reference, the following table summarizes the key reaction parameters and their recommended ranges for optimal results.
| Parameter | Recommended Condition | Rationale |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents facilitate the SNAr mechanism. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Neutralizes the HF byproduct without interfering with the reaction. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate while minimizing side reactions. |
| Methylamine | 1.1-1.5 equivalents | A slight excess ensures complete consumption of the starting material without promoting di-substitution. |
| Reaction Time | 4-12 hours | Should be monitored to ensure completion without prolonged heating that could lead to byproduct formation. |
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
preventing decomposition of 2-Fluoro-6-(methylamino)benzonitrile during storage
Welcome to the technical support guide for 2-Fluoro-6-(methylamino)benzonitrile (CAS No. 96783-85-6). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent decomposition. Our goal is to ensure the long-term integrity of your samples, leading to reliable and reproducible experimental outcomes.
Introduction: Understanding the Instability of this compound
This compound is a bifunctional molecule featuring a secondary aromatic amine and a nitrile group. This specific combination of functional groups makes the compound susceptible to several degradation pathways, primarily driven by atmospheric moisture, oxygen, and light. The secondary amine is prone to oxidation, while the nitrile group can undergo hydrolysis.[1][2] Understanding these vulnerabilities is the first step toward implementing an effective storage strategy.
This guide is structured into two main sections:
-
Frequently Asked Questions (FAQs): Quick answers to common questions regarding storage and handling.
-
Troubleshooting Guide: Addressing specific problems you might encounter, their probable causes, and corrective actions.
We will also provide detailed experimental protocols for stability assessment and recommended storage procedures.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For maximum stability, the compound should be stored under a dry, inert atmosphere (argon or nitrogen), protected from light, and at a low temperature.[3] Aliquoting the material into smaller, single-use quantities is highly recommended to avoid repeated freeze-thaw cycles and atmospheric exposure to the bulk supply.
Q2: Why is an inert atmosphere so critical for this compound?
An inert atmosphere is essential for two primary reasons:
-
Prevents Oxidation: The methylamino group is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities and degradation of the parent compound.[4][5]
-
Prevents Hydrolysis: It displaces atmospheric moisture, which can hydrolyze the nitrile functional group. This reaction typically proceeds first to the corresponding amide and then potentially to the carboxylic acid, especially if acidic or basic impurities are present.[6][7][8]
Q3: What are the visible signs of decomposition?
The most common signs of degradation include:
-
Color Change: A freshly prepared, pure sample should be a white to light brown solid. A change to a darker brown, yellow, or reddish color often indicates oxidation of the amine group.
-
Change in Physical State: Absorption of moisture can cause the crystalline solid to become sticky, oily, or clumpy.
-
Inconsistent Analytical Results: Degradation will manifest as new, unexpected peaks in HPLC, GC, or NMR analyses, and a decrease in the peak area of the parent compound.
Q4: Can I store this compound in a standard laboratory freezer?
Yes, but with critical precautions. Storing the compound in a simple screw-cap vial in a freezer is insufficient. The vial must be properly sealed to be airtight and moisture-proof. For long-term storage, we recommend sealing the vial with paraffin film and placing it inside a larger, desiccated container. When removing the compound from the freezer, it is crucial to allow the container to warm to room temperature before opening it to prevent condensation of atmospheric moisture onto the cold solid.[3]
Q5: How should I handle the compound when weighing it for an experiment?
Due to its sensitivity, handling should be performed as quickly as possible, ideally in an environment with controlled humidity, such as a glove box or under a stream of inert gas.[9][10] If a controlled environment is not available, minimize the time the container is open to the atmosphere. Use a dry, clean spatula and reseal the container tightly immediately after use.
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This section addresses specific problems that may indicate compound degradation.
| Observed Problem | Probable Cause(s) | Recommended Action & Explanation |
| "My compound has darkened in color since I last used it." | Oxidation: The secondary amine group has likely been oxidized by atmospheric oxygen. This process can be accelerated by exposure to light.[11][12] | Action: Discard the degraded material. For future prevention, store the compound under an inert atmosphere (e.g., argon) in an amber vial to protect it from both oxygen and light.[10][13] |
| "My NMR spectrum shows new peaks, particularly in the amide region (around 7-8 ppm)." | Hydrolysis: The nitrile group has likely hydrolyzed to the corresponding 2-fluoro-6-(methylamino)benzamide. This is caused by exposure to moisture.[14][15] | Action: Confirm the identity of the impurity by LC-MS if possible. The material may be unsuitable for sensitive applications. To prevent this, ensure the compound is stored in a desiccated environment and handled using air-sensitive techniques.[9][16] |
| "The material has become clumpy and difficult to handle." | Moisture Absorption: The compound is hygroscopic and has absorbed water from the atmosphere. This significantly increases the risk of hydrolysis. | Action: The material is likely compromised. If it must be used, it should be dried under high vacuum, but this may not reverse any hydrolysis that has already occurred. Always store in a tightly sealed container with a desiccant.[17][18] |
| "I'm seeing poor reproducibility in my biological assays." | Purity Degradation: The effective concentration of the active compound has decreased due to decomposition, leading to inconsistent results. | Action: Perform a purity analysis (e.g., HPLC or qNMR) on a sample from the storage vial to determine its current purity.[19] Always use freshly opened or properly stored aliquots for sensitive experiments. |
Logical Workflow for Preventing Decomposition
The following diagram outlines the decision-making process for the proper storage and handling of this compound.
Caption: Workflow for optimal storage of this compound.
Protocols
Protocol 1: Recommended Procedure for Long-Term Storage
This protocol describes the best practice for preserving the integrity of this compound for extended periods.
Objective: To aliquot and store the compound in a manner that minimizes exposure to air, moisture, and light.
Materials:
-
This compound
-
Glove box or Schlenk line with a supply of dry argon or nitrogen gas
-
Appropriately sized amber glass vials with PTFE-lined caps
-
Analytical balance (inside the glove box, if possible)
-
Paraffin film
-
-20°C freezer
-
Secondary container with desiccant
Procedure:
-
Prepare the Environment: Ensure the glove box atmosphere has low oxygen (<50 ppm) and moisture (<50 ppm) levels. All glassware and tools should be oven-dried and cooled under vacuum before being brought into the glove box.
-
Aliquot the Compound: Transfer the bulk container of this compound into the inert atmosphere. Carefully weigh the desired amount of the compound (e.g., 10-50 mg) into each pre-labeled amber vial.
-
Purge and Seal: Before sealing, ensure the vial's headspace is filled with the inert gas. Tightly screw on the PTFE-lined cap.
-
Secondary Seal: As an extra precaution, wrap the cap and neck of the vial with paraffin film to create a highly effective moisture barrier.
-
Store: Place the sealed aliquots into a labeled secondary container that contains a desiccant. Store this container in a -20°C freezer.
-
Documentation: Keep a detailed log of the date of aliquoting and the quantity in each vial.
Protocol 2: Routine Purity Assessment by HPLC
This protocol provides a general method for checking the purity of a stored sample.
Objective: To quantify the purity of this compound and detect the presence of potential degradants.
Materials:
-
Sample of this compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (optional modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Allow a stored vial to warm to room temperature before opening.
-
Accurately prepare a stock solution of the compound in acetonitrile or a suitable solvent at approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of ~50 µg/mL with the mobile phase.
-
-
HPLC Conditions (Example Method):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Compare the chromatogram to that of a reference standard or an initial analysis of the batch to identify any new peaks corresponding to impurities.
-
References
- Vertex AI Search. (n.d.). Nitrile to Amide - Common Conditions.
- Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807.
- Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides.
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
- Chemguide. (n.d.). Hydrolysing Nitriles.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
- Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
- ChemicalBook. (2025). 2-Aminobenzonitrile - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- MIT. (n.d.). Handling air-sensitive reagents AL-134.
- Merck Millipore. (n.d.). Safety Data Sheet: 4-Aminobenzonitrile.
- Alfa Aesar. (2025). Safety Data Sheet: 2-Aminobenzonitrile.
- ResearchGate. (2014). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
- ChemicalBook. (2025). 3-Aminobenzonitrile - Safety Data Sheet.
- Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile.
- Subramanian, L. R. (n.d.). Oxidation of Primary Amines to Nitriles. Science of Synthesis.
- National Center for Biotechnology Information. (n.d.). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4.
- BenchChem. (2025). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile.
- Wikipedia. (n.d.). Aminobenzonitrile.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,4,6-trinitrotoluene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aminobenzonitrile – Wikipedia [de.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. ossila.com [ossila.com]
- 11. dl.edi-info.ir [dl.edi-info.ir]
- 12. researchgate.net [researchgate.net]
- 13. carlroth.com [carlroth.com]
- 14. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 15. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 16. web.mit.edu [web.mit.edu]
- 17. chemicalbook.com [chemicalbook.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
troubleshooting failed reactions involving 2-Fluoro-6-(methylamino)benzonitrile
Welcome to the technical support center for 2-Fluoro-6-(methylamino)benzonitrile (CAS No. 96783-85-6). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a key intermediate, its unique electronic and steric properties present both opportunities and challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Section 1: Core Concepts & General Principles
Before addressing specific reaction failures, it is crucial to understand the inherent reactivity of this compound. The molecule's behavior is dictated by the interplay of its three functional groups:
-
Fluoro Group (-F): An excellent leaving group in nucleophilic aromatic substitution (S_NAr) due to its high electronegativity, which activates the ipso-carbon towards nucleophilic attack.
-
Nitrile Group (-CN): A strong electron-withdrawing group that activates the aromatic ring for S_NAr, particularly from the ortho and para positions. It also provides a synthetic handle for further transformations.
-
Methylamino Group (-NHMe): An electron-donating group (EDG) by resonance. This group can complicate reactions by increasing electron density at the reaction center, potentially hindering palladium-catalyzed cross-couplings, or by acting as a competing nucleophile or site of deprotonation under basic conditions.
Best Practices for All Reactions
-
Reagent Purity: Always use reagents and solvents of the highest purity available. Water and oxygen are common culprits in failed reactions, especially in cross-coupling catalysis.
-
Inert Atmosphere: For oxygen- or moisture-sensitive reactions like Suzuki-Miyaura coupling, employ rigorous inert gas techniques (Argon or Nitrogen). This involves using Schlenk lines or a glovebox and degassing solvents thoroughly.[1]
-
Reaction Monitoring: Do not rely solely on reaction time. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the consumption of starting material, formation of product, and any potential side products in real-time.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
FAQ 1: Nucleophilic Aromatic Substitution (S_NAr)
S_NAr is one of the most common transformations for this substrate. The fluorine atom is readily displaced by a variety of nucleophiles. However, failures are often traced to suboptimal reaction conditions.
Q1.1: My S_NAr reaction shows no conversion or is extremely sluggish. What are the likely causes?
Answer: This issue typically stems from one of three factors: insufficient nucleophilicity, incorrect base/solvent combination, or inadequate temperature.
The S_NAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2][3] The stability of this complex, and thus the overall reaction rate, is highly dependent on the reaction environment.
Troubleshooting Steps:
-
Assess Your Nucleophile: Is it strong enough? While the ring is activated by the nitrile group, the methylamino group is donating, making it less electron-deficient than, for example, a dinitro-substituted arene.[2] For neutral nucleophiles like amines or alcohols, a base is required to generate the more potent anionic nucleophile.
-
Optimize the Base: The choice of base is critical. It must be strong enough to deprotonate the nucleophile without causing unwanted side reactions.
-
Select the Right Solvent: Polar aprotic solvents are paramount for S_NAr. They excel at solvating the counter-ion of the base (e.g., K⁺ in K₂CO₃) while poorly solvating the anionic nucleophile, making it more reactive.[4]
-
Increase Temperature: S_NAr reactions often require thermal energy to overcome the activation barrier. Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition.
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, NaH, K₃PO₄ | K₂CO₃ is a good starting point for many nucleophiles.[4] NaH is effective for alcohols and thiols but requires anhydrous conditions. |
| Solvent | DMF, DMSO, NMP, Acetonitrile | These polar aprotic solvents stabilize the charged Meisenheimer intermediate, accelerating the reaction. |
| Temperature | 60°C - 120°C | Start around 80°C and adjust as needed based on TLC or LC-MS monitoring. |
Logical Workflow: Troubleshooting a Failed S_NAr Reaction
Caption: The Suzuki cycle, highlighting the critical oxidative addition step.
FAQ 3: Preventing Unwanted Nitrile Hydrolysis
Q3.1: My reaction produced 2-fluoro-6-(methylamino)benzamide or the corresponding benzoic acid as a major byproduct. How can I prevent this?
Answer: The nitrile group is susceptible to hydrolysis to a primary amide and subsequently to a carboxylic acid under either strongly acidic or basic aqueous conditions, especially at elevated temperatures. [5][6][7] Preventative Measures:
-
Ensure Anhydrous Conditions: If your desired reaction does not explicitly require water (unlike many Suzuki couplings), use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation if necessary.
-
Moderate pH and Temperature: If aqueous base is required, consider using a milder base (e.g., K₂CO₃ vs. NaOH) or running the reaction at a lower temperature to disfavor the hydrolysis pathway.
-
Protecting Groups: In multi-step syntheses where the nitrile is exposed to harsh conditions, temporary conversion of the nitrile to a more robust group (e.g., a tetrazole) can be considered, though this adds steps to the overall sequence.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the product is exposed to hydrolytic conditions.
Section 3: Reference Protocols
Protocol 1: General Procedure for S_NAr with a Secondary Amine
This protocol describes a general method for the displacement of the fluorine with a representative secondary amine, such as morpholine.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous N,N-Dimethylformamide (DMF, 0.2 M).
-
Reagent Addition: Add the secondary amine nucleophile (e.g., morpholine, 1.5 eq) to the flask.
-
Reaction: Place the flask under a nitrogen atmosphere. Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.
Protocol 2: Robust Procedure for Suzuki-Miyaura Coupling
This protocol uses a modern catalyst system suitable for activating the C-F bond.
-
Setup: In a glovebox or on a Schlenk line, add this compound (1.0 eq), the desired arylboronic acid (1.3 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium catalyst system (e.g., 2 mol% Pd₂(dba)₃ and 4.5 mol% SPhos) to an oven-dried flask with a stir bar.
-
Solvent Addition: Add previously degassed 1,4-dioxane and water (e.g., a 10:1 ratio, to achieve a 0.1 M concentration of the limiting reagent). The solvent must be thoroughly degassed by sparging with argon for 30-60 minutes. [1]3. Reaction: Seal the flask and heat the mixture to 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor by LC-MS for the appearance of the product mass and disappearance of starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash chromatography.
References
- The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis. Vertex AI Search Result.
-
This compound | C8H7FN2 | CID 13469797. PubChem.[Link]
-
Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Royal Society of Chemistry.[Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.[Link]
-
Organic Syntheses Procedure. Organic Syntheses.[Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed.[Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI.[Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros. Reddit.[Link]
-
Struggling with Suzuki Reaction : r/Chempros. Reddit.[Link]
-
Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate.[Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (NIH).[Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. AURA.[Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.[Link]
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
- Process for hydrolysis of nitriles.
-
The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]
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- 2. nbinno.com [nbinno.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 7. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Reactions with 2-Fluoro-6-(methylamino)benzonitrile
Welcome to the technical support center for chemists and researchers working with 2-Fluoro-6-(methylamino)benzonitrile. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors. As a versatile building block in pharmaceutical and materials science research, understanding the nuances of its reactivity is paramount. This resource is structured to address specific challenges you may encounter, moving beyond simple protocols to explain the "why" behind experimental choices.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems that may arise during the catalytic transformation of this compound.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, their success is highly dependent on the careful selection of catalysts, ligands, and reaction conditions.
Question: My Suzuki-Miyaura coupling reaction with this compound is sluggish or shows low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. The electron-donating methylamino group can influence the electronics of the aryl fluoride, and the nitrile and amino groups can potentially coordinate to the palladium center, inhibiting catalysis. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern pre-catalysts often offer superior performance due to their stability and ease of activation.[1][2] Consider screening a panel of catalysts and ligands. For electron-rich aryl fluorides, bulky, electron-rich phosphine ligands are often a good starting point.
Catalyst/Pre-catalyst Ligand Key Features Pd₂(dba)₃ SPhos, XPhos, RuPhos Bulky biarylphosphine ligands, good for challenging couplings. Buchwald G3/G4 Pre-catalysts Built-in biarylphosphine ligand Air- and moisture-stable, reliable generation of the active Pd(0) species.[1] PEPPSI™-IPr N-Heterocyclic Carbene (NHC) Highly active, good for sterically hindered substrates. -
Base Selection: The base plays a crucial role in the transmetalation step. The choice of base is substrate-dependent.[3] For boronic acids prone to decomposition, a milder base may be necessary.[3][4]
Base Strength Comments K₃PO₄ Strong Often effective, but can promote boronic acid decomposition at high temperatures. Cs₂CO₃ Strong Highly soluble and effective, but can be expensive. K₂CO₃ Moderate A common and cost-effective choice. KF Mild Can be beneficial for sensitive substrates.[3] -
Solvent and Temperature: The solvent should be anhydrous and deoxygenated to prevent catalyst deactivation and unwanted side reactions. Common solvents include toluene, dioxane, and THF. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be mindful of potential substrate or product decomposition.
-
Boronic Acid Stability: Some boronic acids are prone to protodeboronation, especially at elevated temperatures.[3][4] Consider using the corresponding boronic ester (e.g., pinacol ester) for increased stability.
Question: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What is causing this and how can I prevent it?
Answer:
Homocoupling of the boronic acid is a common side reaction, often indicating an issue with the catalytic cycle. This can be due to:
-
Presence of Oxygen: Trace amounts of oxygen can promote the oxidative homocoupling of boronic acids. Ensure your reaction setup is thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen).
-
Inappropriate Ligand-to-Metal Ratio: An incorrect ligand-to-metal ratio can lead to catalyst deactivation or the formation of species that favor homocoupling.[3]
-
Slow Transmetalation: If the transmetalation step is slow, the oxidative addition product may undergo other reaction pathways, including those leading to homocoupling. Optimizing the base and solvent can help accelerate transmetalation.
Question: My Buchwald-Hartwig amination with this compound is not proceeding. What should I check?
Answer:
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5][6] If your reaction is failing, consider the following:
-
Catalyst Generation: Ensure that the active Pd(0) species is being generated efficiently.[1] Using modern pre-catalysts can simplify this process.[1][2]
-
Ligand Choice: The choice of ligand is crucial. For couplings involving electron-rich aryl halides and primary or secondary amines, bulky biarylphosphine ligands are often effective.[2] The development of specialized ligands has greatly expanded the scope of this reaction.[5]
-
Base Strength: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Substrate Coordination: The nitrile and methylamino groups on your substrate can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using a ligand with a larger bite angle or a more sterically hindered ligand might help mitigate this issue.
Hydrolysis of the Nitrile Group
Question: I am trying to hydrolyze the nitrile group of this compound to the corresponding carboxylic acid, but the reaction is incomplete. How can I drive it to completion?
Answer:
Acid-catalyzed hydrolysis of nitriles to carboxylic acids is a standard transformation.[7][8] If you are facing incomplete conversion, consider these points:
-
Acid Strength and Concentration: The hydrolysis is acid-catalyzed.[7][8] Using a stronger acid or a higher concentration can increase the reaction rate. Common choices include sulfuric acid, hydrochloric acid, or acetic acid under high temperatures.[9]
-
Temperature and Reaction Time: This hydrolysis often requires elevated temperatures and prolonged reaction times. Ensure you are heating the reaction for a sufficient period.
-
Water Stoichiometry: Water is a reactant in this hydrolysis. While often used as the solvent, ensuring a sufficient excess of water is present is important, especially when using a co-solvent.
Reduction of the Nitrile Group
Question: I am attempting to reduce the nitrile group to a primary amine via catalytic hydrogenation, but I am getting a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?
Answer:
The formation of secondary and tertiary amines is a common side reaction during nitrile hydrogenation. This occurs when the initially formed primary amine reacts with the intermediate imine. To enhance selectivity for the primary amine:
-
Addition of Ammonia: Performing the hydrogenation in the presence of ammonia can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the undesired side reactions.[10]
-
Catalyst Choice: While Raney Nickel is a common catalyst, other systems can offer improved selectivity. For instance, highly dispersed nickel catalysts on supports like SiC have shown good performance for the selective hydrogenation of nitriles to primary amines without the need for ammonia addition.[11][12] Rhodium-based catalysts have also been reported to be effective.[10]
-
Reaction Conditions: Lower temperatures and higher hydrogen pressures generally favor the formation of the primary amine.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common palladium pre-catalysts for cross-coupling reactions with this compound?
A1: Buchwald G3 and G4 pre-catalysts are excellent choices due to their air and moisture stability, and their ability to reliably generate the active Pd(0) catalyst.[1][2] PEPPSI™-type pre-catalysts are also highly effective, particularly for more challenging couplings.
Q2: Can the fluorine atom on this compound be displaced by nucleophiles?
A2: Yes, the fluorine atom can undergo nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrile group activates the ring towards nucleophilic attack. This is a potential competing reaction pathway to consider, especially when using strong nucleophiles or high temperatures.
Q3: What is the best method to monitor the progress of these reactions?
A3: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For quantitative analysis and to check for the formation of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.
Q4: Are there any safety precautions I should be aware of when working with these catalysts and reagents?
A4: Many palladium catalysts and phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Always consult the Safety Data Sheet (SDS) for all reagents before use.
Part 3: Experimental Protocols & Visualizations
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), the chosen base (e.g., K₃PO₄, 2.0 eq), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq), and the ligand (if not using a pre-catalyst with a built-in ligand).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC, GC-MS, or HPLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura reactions.
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
-
ResearchGate. Pd(TFA)2‐catalysed hydrolysis reaction of nitrile via C−C bond cleavage. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Johnson Matthey. Buchwald Hartwig amination catalysts. [Link]
-
PubMed. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]
-
National Institutes of Health (NIH). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]
-
Royal Society of Chemistry. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
CoLab. Recent advances in selective catalytic hydrogenation of nitriles to primary amines. [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
PubChem. This compound. [Link]
-
Royal Society of Chemistry. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. [Link]
-
ResearchGate. Hydrogenation of aliphatic nitriles: Reaction scope. Reaction conditions. [Link]
-
Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. [Link]
-
Chemistry LibreTexts. 12.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
PubMed. Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica. [Link]
- Google Patents. US3920670A - Process for hydrolysis of nitriles.
-
ResearchGate. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]
-
NSF Public Access Repository. Photoredox-Catalyzed Multicomponent Petasis Reaction with Alkyltrifluoroborates. [Link]
-
Royal Society of Chemistry. Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. [Link]
-
MDPI. The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. [Link]
-
MDPI. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]
-
National Institutes of Health (NIH). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Buchwald触媒・配位子 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 7. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
managing impurities in 2-Fluoro-6-(methylamino)benzonitrile production
Technical Support Center: 2-Fluoro-6-(methylamino)benzonitrile
Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing impurities during its production. The following troubleshooting guides and FAQs address specific issues you may encounter, explaining the causality behind experimental choices to ensure scientific integrity and successful outcomes.
Part 1: Core Synthesis & Impurity Profile
The primary route to synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2,6-difluorobenzonitrile with methylamine.[1] The aromatic ring of 2,6-difluorobenzonitrile is electron-deficient, making it susceptible to attack by a nucleophile like methylamine.[2] The fluorine atom is an effective leaving group in this context due to its high electronegativity, which activates the ring for nucleophilic attack.[1][2]
Understanding this mechanism is crucial for predicting and managing potential impurities. The most common impurities arise from incomplete reaction, over-reaction, or side reactions.
Primary Reaction Pathway
Caption: Reaction scheme for this compound synthesis and key impurities.
Part 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section is structured to help you diagnose and solve common problems encountered during the synthesis and purification of this compound.
Category 1: Reaction Monitoring & Impurity Identification
Q1: My TLC/HPLC shows three major spots. I believe one is my product, but what are the other two likely to be?
A1: In a typical synthesis of this compound from 2,6-difluorobenzonitrile, the three most common species observed are:
-
Unreacted Starting Material: 2,6-difluorobenzonitrile.[3] This is typically the least polar spot on a normal-phase TLC.
-
Target Product: this compound.[4] This will have intermediate polarity.
-
Di-substituted Byproduct: 2,6-bis(methylamino)benzonitrile. This is the most polar of the three and results from the methylamine nucleophile reacting a second time, displacing the remaining fluorine atom. This is more likely to occur if excess methylamine is used or if the reaction is run at elevated temperatures for an extended period.
To confirm their identities, you should use a co-spot on the TLC plate with your starting material. For absolute confirmation, techniques like LC-MS are invaluable for identifying components by their molecular weight.[5]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,6-Difluorobenzonitrile (Starting Material) | C₇H₃F₂N | 139.10[3] |
| This compound (Product) | C₈H₇FN₂ | 150.15 [4] |
| 2,6-bis(methylamino)benzonitrile (Byproduct) | C₉H₁₁N₃ | 161.21 |
Q2: How can I set up a robust HPLC method to monitor my reaction?
A2: A reversed-phase HPLC-UV method is a standard and effective technique for monitoring this reaction.[6] Here is a reliable starting point for method development:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase | A: Water (with 0.1% TFA or Formic Acid) B: Acetonitrile (with 0.1% TFA or Formic Acid) | Acetonitrile often provides sharper peaks for these types of compounds compared to methanol. The acid improves peak shape. |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions. | A gradient is necessary to elute compounds with a range of polarities, from the polar di-substituted byproduct to the less polar starting material. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection (UV) | 254 nm | Aromatic nitriles have strong absorbance at this wavelength. A Diode Array Detector (DAD) is recommended to assess peak purity. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
This method should provide baseline separation of the starting material, product, and the di-substituted byproduct.
Category 2: Purification Challenges
Q3: I'm struggling to separate my product from the di-substituted byproduct using column chromatography. What can I do?
A3: This is a common and challenging separation due to the similar polarities of the mono- and di-substituted products. Here are several strategies to improve separation:
-
Optimize Your Solvent System: Standard ethyl acetate/hexane systems may not provide sufficient resolution. Try a less polar, hydrogen-bond-accepting solvent like diethyl ether or dichloromethane in combination with hexane. Sometimes, adding a small percentage (0.5-1%) of a polar modifier like methanol or isopropanol to a dichloromethane/hexane mobile phase can significantly improve separation.
-
Use a High-Performance Column: Switch from standard silica gel (40-63 µm) to a finer mesh (e.g., 25-40 µm) or use a pre-packed flash chromatography column. This will increase the number of theoretical plates and improve resolution.
-
Consider an Alternative Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) or a bonded phase like diol or cyano (CN) for your column, as they offer different selectivities.
-
Recrystallization: If your product is a solid and of sufficient purity (>90%), recrystallization can be highly effective. Experiment with different solvent systems. A good starting point is a binary system like isopropanol/water, ethanol/hexane, or toluene/heptane. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurity remains in the mother liquor.
Protocol: Troubleshooting Column Chromatography
-
Analyze by TLC: Run TLC plates in various solvent systems (e.g., 100% Dichloromethane, 9:1 Hexane:Ether, 20:1 Dichloromethane:Methanol) to find a system that gives the best separation (largest ΔRf) between your product and the impurity.
-
Dry Loading: For difficult separations, adsorb your crude material onto a small amount of silica gel or Celite.[7] After evaporating the solvent, load the dry powder onto the top of your column. This often results in sharper bands compared to wet loading.
-
Run a Shallow Gradient: Instead of isocratic elution, use a shallow gradient of the more polar solvent. This can help to resolve closely eluting compounds.
Category 3: Process Optimization & Impurity Prevention
Q4: How can I modify my reaction conditions to minimize the formation of the 2,6-bis(methylamino)benzonitrile byproduct?
A4: The formation of the di-substituted byproduct is a classic example of a consecutive reaction. To favor the mono-substituted product, you need to control the stoichiometry and reaction conditions carefully.
Caption: Decision workflow for minimizing di-substitution byproduct formation.
Key Experimental Adjustments:
-
Control Stoichiometry: Use a slight excess, but no more than 1.05 to 1.1 equivalents, of methylamine. A large excess will drive the reaction towards the di-substituted product.
-
Lower the Temperature: Run the reaction at room temperature or even cooled in an ice bath (0-5 °C). The activation energy for the second substitution is higher, so lowering the temperature will disproportionately slow down the formation of the byproduct compared to the product.
-
Slow Addition: Instead of adding all the methylamine at once, add it slowly via a syringe pump over several hours. This keeps the instantaneous concentration of the nucleophile low, favoring the mono-substitution.
-
Monitor Closely: Use TLC or HPLC to monitor the reaction. Stop the reaction as soon as the starting material (2,6-difluorobenzonitrile) is consumed to prevent the product from converting to the byproduct.
References
- Benchchem. (n.d.). Technical Support Center: Analytical Methods for Detecting Impurities in 4,4'-Methylenedibenzonitrile.
- Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses Procedure.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Shinde, V. (2020, July 31). The Creation and Separation of Impurities. Veeprho. Retrieved from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). SciTechnol. Retrieved from [Link]
- Google Patents. (n.d.). CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Growth mechanism of aromatic prebiotic molecules: insights from different processes of ion–molecule reactions in benzonitrile–ammonia and benzonitrile–methylamine clusters. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). Retrieved from [Link]
-
Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Scirp.org. Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH. Retrieved from [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
The mechanism of aromatic nucleophilic substitution reaction between ethanolamine and fluoro-nitrobenzenes: An investigation by kinetic measurements and DFT calculations. (2025, August 6). ResearchGate. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. (n.d.). PMC. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 2,6-Difluorobenzonitrile | C7H3F2N | CID 74695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H7FN2 | CID 13469797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Temperature for 2-Fluoro-6-(methylamino)benzonitrile Reactions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of 2-Fluoro-6-(methylamino)benzonitrile. The synthesis, primarily achieved through the nucleophilic aromatic substitution (SNAr) of 2,6-difluorobenzonitrile with methylamine, is highly sensitive to reaction temperature. Proper thermal control is paramount to maximizing yield, ensuring high purity, and preventing the formation of difficult-to-remove impurities. This document offers a combination of theoretical explanations, practical troubleshooting advice, and validated protocols to empower you to achieve optimal and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of temperature in the synthesis of this compound.
Q1: What is the core reaction mechanism, and why is temperature a critical parameter?
A1: The synthesis of this compound from 2,6-difluorobenzonitrile and methylamine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the nucleophile (methylamine) attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The fluoride ion is subsequently eliminated, yielding the desired product.
Temperature is the most critical parameter for two primary reasons:
-
Reaction Kinetics: Like most chemical reactions, the rate of the SNAr reaction is governed by the Arrhenius equation. Increasing the temperature provides the necessary activation energy, leading to a faster reaction rate. Insufficient temperature will result in a sluggish or incomplete reaction.
-
Selectivity and Side Reactions: While elevated temperatures accelerate the desired monosubstitution, they can disproportionately accelerate undesired side reactions. The key challenge is finding the "sweet spot" that ensures a reasonable reaction time without compromising the purity of the final product. The most common side reaction, disubstitution, is particularly sensitive to temperature increases.
Q2: What is the recommended temperature range for this reaction?
A2: A general starting temperature range for the reaction between 2,6-difluorobenzonitrile and methylamine is 60°C to 100°C . However, the optimal temperature is not a fixed value and is highly dependent on other reaction variables, including:
-
Solvent: The boiling point of the chosen solvent (e.g., DMSO, DMF, NMP) sets the upper limit for the reaction temperature under atmospheric pressure.
-
Concentration: More dilute conditions may require a higher temperature to achieve a practical reaction rate.
-
Methylamine Source: The use of aqueous methylamine versus a solution in an organic solvent (like THF or ethanol) can influence the optimal thermal profile.
An empirical optimization study is always recommended for a new system or scale-up.
Q3: What are the primary temperature-dependent side products I need to monitor?
A3: There are two main side products that are directly influenced by excessive reaction temperature:
-
2,6-bis(methylamino)benzonitrile (Disubstitution Product): This is the most common impurity. After the first fluorine is replaced, the product, this compound, can undergo a second SNAr reaction with another molecule of methylamine. This second substitution is generally slower than the first but becomes significant at higher temperatures.
-
2-Fluoro-6-(methylamino)benzamide (Hydrolysis Product): The nitrile group (-C≡N) is susceptible to hydrolysis, forming a primary amide (-CONH₂). This process is catalyzed by the presence of water and is significantly accelerated at elevated temperatures.[3] Using anhydrous solvents and an inert atmosphere is crucial to prevent this.
Q4: How does my choice of solvent impact the optimal temperature?
A4: The solvent plays a crucial role beyond simply dissolving the reactants. For SNAr reactions, polar aprotic solvents (e.g., DMF, DMSO, NMP) are preferred as they effectively solvate the cation of the Meisenheimer complex without hydrogen bonding to the nucleophile. Your temperature choice is linked to the solvent's physical properties:
-
Boiling Point: You must operate well below the solvent's boiling point for safety and reproducibility.
-
Thermal Stability: Solvents can decompose at high temperatures. For instance, DMF can slowly decompose to generate dimethylamine, which could act as a competing nucleophile. Choose a solvent that is stable within your target temperature range.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common issues encountered during the synthesis.
| Observed Problem | Primary Cause | Recommended Solution & Explanation |
| Low or No Conversion | Temperature is too low. | Solution: Incrementally increase the reaction temperature by 10-15°C and monitor progress via TLC or HPLC. Explanation: The reaction lacks sufficient activation energy to proceed at a reasonable rate. |
| Significant Disubstitution (Formation of 2,6-bis(methylamino)benzonitrile) | Temperature is too high. | Solution: Reduce the reaction temperature by 15-20°C. Consider a slower, controlled addition of the methylamine solution. Explanation: The activation energy for the second substitution is overcome at elevated temperatures, leading to poor selectivity. |
| Nitrile Hydrolysis (Formation of 2-Fluoro-6-(methylamino)benzamide) | Presence of water at elevated temperatures. | Solution: Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar). If hydrolysis persists, lower the reaction temperature. Explanation: High temperatures accelerate the rate of water-mediated nitrile hydrolysis.[3] |
| Reaction is Rapid but Yields an Impure Mixture | Poor thermal control leading to an uncontrolled exotherm or multiple side reactions. | Solution: Lower the initial reaction temperature and ensure efficient stirring. If the reaction is highly exothermic, consider adding the limiting reagent portion-wise or via a syringe pump to better manage the internal temperature. |
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common reaction issues.
Section 3: Methodologies & Data
Experimental Protocol 1: General Synthesis Procedure
This protocol provides a baseline for the synthesis. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add 2,6-difluorobenzonitrile (1.0 eq).
-
Solvent Addition: Add anhydrous DMSO (or DMF) to achieve a concentration of approximately 0.5 M.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).
-
Nucleophile Addition: Add a 40% aqueous solution of methylamine (1.1 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC every hour until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into ice water, which should precipitate the product.
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Experimental Protocol 2: Temperature Optimization Study
To determine the optimal temperature, a parallel experiment is essential.
-
Setup: Prepare four identical reaction vessels as described in Protocol 1.
-
Temperature Variation: Set the heating mantles or reaction blocks to four different temperatures: 60°C, 75°C, 90°C, and 105°C.
-
Execution: Run all four reactions simultaneously, ensuring all other parameters (reagent stoichiometry, concentration, stir rate) are identical.
-
Analysis: After a fixed time (e.g., 4 hours), take an aliquot from each reaction. Quench and analyze by HPLC or GC to determine the relative percentages of starting material, desired product, and key impurities.
-
Data Evaluation: Compare the results to identify the temperature that provides the best balance of high conversion and minimal impurity formation.
Representative Temperature Optimization Data
The following table illustrates typical results from such a study.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Product Purity (%) (by HPLC) | Disubstitution Impurity (%) |
| 60 | 6 | 75 | 98.5 | < 0.5 |
| 75 | 4 | >99 | 97.0 | 2.0 |
| 90 | 2 | >99 | 92.0 | 6.5 |
| 105 | 1 | >99 | 85.0 | 13.0 |
Section 4: Mechanistic & Workflow Visualizations
SNAr Reaction Mechanism
Caption: The addition-elimination mechanism of the SNAr reaction.
General Synthesis Workflow
Caption: A step-by-step workflow for the synthesis and purification.
References
-
Organic Syntheses Procedure. Org. Synth.2024 , 101, 542–563.
-
BenchChem Technical Support. Side reactions to avoid in 2,6-Difluorobenzamide synthesis.
-
A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PubMed Central.
-
The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis. BenchChem.
-
Nucleophilic Aromatic Substitution. Chemistry Steps.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
Sources
Technical Support Center: Solvent Effects on the Reactivity of 2-Fluoro-6-(methylamino)benzonitrile
Answering the user's request.
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 2-Fluoro-6-(methylamino)benzonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile building block in their synthetic workflows. The reactivity of this molecule, particularly in nucleophilic aromatic substitution (SNAr) reactions, is profoundly influenced by the choice of solvent. Understanding these effects is critical for optimizing reaction rates, maximizing yields, and minimizing impurities.
This guide moves from fundamental principles to practical, hands-on troubleshooting to empower you to make informed decisions in your experimental design.
Part 1: Fundamental Principles of Solvent Effects in SNAr Reactions
The primary reaction pathway for this compound involves nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the fluorine atom. The reaction generally proceeds via a two-step mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The solvent's role in this process is not passive; it actively influences the stability of the reactants, intermediates, and transition states.
The Role of the Solvent in Stabilizing the Meisenheimer Complex:
The SNAr reaction's rate-determining step is typically the initial nucleophilic attack to form the high-energy, negatively charged Meisenheimer complex.[2][3] The fluorine atom's high electronegativity helps to stabilize this intermediate through a strong inductive effect, making fluorinated aromatics surprisingly reactive in SNAr.[3]
Polar solvents are essential for stabilizing this charged intermediate and the associated transition state, thereby lowering the activation energy and accelerating the reaction.[4] However, the type of polar solvent—protic or aprotic—is the most critical factor determining the outcome.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Q1: My SNAr reaction is sluggish, or the conversion is low. How can I improve the reaction rate?
A1: Low reactivity is a frequent challenge, often directly tied to solvent choice.
-
Underlying Cause: The most common culprit is the use of a polar protic solvent (e.g., methanol, ethanol, water). These solvents possess O-H or N-H bonds and can form hydrogen bonds with the anionic nucleophile.[5] This "caging" effect stabilizes the nucleophile, decreasing its energy and making it less reactive, which significantly slows down the initial attack on the aromatic ring.[6][7]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: The first and most effective step is to switch to a polar aprotic solvent such as DMSO, DMF, NMP, or acetonitrile . These solvents lack acidic protons and cannot act as hydrogen-bond donors.[8][9] They effectively solvate the counter-cation of the nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive, dramatically accelerating SNAr reactions.[6][7] DMSO, in particular, is often superior to DMF for SNAr reactions.[1]
-
Increase Temperature: If the reaction is still slow in a suitable aprotic solvent, increasing the temperature will provide the necessary activation energy. Ensure the temperature does not exceed the decomposition point of your reactants or products.
-
Check Nucleophile Strength and Concentration: Ensure your nucleophile is sufficiently strong for the desired transformation. Using a stronger base (e.g., NaH, K₂CO₃) to deprotonate a neutral nucleophile can also increase its reactivity.
-
Q2: I'm observing significant byproduct formation. Can the solvent be the cause?
A2: Yes, the solvent can either participate in side reactions or promote the formation of byproducts.
-
Underlying Causes & Solutions:
-
Reaction with Protic Solvents: If using an alcohol (a protic solvent) with a strong base, you can form alkoxides which may compete as nucleophiles. Less hindered alcohols are more likely to act as nucleophiles themselves in SNAr reactions.[10] Solution: Switch to a non-reactive aprotic solvent.
-
Hydrolysis: The presence of water, even in trace amounts in aprotic solvents, can lead to hydrolysis of the nitrile group or reaction at the electrophilic carbon, especially under basic conditions at elevated temperatures. Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Di-substitution: In molecules with multiple leaving groups, highly polar aprotic solvents can sometimes promote over-reaction.[10] While not an issue for the title compound, it is a key consideration for related substrates. Solution: If this occurs, consider a less polar solvent like THF or 2-MeTHF to temper reactivity.[10]
-
Q3: How do I select the best solvent for a novel reaction with this compound?
A3: For a new transformation, a systematic solvent screen is the most logical and efficient approach.
-
Rationale: A solvent screen allows you to empirically determine the optimal balance of reactivity, solubility, and side-reaction mitigation. The goal is to find a solvent that provides a good reaction rate without promoting decomposition or unwanted pathways.
-
Workflow:
-
Primary Screen (Polar Aprotic): Start with the most common and effective SNAr solvents: DMSO, DMF, and Acetonitrile (MeCN) . Run small-scale, parallel reactions in each.
-
Secondary Screen (Alternative Aprotics): If the primary screen yields poor results (e.g., low solubility, decomposition), consider alternatives like NMP, THF, or 2-MeTHF .[10] Ethers like THF are less polar and may provide better selectivity if over-reaction is an issue.
-
Monitor Progress: Use TLC or LC-MS to monitor the consumption of starting material and the formation of the desired product at set time points (e.g., 1h, 4h, 16h). This provides crucial kinetic information.
-
Analyze and Select: Choose the solvent that provides the best combination of conversion, yield, and purity profile.
-
Q4: My reaction works well, but the product is difficult to isolate from the high-boiling point solvent (like DMSO or DMF). What are my options?
A4: This is a very common challenge in process chemistry.
-
Troubleshooting Workup:
-
Aqueous Extraction: The most common method is to dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible organic solvent (e.g., ethyl acetate, DCM). High-boiling aprotic solvents like DMSO and DMF are water-soluble and will remain in the aqueous layer. Multiple extractions may be necessary.
-
Precipitation/Crystallization: If your product is a solid, you may be able to precipitate it directly from the reaction mixture by adding an anti-solvent, such as water or an aliphatic hydrocarbon (e.g., heptane).
-
Solvent Replacement: Consider greener, more modern alternatives to traditional dipolar aprotic solvents. For example, Dihydrolevoglucosenone (Cyrene™) is a bio-based alternative, though its stability in the presence of strong bases should be verified.[10] Other options include exploring solvent mixtures that can achieve the desired polarity and reactivity while being easier to remove.[11]
-
Part 3: Data & Protocols
Table 1: Properties of Common Solvents for SNAr Reactions
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations for SNAr |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | 189 | Excellent for SNAr; highly polar, dissolves many salts, high boiling point can be difficult to remove.[8] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 38.3 | 153 | Very common for SNAr; good solvating power, but has toxicity concerns and is a regulated substance.[12][13] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good choice with a lower boiling point, making it easier to remove; may be less effective for challenging transformations.[6] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32.2 | 202 | Similar to DMF/DMSO but with higher boiling point; also faces regulatory scrutiny due to toxicity.[11] |
| Tetrahydrofuran (THF) | "Borderline" Aprotic | 7.6 | 66 | Less polar, useful for moderating high reactivity or when side reactions are an issue; lower boiling point.[5] |
| Methanol (MeOH) | Polar Protic | 32.7 | 65 | Generally unsuitable for SNAr with anionic nucleophiles ; solvates and deactivates the nucleophile.[6] Can act as a nucleophile itself.[5] |
| Ethanol (EtOH) | Polar Protic | 24.6 | 78 | Generally unsuitable for SNAr with anionic nucleophiles for the same reasons as methanol.[6] |
Protocol 1: General Procedure for SNAr with this compound
This is a representative protocol and should be adapted for the specific nucleophile and scale.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Add the nucleophile (1.1 - 1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) if the nucleophile is not already anionic.
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMSO, DMF) via syringe to achieve a suitable concentration (typically 0.1 - 0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization as needed.
Part 4: Visual Diagrams & Workflows
Diagram 1: Generalized SNAr Mechanism
This diagram illustrates the two-step addition-elimination mechanism central to the reactivity of this compound.
Caption: Fig. 1: The two-step SNAr reaction pathway, highlighting the rate-determining formation of the Meisenheimer complex.
Diagram 2: Troubleshooting Workflow for a Failed SNAr Reaction
This decision tree provides a logical path for diagnosing and solving common issues in SNAr reactions involving the title compound.
Caption: Fig. 2: A systematic workflow to diagnose and resolve low-conversion SNAr reactions.
References
-
Effects of ion-pairing and hydration on the SNAr reaction of the F − with p-chlorobenzonitrile in aprotic solvents. (2025). ResearchGate. [Link]
-
Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. [Link]
-
Understanding the Differences Between Aprotics and Protic Solvents in Chemical Reactions. (2024). Medium. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress. [Link]
-
Polar Protic and Aprotic Solvents. (n.d.). ChemTalk. [Link]
-
Polar Protic vs. Polar Aprotic Solvents. (2019). Reddit. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress. [Link]
-
Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediate. (2005). ACS Publications. [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]
-
Effect of Solvent on Sn1 Reaction. (2013). YouTube. [Link]
-
Optimization of a Nucleophilic Two-Step Radiosynthesis of [F]FE-DPN. (2023). ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central. [Link]
-
Results of the nucleophilic substitution reaction between fluoro-aromatic compounds and PVAm. (n.d.). ResearchGate. [Link]
-
Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems. (n.d.). PEPTLAB. [Link]
-
Solvents effects on aromatic nucleophilic substitutions. (n.d.). Semantic Scholar. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
2-Fluoro-6-methoxybenzonitrile. (n.d.). PubChem. [Link]
-
2-Fluoro-6-methoxy-3-(trimethylsilyl)benzonitrile. (n.d.). PubChem. [Link]
- Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine. (n.d.).
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile. (n.d.). Organic Syntheses Procedure. [Link]
-
Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. (n.d.). PubMed Central. [Link]
-
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (n.d.). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. Understanding the Differences Between Aprotics and Protic Solvents in Chemical Reactions [tengerchemical.com]
- 9. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 10. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 11. mdpi.com [mdpi.com]
- 12. peptlab.unifi.it [peptlab.unifi.it]
- 13. Organic Syntheses Procedure [orgsyn.org]
Navigating the Scale-Up of 2-Fluoro-6-(methylamino)benzonitrile Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of 2-Fluoro-6-(methylamino)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important pharmaceutical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful and efficient synthesis of your target compound.
I. Reaction Workflow and Core Principles
The industrial synthesis of this compound is predominantly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 2,6-difluorobenzonitrile with methylamine. The electron-withdrawing nature of the nitrile group and the two fluorine atoms activate the aromatic ring for nucleophilic attack.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction is sluggish and I'm observing low conversion of 2,6-difluorobenzonitrile. What are the likely causes and how can I improve the reaction rate?
Answer:
Several factors can contribute to a sluggish reaction during the scale-up of this SNAr reaction. Let's break down the potential causes and solutions:
-
Insufficient Mixing: In larger reactors, inefficient agitation can lead to poor mass transfer between the reactants, especially if using a gaseous methylamine source. This creates localized concentration gradients and slows down the overall reaction rate.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the agitation speed is sufficient to maintain a homogenous mixture. For very large scales, consider installing baffles to improve mixing efficiency.
-
-
Inadequate Temperature Control: The reaction is typically run at elevated temperatures to achieve a reasonable rate. However, poor heat transfer in a large reactor can result in the bulk of the reaction mixture being below the optimal temperature.
-
Solution: Monitor the internal reaction temperature closely. Use a jacketed reactor with a suitable heat transfer fluid and ensure the heating system is adequately sized for the scale of the reaction.
-
-
Solvent Effects: The choice of solvent is critical in SNAr reactions. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cationic species and accelerate the reaction.
-
Solution: If you are using a less polar solvent, consider switching to a more appropriate one. However, be mindful of the downstream processing challenges associated with high-boiling point solvents.
-
-
Presence of Water: Water can interfere with the reaction by competing with methylamine as a nucleophile, leading to the formation of 2-fluoro-6-hydroxybenzonitrile as a byproduct.[1][2]
-
Solution: Use anhydrous solvents and ensure all reactants and equipment are dry before starting the reaction.
-
Question 2: I'm observing the formation of a significant amount of a byproduct with a mass corresponding to the di-substituted product, 2,6-bis(methylamino)benzonitrile. How can I minimize its formation?
Answer:
The formation of 2,6-bis(methylamino)benzonitrile is a common issue, especially when using an excess of methylamine. The initial product, this compound, is still activated towards a second nucleophilic substitution, albeit at a slower rate than the starting material.
-
Stoichiometry Control: The most critical factor is the molar ratio of methylamine to 2,6-difluorobenzonitrile.
-
Solution: Carefully control the stoichiometry. Use a slight excess of methylamine (e.g., 1.1-1.3 equivalents) to ensure complete conversion of the starting material without driving the formation of the di-substituted byproduct. On a large scale, this requires accurate and reliable dosing systems for methylamine.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can favor the formation of the di-substituted product.
-
Solution: Optimize the reaction temperature and time. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC) and stop the reaction once the desired level of conversion of the starting material is achieved, before significant formation of the di-substituted product occurs.
-
-
Addition Profile: The way methylamine is introduced into the reactor can influence selectivity.
-
Solution: Consider a slow, controlled addition of methylamine to the solution of 2,6-difluorobenzonitrile. This maintains a low instantaneous concentration of methylamine, which can favor the mono-substitution product.
-
Question 3: During the work-up, I'm having trouble with the isolation and purification of the final product. What are the best practices for obtaining high-purity this compound on a large scale?
Answer:
Effective purification is crucial for meeting the stringent purity requirements of pharmaceutical intermediates. Crystallization is the most common and scalable method for purifying this compound.
-
Solvent Selection for Crystallization: The choice of solvent is paramount for achieving high purity and yield.
-
Solution: Conduct a thorough solvent screening to identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Common solvent systems for similar compounds include isopropanol/water, ethanol/water, or toluene/heptane mixtures.
-
-
Controlling Crystallization Parameters: The cooling profile and seeding are critical for obtaining a product with the desired crystal size distribution and purity.
-
Solution: Implement a controlled cooling profile to avoid rapid crystallization, which can trap impurities. Seeding the solution with a small amount of pure product at the appropriate temperature can promote the growth of uniform crystals and improve purity.
-
-
Washing: The filter cake must be washed effectively to remove residual mother liquor containing impurities.
-
Solution: Select a wash solvent in which the product is sparingly soluble but the impurities are readily soluble. A multi-stage wash with fresh, cold solvent is generally more effective than a single large-volume wash.
-
Experimental Protocol: Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Slowly cool the solution with controlled agitation. Once the solution becomes cloudy (the cloud point), consider adding seed crystals of pure product. Continue to cool the mixture to the desired final temperature (e.g., 0-5 °C).
-
Isolation: Isolate the crystals by filtration (e.g., using a Nutsche filter-dryer on a large scale).
-
Washing: Wash the filter cake with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified product under vacuum at an appropriate temperature.
Caption: A detailed workflow for the purification of the target compound.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this synthesis?
A1: The primary safety concerns are the hazardous nature of the starting material, 2,6-difluorobenzonitrile, and the exothermic nature of the reaction.
-
2,6-Difluorobenzonitrile: This compound is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be worn. The reaction should be conducted in a well-ventilated area or a fume hood.
-
Reaction Exotherm: The reaction between 2,6-difluorobenzonitrile and methylamine is exothermic. On a large scale, the heat generated can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction. A thorough thermal hazard assessment, including reaction calorimetry studies, is essential before scaling up. This will help in designing an adequate cooling system and defining safe operating parameters.
Q2: Can I use an aqueous solution of methylamine for this reaction?
A2: While using an aqueous solution of methylamine might seem convenient, it is generally not recommended for this synthesis. The presence of water can lead to the formation of the hydrolysis byproduct, 2-fluoro-6-hydroxybenzonitrile, which can be difficult to separate from the desired product.[1][2] Using an anhydrous solution of methylamine in a suitable organic solvent or gaseous methylamine is preferred to minimize this side reaction.
Q3: What analytical techniques are most suitable for monitoring the reaction and assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques for this purpose.
-
HPLC: HPLC with UV detection is well-suited for monitoring the disappearance of the starting material and the formation of the product and byproducts. It is also the preferred method for determining the final purity of the product due to its high resolution and sensitivity.
-
GC: GC with a flame ionization detector (FID) can also be used for reaction monitoring, especially if the components are sufficiently volatile and thermally stable.
For structural confirmation of the product and identification of unknown impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Q4: Are there any potential long-term stability issues with this compound?
A4: this compound is a relatively stable crystalline solid. However, like many organic compounds, it should be stored in a cool, dry, and dark place to prevent potential degradation over time. It is good practice to re-analyze the material for purity if it has been stored for an extended period, especially if it is intended for use in cGMP manufacturing.
IV. Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound. These are starting points and should be optimized for your specific equipment and scale.
| Parameter | Recommended Range | Rationale |
| Reactant Ratio (Methylamine:2,6-DFBN) | 1.1 - 1.3 : 1 | Minimizes di-substitution while ensuring complete conversion. |
| Solvent | DMSO, DMF, NMP | Polar aprotic solvents accelerate SNAr reactions. |
| Reaction Temperature | 80 - 120 °C | Balances reaction rate and byproduct formation. |
| Reaction Time | 4 - 12 hours | Dependent on temperature and scale; monitor for completion. |
| Purification Method | Recrystallization | Effective for removing common impurities at scale. |
V. References
-
Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. PubMed Central. [Link]
-
Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. ResearchGate. [Link]
-
2,6-Difluorobenzonitrile | C7H3F2N | CID 74695. PubChem. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
Sources
Navigating the Synthesis of 2-Fluoro-6-(methylamino)benzonitrile: A Technical Guide to Byproduct Mitigation
Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and handling of 2-Fluoro-6-(methylamino)benzonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to minimize the formation of unwanted byproducts and optimize reaction outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to address the common challenges encountered during the use of this versatile synthetic intermediate.
Troubleshooting Guide: Unwanted Byproducts and Their Mitigation
This section addresses specific experimental issues, their root causes, and actionable solutions to prevent the formation of common impurities.
Issue 1: Presence of a Carboxamide or Carboxylic Acid Impurity
Question: My reaction mixture shows a significant peak corresponding to the molecular weight of 2-fluoro-6-(methylamino)benzamide or 2-fluoro-6-(methylamino)benzoic acid. What is causing this, and how can I prevent it?
Answer:
This byproduct is a result of the hydrolysis of the nitrile group . The cyano group (-C≡N) of your starting material is susceptible to reaction with water, especially under acidic or basic conditions and at elevated temperatures. The reaction proceeds in two stages: first to the primary amide (2-fluoro-6-(methylamino)benzamide), and then further to the carboxylic acid (2-fluoro-6-(methylamino)benzoic acid).
Causality and Mechanism:
The hydrolysis is catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group.
dot graph "Hydrolysis_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="this compound"]; B [label="2-Fluoro-6-(methylamino)benzamide"]; C [label="2-Fluoro-6-(methylamino)benzoic acid"];
A -> B [label="H₂O, H⁺ or OH⁻\n(Initial Hydrolysis)"]; B -> C [label="H₂O, H⁺ or OH⁻\n(Further Hydrolysis)"]; } caption { label = "Figure 1: Hydrolysis pathway of this compound."; fontsize = 10; fontname = "Arial"; } }
Mitigation Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Solvent Purity | Use anhydrous solvents. If using protic solvents, ensure they are thoroughly dried before use. | Minimizes the primary reactant (water) for the hydrolysis reaction. |
| Reaction pH | Maintain a neutral pH if the reaction chemistry allows. Avoid strong acidic or basic conditions. | Both acid and base catalyze the hydrolysis of the nitrile group.[1] |
| Temperature | Conduct the reaction at the lowest effective temperature. | Hydrolysis is a thermally activated process; lower temperatures will significantly reduce its rate. |
| Work-up Procedure | Use a non-aqueous work-up if possible. If an aqueous work-up is necessary, perform it quickly and at a low temperature. Neutralize the reaction mixture before extraction. | Minimizes the contact time and reactivity of the nitrile with water during product isolation. |
Experimental Protocol: Anhydrous Reaction Setup
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. Solvents can be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
Reaction Assembly: Assemble the reaction apparatus under a positive pressure of an inert gas. Use septa and cannulation techniques for reagent transfer.
-
Execution: Maintain a gentle flow of inert gas throughout the reaction to prevent the ingress of atmospheric moisture.
Issue 2: Formation of a Quinazoline-Derivative Byproduct
Question: I am observing a byproduct with a mass and NMR spectrum consistent with a substituted quinazoline. How is this forming and what are the control measures?
Answer:
The formation of quinazoline derivatives is a known cyclization pathway for 2-aminobenzonitrile compounds.[2] In the case of this compound, the amino group and the nitrile can react with a suitable one-carbon electrophile (e.g., an aldehyde, orthoester, or even carbon dioxide under certain conditions) to form a fused heterocyclic ring system.
Causality and Mechanism:
This intramolecular cyclization is often triggered by the reaction of the amino group with an electrophile, followed by attack of the nitrogen onto the nitrile carbon. The specific structure of the quinazoline will depend on the electrophile present in the reaction mixture.
dot graph "Cyclization_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="this compound"]; B [label="Electrophile\n(e.g., R-CHO)"]; C [label="Intermediate"]; D [label="Substituted Quinazoline"];
A -> C [label="Reaction with Electrophile"]; B -> C; C -> D [label="Intramolecular Cyclization"]; } caption { label = "Figure 2: General pathway for quinazoline formation."; fontsize = 10; fontname = "Arial"; } }
Mitigation Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Reagent Purity | Ensure all reagents, especially electrophiles, are free from impurities that could act as a one-carbon source. | Prevents the initiation of the cyclization cascade. |
| Protecting Groups | If the reaction conditions are harsh, consider protecting the methylamino group. | This will prevent its participation in the cyclization reaction. The protecting group can be removed in a subsequent step. |
| Reaction Conditions | Avoid high temperatures and prolonged reaction times, which can promote cyclization. | Minimizes the energy input that can overcome the activation barrier for cyclization. |
| Order of Addition | If the reaction involves an intended electrophile, add the this compound slowly to the reaction mixture containing the other reactants. | This can help to favor the desired intermolecular reaction over the intramolecular cyclization. |
Issue 3: Substitution of the Fluorine Atom
Question: My analysis indicates a byproduct where the fluorine atom has been replaced by another nucleophile from my reaction mixture (e.g., an amine, alkoxide). Why is this happening?
Answer:
This is a classic example of Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom on the aromatic ring is activated towards displacement by the electron-withdrawing nitrile group. The presence of the ortho-methylamino group can also influence the reactivity.
Causality and Mechanism:
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized intermediate called a Meisenheimer complex. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored.
dot graph "SNAr_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="this compound"]; B [label="Nucleophile (Nu⁻)"]; C [label="Meisenheimer Complex\n(Intermediate)"]; D [label="Substitution Product"];
A -> C [label="Nucleophilic Attack"]; B -> C; C -> D [label="Elimination of F⁻"]; } caption { label = "Figure 3: SNAr pathway for fluorine displacement."; fontsize = 10; fontname = "Arial"; } }
Mitigation Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Choice of Base | Use a non-nucleophilic base if a base is required. Sterically hindered bases like DBU or proton sponges are good options. | Prevents the base from acting as a competing nucleophile. |
| Nucleophile Concentration | Use the stoichiometric amount of the intended nucleophile. Avoid a large excess. | Reduces the probability of the undesired SNAr reaction. |
| Temperature Control | Run the reaction at the lowest possible temperature that allows for the desired transformation. | The SNAr reaction is often more sensitive to temperature than other reaction types. |
| Solvent Choice | Aprotic polar solvents (e.g., DMF, DMSO) can accelerate SNAr reactions. Consider less polar solvents if the desired reaction allows. | The choice of solvent can influence the rate of SNAr. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents. Storage under an inert atmosphere is preferable to minimize degradation from atmospheric moisture.
Q2: What analytical techniques are best for monitoring the progress of reactions involving this compound and detecting impurities?
A2: A combination of Thin Layer Chromatography (TLC) for rapid qualitative monitoring and High-Performance Liquid Chromatography (HPLC) for quantitative analysis is highly effective. For structural confirmation of the product and identification of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are indispensable.[3][4]
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[5]
Q4: How can I purify this compound if byproducts have formed?
A4: The choice of purification method will depend on the nature of the impurities.
-
Column Chromatography: Silica gel column chromatography is often effective for separating the desired product from less polar or more polar byproducts.[6]
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for removing small amounts of impurities.
-
Acid-Base Extraction: If the byproducts have acidic (e.g., the carboxylic acid from hydrolysis) or basic properties different from the product, a liquid-liquid extraction with an acidic or basic aqueous solution can be used to selectively remove them.
References
-
Organic Syntheses Procedure. (n.d.). Org. Synth., Coll. Vol. 10, p.432 (2004); Vol. 79, p.209 (2002). Available at: [Link]
- Google Patents. (n.d.). CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 16(12), 10346-10367.
-
PubChem. (n.d.). 2-Fluoro-6-methoxybenzonitrile. Retrieved from [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (1974). The acid-catalysed hydrolysis of benzonitrile. (11), 1331-1335.
- Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. 39(4).
- HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. (2009). Indian Journal of Pharmaceutical Sciences, 71(5), 543–548.
- Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. (2020). Molecules, 25(17), 3914.
- Chemistry & Biology Interface. (2023). A Review on Synthesis of Quinazolinone Derivatives and their Pharmacological Activities. 13(3), 74-88.
- ChemicalBook. (n.d.).
- On the enzymatic hydrolysis of methyl 2-fluoro-2-arylpropionates by lipases. (1998). Tetrahedron: Asymmetry, 9(10), 1781-1787.
- Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (2023). Molecules, 28(21), 7381.
- Google Patents. (n.d.). CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2019). Frontiers in Chemistry, 7, 889.
- Manufacturing 6-[18F]Fluoro-L-DOPA via Flow Chemistry-Enhanced Photoredox Radiofluorination. (2024). Journal of the American Chemical Society, 146(20), 13865–13873.
Sources
- 1. lcms.cz [lcms.cz]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile(2248003-85-0) 1H NMR [m.chemicalbook.com]
- 4. 2-FLUORO-6-METHYLBENZONITRILE(198633-76-0) 1H NMR spectrum [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Fluoro-6-(methylamino)benzonitrile Derivatives
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-fluoro-6-(methylamino)benzonitrile and its derivatives. The unique electronic characteristics of this scaffold—stemming from the interplay of an electron-donating amino group with electron-withdrawing fluorine and nitrile moieties—present specific challenges during purification. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to streamline your purification workflows and enhance final product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound derivatives?
A1: Typically, impurities arise from several sources:
-
Unreacted Starting Materials: Incomplete conversion is common. For instance, if you are synthesizing the target via a nucleophilic aromatic substitution (SNAr) reaction, residual starting materials like 2,6-difluorobenzonitrile may be present.
-
Side Products: Depending on the reaction conditions, side products such as over-alkylated or hydrolyzed species can form. The nitrile group, for example, can be susceptible to hydrolysis to an amide or carboxylic acid under harsh acidic or basic conditions.
-
Reagents and Catalysts: Residual catalysts (e.g., palladium from a cross-coupling reaction) or reagents can contaminate the crude product.[1]
-
Isomeric Impurities: In some synthetic routes, isomeric products may form, which can be particularly challenging to separate due to similar physicochemical properties.[2]
Q2: My compound is streaking badly on a silica gel TLC plate. What is the cause and how can I fix it?
A2: Streaking is a classic sign of strong interaction between your compound and the stationary phase. The primary cause for this compound derivatives is the basicity of the methylamino group. This basic amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor peak shape and streaking.
Solution: To mitigate this, you need to suppress the acidic nature of the silica gel. This is easily achieved by adding a small amount of a basic modifier to your eluent. A common and effective choice is triethylamine (Et₃N) or ammonia in methanol. Start by adding 0.1-1% Et₃N to your mobile phase (e.g., Hexane/Ethyl Acetate) and you should observe a significant improvement in spot shape.
Q3: How do I choose between column chromatography and recrystallization for my primary purification step?
A3: The choice depends on the nature of your crude product and the scale of your reaction.
-
Column Chromatography: This is the most versatile technique, especially when dealing with complex mixtures of impurities with varying polarities. It is ideal for separating compounds with close Rf values. However, it can be time-consuming and may lead to product loss on the column, especially if the compound is unstable on silica.
-
Recrystallization: This is the preferred method for large-scale purification when your crude product is of relatively high purity (>90%). It is highly efficient at removing small amounts of impurities. The key is finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[2]
-
Acid-Base Extraction: Don't overlook a simple acidic wash during your workup. The basic methylamino group allows your target compound to be protonated and extracted into an aqueous acid layer (e.g., 1M HCl), leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover your product in a much purer form.
Troubleshooting and Advanced Guidance
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Problem 1: I have poor separation between my product and a key impurity during flash chromatography.
-
Initial Assessment: Is the Rf difference between your product and the impurity less than 0.1? If so, achieving baseline separation on a standard silica gel column will be difficult.
-
Solution 1: Optimize the Mobile Phase. Systematically screen different solvent systems. If you are using a standard Hexane/Ethyl Acetate gradient, consider switching to a system with different selectivity, such as Dichloromethane/Methanol or Toluene/Acetone. These solvents interact differently with your compound and the stationary phase, which can often improve separation.
-
Solution 2: Change the Stationary Phase. If optimizing the mobile phase fails, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica, especially for basic compounds. For very challenging separations, consider using a more specialized stationary phase like a cyano- or diol-bonded silica. In some cases, coupling columns with different stationary phases can achieve separations that are impossible with a single column.
-
Solution 3: High-Performance Liquid Chromatography (HPLC). For high-value materials or when all other methods fail, preparative HPLC, either normal-phase or reverse-phase, offers superior resolving power.
Problem 2: My compound will not crystallize from any solvent I've tried.
-
Initial Assessment: Is your crude product an oil? Oily products often indicate the presence of impurities that are inhibiting crystal lattice formation.
-
Solution 1: Increase Purity. First, try to purify the oil by flash chromatography. Even if the separation is not perfect, removing a significant portion of the impurities can often enable crystallization.
-
Solution 2: Use a Solvent/Anti-Solvent System. Dissolve your compound in a good solvent (e.g., Dichloromethane or Ethyl Acetate) in which it is highly soluble. Then, slowly add an "anti-solvent" (e.g., Hexanes or Pentane) in which it is insoluble until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. This technique often induces crystallization when single-solvent systems fail.
-
Solution 3: Scratching and Seeding. If the solution is supersaturated but no crystals have formed, use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth. If you have a small amount of pure solid, adding a "seed crystal" can initiate crystallization.
Problem 3: I am experiencing low mass recovery after column chromatography.
-
Initial Assessment: Did you observe significant streaking or tailing on your TLC plates? This is a strong indicator that your compound is irreversibly adsorbing to the silica gel.
-
Solution 1: Deactivate the Silica. As mentioned in the FAQs, the basicity of the methylamino group can cause strong adsorption to acidic silica. Pre-treating your silica gel with triethylamine or using a mobile phase containing a basic additive is crucial to prevent this.
-
Solution 2: Use a Different Stationary Phase. Consider using neutral or basic alumina, or a less acidic stationary phase like Florisil.
-
Solution 3: Check for Decomposition. Fluorinated aromatic compounds can sometimes be unstable. Ensure you are not using overly harsh conditions. Analyze your column fractions carefully to see if new, lower Rf spots (indicative of more polar degradation products) have appeared.
Detailed Purification Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to purify this compound derivatives on a multi-gram scale.
-
Preparation of the Stationary Phase:
-
For a 10 g crude sample, select a glass column with a diameter of approximately 5 cm.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 98:2 Hexane/Ethyl Acetate).
-
Add a few drops of triethylamine (Et₃N) to the slurry and swirl to mix. This deactivates the acidic sites on the silica.
-
Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution to form a free-flowing powder upon solvent evaporation under reduced pressure (this is known as "dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 100% Hexane or 98:2 Hexane/Ethyl Acetate) containing 0.1% Et₃N.
-
Gradually increase the polarity of the mobile phase. A typical gradient might be from 2% to 20% Ethyl Acetate in Hexane.
-
Collect fractions and monitor their composition using TLC. A suitable TLC stain for these compounds is potassium permanganate.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
This protocol is ideal for obtaining highly pure, crystalline material from a product that is already >90% pure.
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is very soluble (e.g., Ethyl Acetate, Acetone, or Dichloromethane).
-
Identify an "anti-solvent" in which your compound is poorly soluble (e.g., Hexanes, Heptane, or Pentane). The two solvents must be miscible.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the "good" solvent dropwise while gently warming and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
-
Inducing Crystallization:
-
While the solution is still warm, slowly add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity).
-
Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
-
Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in a refrigerator or ice bath. Slow cooling is critical for the formation of large, pure crystals.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to obtain the final, purified product.
-
Data and Visualization
Table 1: Suggested Starting Eluent Systems for Flash Chromatography
| Derivative Type | Recommended Mobile Phase | Modifier | Rationale |
| Non-polar derivatives (e.g., additional alkyl groups) | Hexane / Ethyl Acetate | 0.1-0.5% Et₃N | Standard system with good resolving power for non-polar to moderately polar compounds. |
| Moderately polar derivatives (e.g., ester or ether groups) | Hexane / Ethyl Acetate or Dichloromethane / Acetone | 0.1-0.5% Et₃N | Provides alternative selectivity for compounds with polar functional groups. |
| Polar derivatives (e.g., hydroxyl or carboxylic acid groups) | Dichloromethane / Methanol | 0.5-1% Et₃N or NH₃/MeOH | A more polar system is required to elute highly polar compounds from the silica gel. |
Diagrams
Caption: General workflow for purification of this compound derivatives.
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
- Benchchem. An In-depth Technical Guide to the Physical Characteristics of 2-(3-Fluorophenyl)benzonitrile and Its Isomers.
-
PubChem. This compound. Available at: [Link]
- Benchchem. An In-depth Technical Guide to Fluorinated Benzonitrile Derivatives.
- Benchchem. Validating the Structure of 2,4,5-Trifluoro-3-methoxybenzonitrile Derivatives by NMR: A Comparative Guide.
-
LCGC International. Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. Available at: [Link]
Sources
Technical Support Center: Stability of 2-Fluoro-6-(methylamino)benzonitrile
Document ID: TSS-CNFMA-001-26
Last Updated: January 11, 2026
Introduction: Understanding the Stability Challenges
2-Fluoro-6-(methylamino)benzonitrile is a key intermediate in pharmaceutical and agrochemical synthesis. Its unique structure, featuring a nitrile group, a secondary amine, and a fluorine atom on an aromatic ring, provides versatile reactivity. However, these same functional groups make the molecule susceptible to degradation under common experimental and storage conditions. The electron-withdrawing nature of the fluorine and nitrile groups can influence the reactivity of the entire molecule, while the methylamino group is a known site for oxidative degradation.[1][2][3][4]
This guide provides a comprehensive resource for researchers to anticipate, troubleshoot, and mitigate stability issues, ensuring the integrity of experimental results and the quality of synthesized materials.
Troubleshooting Guide & FAQs
This section addresses common stability problems encountered when working with this compound in solution.
Q1: I'm observing a gradual loss of my compound in a protic solvent like methanol or water over time, even in the dark. What is the likely cause?
A1: The most probable cause is hydrolysis of the nitrile group. This reaction can proceed in two steps, first to the corresponding benzamide (2-Fluoro-6-(methylamino)benzamide) and then to the benzoic acid (2-Fluoro-6-(methylamino)benzoic acid). This process can be catalyzed by acidic or basic conditions. While slower in neutral water, it can still occur over extended periods, especially at elevated temperatures.[5][6]
-
Troubleshooting Steps:
-
Analyze for Byproducts: Use HPLC or LC-MS to look for the appearance of new peaks corresponding to the mass of the amide or carboxylic acid derivatives.
-
Control pH: If your experimental conditions permit, buffer the solution to a neutral pH (6.5-7.5). Avoid strongly acidic or basic conditions.
-
Switch to Aprotic Solvents: If compatible with your downstream application, consider using aprotic solvents like acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM) for storage and handling.
-
Q2: My solution of this compound is developing a yellow or brown tint, especially when exposed to air or light. What's happening?
A2: This discoloration strongly suggests oxidation of the secondary methylamino group.[1][3][4][7] Aromatic amines are susceptible to oxidation, which can be accelerated by light (photo-oxidation), atmospheric oxygen, and trace metal impurities. This process often leads to the formation of colored, complex polymeric byproducts.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). This is the most effective preventative measure.
-
Use Amber Glassware: Protect the solution from light by using amber vials or by wrapping standard glassware in aluminum foil.
-
Add Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid, if it does not interfere with your experiment.
-
Solvent Purity: Use high-purity, peroxide-free solvents. Ethers like THF can form peroxides upon storage, which are potent oxidizing agents.
-
Q3: I'm seeing multiple unexpected peaks in my chromatogram after a reaction workup involving a strong base. What are they?
A3: In addition to potential hydrolysis (Q1), strong bases can promote other reactions. The fluorine atom, being ortho to the electron-withdrawing nitrile group, could be susceptible to nucleophilic aromatic substitution (SNAr) if a potent nucleophile is present. While less common, it is a possibility under harsh conditions. Furthermore, complex condensation reactions involving the amine or nitrile group can be initiated by strong bases.
-
Troubleshooting Steps:
-
Characterize Byproducts: Use high-resolution mass spectrometry (HRMS) and NMR to identify the structures of the major impurities.
-
Milder Base: If possible, screen for a milder base (e.g., K₂CO₃ instead of NaH or LDA) that can achieve the desired transformation without causing degradation.
-
Temperature Control: Run the reaction at the lowest possible temperature to minimize side reactions.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical flow for diagnosing stability issues.
Caption: Troubleshooting workflow for stability issues.
Proactive Stability Enhancement
The best strategy is to prevent degradation from the start. The following table summarizes recommended handling and storage conditions.
| Parameter | Recommended Condition | Rationale |
| Solvent Choice | Aprotic solvents (Acetonitrile, THF, Dichloromethane) are preferred for stock solutions and long-term storage. | Prevents nitrile hydrolysis. |
| pH Control | Maintain solutions between pH 6.5 and 7.5 if aqueous media is required. | Minimizes acid/base-catalyzed hydrolysis of the nitrile group.[5][6] |
| Atmosphere | Handle and store under an inert atmosphere (Nitrogen or Argon). | Prevents oxidation of the electron-rich methylamino group.[1][3] |
| Light Exposure | Use amber glass vials or protect from light with foil. | Minimizes photo-degradation and photo-oxidation pathways. |
| Temperature | Store stock solutions at -20°C or lower . Avoid repeated freeze-thaw cycles. | Reduces the rate of all potential degradation reactions. |
| Purity | Use high-purity, peroxide-free solvents. | Contaminants like peroxides or trace metals can catalyze degradation. |
Experimental Protocol: HPLC-Based Stability Assessment
This protocol provides a framework for quantitatively assessing the stability of this compound under specific stress conditions. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products.[8][9]
Objective
To determine the degradation rate of the target compound in a selected solvent at a specific temperature.
Materials & Equipment
-
This compound (high purity standard)
-
HPLC-grade solvent (e.g., Methanol:Water 50:50)
-
HPLC system with UV or PDA detector[9]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Amber HPLC vials
-
Temperature-controlled incubator or water bath
Suggested HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid). Gradient or isocratic elution may be used.[10]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or 254 nm[10]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Note: This is a starting point. Method development and validation are required to ensure it is stability-indicating for your specific matrix.
Procedure
-
Stock Solution Preparation: Accurately weigh and prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Timepoint Samples: Aliquot the stock solution into several amber HPLC vials.
-
Initial Analysis (t=0): Immediately analyze one of the vials in triplicate by HPLC to establish the initial peak area and purity. This is your baseline.
-
Incubation: Place the remaining vials in a temperature-controlled environment (e.g., 40°C for accelerated stability).
-
Timepoint Analysis: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove one vial, allow it to cool to room temperature, and analyze in triplicate by HPLC.
-
Data Analysis:
-
Calculate the percentage of the initial compound remaining at each time point using the peak area from the chromatograms.
-
Plot % Remaining Compound vs. Time.
-
Observe the formation of any new peaks, which are potential degradants.
-
Stability Study Workflow Diagram
Caption: Workflow for an HPLC-based stability study.
References
-
El-Sherif, F. A., & Aly, F. A. (2012). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Pest Management Science, 68(9), 1291-1298. [Link]
-
Mažeikienė, R., Niaura, G., & Malinauskas, A. (2013). Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 106, 34-40. [Link]
-
Mažeikienė, R., Niaura, G., & Malinauskas, A. (2013). Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 106, 34-40. [Link]
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Mažeikienė, R., Niaura, G., & Malinauskas, A. (2013). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. ResearchGate. [Link]
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Cho, J., Jeon, S., Wilson, S. A., Liu, L. V., Kang, E. A., Braymer, J. J., ... & Nam, W. (2007). Oxidation of N-Methylanilines by a Nonheme Iron(IV)-Oxo Complex. Bulletin of the Korean Chemical Society, 28(5), 735-738. [Link]
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Panicker, S. M., & Anacletus, F. (2010). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. E-Journal of Chemistry, 7(4), 1258-1266. [Link]
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Chen, B. Y., Chen, W. M., & Liu, J. K. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. Water Research, 41(13), 2949-2958. [Link]
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Sørensen, S. R., Bælum, J., & Nybroe, O. (2014). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Pest Management Science, 70(8), 1291-1298. [Link]
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Frontera, P., & Al-Hamdani, Y. A. J. (2017). Stabilizing Fluorine-π Interactions. Angewandte Chemie International Edition, 56(29), 8438-8442. [Link]
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Poissy, J., & Tlili, A. (2017). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 50(7), 1641-1652. [Link]
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Sørensen, S. R., Bælum, J., & Nybroe, O. (2014). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: Pathways and kinetics. ResearchGate. [Link]
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Wang, J., Wang, H., & Wang, Y. (2016). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. RSC Advances, 6(10), 8352-8358. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. HELIX Chromatography. [Link]
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Usama, S. M., & Nomura, K. (2022). Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. RSC Advances, 12(39), 25367-25371. [Link]
-
Orton, H. W., Fesik, S. W., & Pomerantz, W. C. K. (2015). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 10(7), 1640-1645. [Link]
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Validation & Comparative
A Comparative Guide to 2-Fluoro-6-(methylamino)benzonitrile and Other Fluorinated Benzonitriles for Advanced Research Applications
In the landscape of modern medicinal chemistry and materials science, fluorinated benzonitriles represent a class of privileged scaffolds. The strategic incorporation of fluorine atoms and the versatile nitrile group imparts unique physicochemical and pharmacological properties, making these compounds invaluable building blocks for the design of novel therapeutics and functional materials.[1][2][3][4] This guide provides an in-depth comparison of 2-Fluoro-6-(methylamino)benzonitrile with other key fluorinated benzonitriles, offering insights into their structural nuances, reactivity, and potential applications, supported by available data.
Introduction: The Significance of Fluorine and the Nitrile Group in Benzonitrile Scaffolds
The benzonitrile moiety itself is a versatile pharmacophore, with the nitrile group acting as a hydrogen bond acceptor, a bioisostere for other functional groups, and a key reactive handle for further molecular elaboration.[4][5] The introduction of fluorine, the most electronegative element, profoundly influences the electronic properties of the aromatic ring through a strong inductive electron-withdrawing effect (-I).[6] This can lead to enhanced metabolic stability, improved membrane permeability, and modulated binding affinities of drug candidates.[1][3] The interplay between the fluorine atom(s) and other substituents on the benzonitrile ring dictates the overall characteristics and suitability of the molecule for specific applications.
Physicochemical Properties: A Comparative Analysis
The substitution pattern on the benzonitrile ring significantly impacts its physical properties. Below is a comparative table of key physicochemical data for this compound and other selected fluorinated benzonitriles.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₇FN₂ | 150.15[7] | Not readily available | 275.1 (Predicted)[8] |
| 2,6-Difluorobenzonitrile | C₇H₃F₂N | 139.10[9][10] | 25-28[9][10] | 197-198[10] |
| 2-Fluoro-6-methylbenzonitrile | C₈H₆FN | 135.14 | 39-46 | Not readily available |
| 2-Fluoro-3-methylbenzonitrile | C₈H₆FN | 135.14[11] | Not readily available | Not readily available |
| 2-Fluoro-6-(trifluoromethyl)benzonitrile | C₈H₃F₄N | 189.11[12] | Not readily available | Not readily available |
Analysis of Physicochemical Trends:
The data reveals expected trends in molecular weight based on the substituents. The presence of the trifluoromethyl group in 2-Fluoro-6-(trifluoromethyl)benzonitrile leads to the highest molecular weight. The melting and boiling points are influenced by intermolecular forces, which are in turn affected by the polarity and symmetry of the molecules. For instance, the relatively low melting point of 2,6-difluorobenzonitrile suggests that the introduction of a second fluorine atom does not lead to significantly stronger crystal lattice interactions compared to the other substituted benzonitriles.
Reactivity Profile: The "Ortho-Effect" and Nucleophilic Aromatic Substitution
A key aspect differentiating these molecules is their reactivity, particularly in nucleophilic aromatic substitution (SNA_r) reactions. The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic attack.[13][14] The rate-determining step in these reactions is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate, and the stability of this intermediate is crucial.[13][15]
Electron-withdrawing groups positioned ortho or para to the leaving group (in this case, another substituent or the fluorine itself) can stabilize the Meisenheimer complex through resonance or induction, thereby accelerating the reaction.[13][15] The fluorine atom itself, due to its strong inductive effect, plays a significant role in this activation.[16]
The Influence of the 6-Substituent:
-
-NHCH₃ (methylamino): This is an electron-donating group through resonance (+M) and electron-withdrawing through induction (-I). The overall effect on the ring's electron density will be a balance of these two opposing effects. The presence of the amino group can also provide a handle for further derivatization.
-
-F (fluoro): A second fluorine atom, as in 2,6-difluorobenzonitrile, strongly activates the ring towards nucleophilic substitution at both fluorine-bearing carbons due to its potent inductive-withdrawing effect.
-
-CH₃ (methyl): This is an electron-donating group through induction (+I) and hyperconjugation. This would be expected to slightly deactivate the ring towards nucleophilic attack compared to a hydrogen atom at that position.
-
-CF₃ (trifluoromethyl): This is a very strong electron-withdrawing group through induction (-I). This substituent will significantly activate the ring towards nucleophilic attack.
Therefore, the reactivity of these fluorinated benzonitriles in SNA_r reactions is expected to follow the general trend:
2-Fluoro-6-(trifluoromethyl)benzonitrile > 2,6-Difluorobenzonitrile > this compound ≈ 2-Fluoro-6-methylbenzonitrile
This predicted trend is based on the electronic nature of the substituent at the 6-position. The strongly electron-withdrawing trifluoromethyl and fluoro groups will most effectively stabilize the negative charge in the Meisenheimer intermediate.
Experimental Protocols
General Workflow for Nucleophilic Aromatic Substitution
This protocol provides a general methodology for comparing the reactivity of different fluorinated benzonitriles in a nucleophilic aromatic substitution reaction.
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A Comparative In Vitro Validation Guide: Evaluating 2-Fluoro-6-(methylamino)benzonitrile as a Novel Monoamine Oxidase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vitro biological validation of 2-Fluoro-6-(methylamino)benzonitrile. Due to the absence of extensive biological data for this specific compound, we present a hypothesized validation workflow against a well-established therapeutic target: Monoamine Oxidase (MAO). This guide offers a comparative analysis against known MAO inhibitors, complete with detailed experimental protocols and the scientific rationale behind each step.
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of monoamine neurotransmitters, making them significant targets in the treatment of depressive disorders and neurodegenerative diseases.[1] The structural features of this compound, particularly the benzonitrile moiety and fluorine substitution, suggest a potential interaction with these enzymes. This guide will equip researchers with the necessary tools to investigate this hypothesis.
Comparative Analysis of Monoamine Oxidase Inhibitors
To establish a robust baseline for evaluating this compound, a comparative analysis with well-characterized MAO inhibitors is essential. We will focus on both reversible and irreversible inhibitors to provide a comprehensive performance spectrum.
-
Reversible Inhibitors: Moclobemide serves as a key example of a reversible and selective MAO-A inhibitor. Its mechanism allows for a dynamic inhibition that can be overcome by increasing substrate concentration.[2]
-
Irreversible Inhibitors: Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[3][4] It forms a covalent bond with the enzyme, leading to permanent deactivation until new enzyme is synthesized.[5]
Below is a summary of the inhibitory potency (IC₅₀ values) of selected reference compounds against human MAO-A and MAO-B. These values will serve as benchmarks for the experimental evaluation of this compound.
| Compound | Target | IC₅₀ (µM) | Inhibition Type | Reference |
| Moclobemide | MAO-A | 6.1 - 10 | Reversible, Selective | [6][7] |
| MAO-B | >1000 | [6] | ||
| Tranylcypromine | MAO-A | 2.3 | Irreversible, Non-selective | [3][8] |
| MAO-B | 0.95 | [3][8] | ||
| Clorgyline | MAO-A | 0.0012 | Irreversible, Selective | [5] |
| MAO-B | 1.9 | [5] | ||
| Selegiline (Deprenyl) | MAO-A | 23 | Irreversible, Selective | [9] |
| MAO-B | 0.051 | [9] | ||
| Pargyline | MAO-A | 0.01152 | Irreversible, Non-selective | [10][11] |
| MAO-B | 0.0082 | [10][11] |
Monoamine Oxidase Signaling Pathway
The following diagram illustrates the role of MAO-A and MAO-B in the degradation of monoamine neurotransmitters within a presynaptic neuron. Understanding this pathway is crucial for interpreting the effects of potential inhibitors like this compound.
Caption: MAO-A and MAO-B in Neurotransmitter Degradation.
Experimental Protocols for In Vitro Validation
To ascertain the MAO inhibitory activity of this compound, two robust and widely accepted fluorometric assays are recommended: the Kynuramine Assay and the Amplex® Red Assay.
The following diagram outlines the general workflow for screening and characterizing potential MAO inhibitors.
Caption: Workflow for MAO Inhibitor Characterization.
This assay relies on the conversion of the non-fluorescent substrate kynuramine to the fluorescent product 4-hydroxyquinoline by MAO.[10]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrochloride
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
This compound and reference inhibitors (Moclobemide, Tranylcypromine)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~310-320 nm, Emission: ~380-400 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve kynuramine in potassium phosphate buffer to a final concentration of 100 µM.
-
Prepare stock solutions of this compound and reference inhibitors in DMSO. Serially dilute in buffer to achieve a range of final assay concentrations.
-
Dilute recombinant MAO-A and MAO-B in buffer to a working concentration (to be optimized for linear reaction kinetics).
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).
-
Add 25 µL of the test compound or reference inhibitor at various concentrations. Include a vehicle control (DMSO in buffer).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the kynuramine solution to each well.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C and measure the fluorescence at regular intervals (e.g., every 5 minutes for 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
This coupled-enzyme assay detects hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using Amplex® Red reagent and horseradish peroxidase (HRP).[12]
Materials:
-
Amplex® Red Monoamine Oxidase Assay Kit (containing Amplex® Red reagent, HRP, DMSO, H₂O₂, reaction buffer, and specific substrates/inhibitors)
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound and reference inhibitors
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Prepare Working Solution:
-
Prepare a working solution of Amplex® Red reagent and HRP in the reaction buffer according to the kit manufacturer's instructions.
-
-
Assay Protocol:
-
To each well, add 20 µL of the test compound or reference inhibitor at various concentrations.
-
Add 20 µL of the appropriate enzyme solution (MAO-A or MAO-B).
-
Add 20 µL of the MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B, or specific substrates provided in the kit).
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the Amplex® Red/HRP working solution.
-
-
Data Acquisition:
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Measure the fluorescence intensity.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control from all readings.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to the in vitro validation of this compound's biological activity, with a specific focus on its potential as a monoamine oxidase inhibitor. By employing the detailed protocols and comparing the results against established reversible and irreversible inhibitors, researchers can effectively characterize the compound's potency, selectivity, and mechanism of action. Positive findings from these in vitro studies would warrant further investigation into its therapeutic potential, including mechanism-of-action studies, in vivo efficacy models, and safety profiling.
References
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Shutterstock. (n.d.). Pargyline Irreversible Selective Monoamine Oxidase Mao-b Stock Illustration. Retrieved from [Link]
-
BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. Retrieved from [Link]
- Amrein, R., Allen, S. R., Guentert, T. W., Hartmann, D., Lorscheid, T., Schoerlin, M. P., & Vranesic, D. (1989). The pharmacology of reversible monoamine oxidase inhibitors.
- Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340.
-
Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Retrieved from [Link]
-
Psychiatric Times. (2012). Irreversible Monoamine Oxidase Inhibitors Revisited. Retrieved from [Link]
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-
Teva Canada. (2016). Product Monograph: TEVA-MOCLOBEMIDE. Retrieved from [Link]
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Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]
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Wikipedia. (n.d.). Pargyline. Retrieved from [Link]
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A Comparative Analysis of 2-Fluoro-6-(methylamino)benzonitrile and its Non-Fluorinated Analog: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. This guide provides a detailed comparative study of 2-Fluoro-6-(methylamino)benzonitrile and its non-fluorinated counterpart, 2-(methylamino)benzonitrile. Through an examination of their synthesis, physicochemical characteristics, spectral properties, and reactivity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced effects of ortho-fluorine substitution in this particular molecular context.
The Influence of Fluorine in Drug Design
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable tool in drug design.[1] The introduction of fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[2][3] By strategically placing fluorine atoms, medicinal chemists can fine-tune a drug candidate's pharmacokinetic and pharmacodynamic profile, often leading to improved efficacy and safety.[4] For instance, fluorination can block sites of metabolic degradation, prolonging a drug's half-life, and can alter the pKa of nearby functional groups, thereby influencing its absorption and distribution.[1][4]
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a fluorine atom at the 6-position of the benzonitrile ring, ortho to the methylamino group, induces notable changes in the molecule's physicochemical properties. These differences are summarized in the table below.
| Property | This compound | 2-(methylamino)benzonitrile | Reference |
| Molecular Formula | C₈H₇FN₂ | C₈H₈N₂ | [5] |
| Molecular Weight | 150.15 g/mol | 132.16 g/mol | [5] |
| CAS Number | 96783-85-6 | 17583-40-3 | [5][6] |
| Melting Point | Not available | 70 °C | [7] |
| Boiling Point | Not available | 136 °C (16 Torr) | [7] |
| Calculated LogP | 2.3 | 2.5 | [5][8] |
Spectroscopic Analysis: The Signature of Fluorine
The presence of the highly electronegative fluorine atom is expected to have a discernible impact on the NMR and IR spectra of this compound when compared to its non-fluorinated counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the aromatic ring of the fluorinated compound will exhibit coupling to the ¹⁹F nucleus, resulting in more complex splitting patterns (doublets of doublets, etc.) compared to the simpler multiplets observed for 2-(methylamino)benzonitrile. The chemical shifts of the aromatic protons ortho and para to the fluorine atom are likely to be shifted downfield due to the electron-withdrawing nature of fluorine.
-
¹³C NMR: The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons will also be influenced by the fluorine substituent.
-
¹⁹F NMR: This technique, only applicable to the fluorinated analog, would show a signal corresponding to the fluorine atom, with its chemical shift providing information about its electronic environment.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound will feature a characteristic C-F stretching vibration, typically in the range of 1000-1400 cm⁻¹. This band would be absent in the spectrum of 2-(methylamino)benzonitrile. Both molecules will exhibit characteristic stretches for the N-H bond (around 3300-3500 cm⁻¹), C-H bonds (aromatic and aliphatic), and the nitrile (C≡N) group (around 2220-2260 cm⁻¹).
Reactivity Profile: The Activating Effect of Fluorine
The fluorine atom in this compound is anticipated to significantly influence its chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of fluorine, along with the nitrile group, deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution.[9] The fluorine atom at the ortho position acts as a good leaving group in SNAr reactions, making this position susceptible to displacement by various nucleophiles.[9]
In contrast, the non-fluorinated analog, 2-(methylamino)benzonitrile, would be less reactive towards nucleophilic aromatic substitution. Any such reaction would likely require more forcing conditions and might proceed through a different mechanism, such as benzyne formation, depending on the reaction conditions.
The methylamino group in both compounds can also participate in various reactions, such as acylation or alkylation, and its reactivity might be subtly modulated by the presence or absence of the ortho-fluorine substituent due to its electronic effects on the nitrogen's basicity.
Proposed Synthetic Pathways
The synthesis of both this compound and 2-(methylamino)benzonitrile can be envisioned through nucleophilic aromatic substitution reactions starting from appropriately substituted benzonitriles.
Synthesis of this compound
A plausible route to this compound involves the reaction of 2,6-difluorobenzonitrile with methylamine. The fluorine atom is a good leaving group in SNAr reactions, and the presence of two activating fluorine atoms facilitates the substitution.
Caption: Proposed synthesis of this compound.
Synthesis of 2-(methylamino)benzonitrile
The synthesis of the non-fluorinated analog can be achieved through various methods, including the reaction of 2-chlorobenzonitrile or 2-bromobenzonitrile with methylamine under conditions that promote nucleophilic aromatic substitution, which may require a catalyst.
Caption: Proposed synthesis of 2-(methylamino)benzonitrile.
Experimental Protocols
While a direct comparative experimental study was not found in the initial search, the following are generalized protocols for the synthesis of each compound based on established chemical principles.
Protocol 1: Synthesis of this compound
Materials:
-
2,6-Difluorobenzonitrile
-
Methylamine (40% in water or as a solution in a suitable solvent like THF)
-
A polar aprotic solvent (e.g., DMSO, DMF)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask, dissolve 2,6-difluorobenzonitrile in a suitable polar aprotic solvent.
-
Add an excess of methylamine solution dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Synthesis of 2-(methylamino)benzonitrile
Materials:
-
2-Chlorobenzonitrile
-
Methylamine solution
-
Copper(I) iodide (CuI) as a catalyst (optional, but may be necessary)
-
A suitable base (e.g., K₂CO₃)
-
A polar aprotic solvent (e.g., DMF, NMP)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add 2-chlorobenzonitrile, the catalyst (if used), and the base.
-
Add the polar aprotic solvent and stir the mixture.
-
Add the methylamine solution and heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Perform a standard aqueous work-up on the combined organic extracts.
-
Purify the product by column chromatography or recrystallization.
Conclusion
The strategic placement of a fluorine atom ortho to the methylamino group in 2-(methylamino)benzonitrile results in a molecule with distinct physicochemical properties and reactivity. The fluorinated analog, this compound, is expected to exhibit more complex NMR spectra due to fluorine coupling and will be significantly more susceptible to nucleophilic aromatic substitution at the position of the fluorine atom. These differences, stemming from the fundamental electronic effects of fluorine, are crucial considerations for researchers in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of these two molecules, highlighting the profound impact of a single fluorine substitution and offering a framework for their synthesis and further investigation.
References
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- PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action.
- ResearchGate. (2025, August 6). Role of Fluorine in Drug Design and Drug Action | Request PDF.
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PubChem. (n.d.). This compound. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 2-[1-(Methylamino)pentan-3-yloxy]benzonitrile. Retrieved January 11, 2026, from [Link]
- BOC Sciences. (n.d.). The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis.
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A Comparative Guide to the Efficacy of Benzonitrile Derivatives and Other Novel Scaffolds as LSD1 Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the rapidly evolving landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical therapeutic target, particularly in oncology.[1] Its role in chromatin remodeling and gene expression regulation makes it a compelling target for intervention in various cancers. This guide provides an in-depth technical comparison of the efficacy of various chemical scaffolds as LSD1 inhibitors, with a particular focus on the potential of 2-fluoro-6-(methylamino)benzonitrile derivatives. We will delve into the mechanistic nuances of LSD1 inhibition, present comparative experimental data for different inhibitor classes, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in the field.
The Central Role of LSD1 in Epigenetic Regulation and Disease
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By demethylating H3K4me1/2, a mark associated with active transcription, LSD1 generally acts as a transcriptional repressor. Conversely, it can act as a co-activator by demethylating H3K9me1/2, a repressive mark. This dual functionality underscores the complexity of LSD1's regulatory roles.
Dysregulation of LSD1 activity is implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer.[1][2] Its overexpression often leads to the silencing of tumor suppressor genes and the promotion of oncogenic pathways. Consequently, the development of potent and selective LSD1 inhibitors has become a major focus of academic and industrial research.
Mechanisms of LSD1 Inhibition: A Tale of Two Strategies
LSD1 inhibitors can be broadly categorized into two main classes based on their mechanism of action: irreversible and reversible inhibitors.
-
Irreversible Inhibitors: Many of the first-generation and clinically advanced LSD1 inhibitors are irreversible, mechanism-based inactivators. These compounds, often derivatives of tranylcypromine (TCP), form a covalent adduct with the FAD cofactor in the enzyme's active site, leading to its permanent inactivation.
-
Reversible Inhibitors: Reversible inhibitors, on the other hand, bind non-covalently to the enzyme, often competing with the FAD cofactor or the histone substrate. These inhibitors offer the potential for more tunable pharmacodynamics and potentially fewer off-target effects. The benzonitrile scaffold has emerged as a promising structural motif for the development of reversible LSD1 inhibitors.
Below is a diagram illustrating the catalytic cycle of LSD1 and the mechanisms of irreversible and reversible inhibition.
Caption: Mechanisms of LSD1 catalytic activity and inhibition.
Comparative Efficacy of LSD1 Inhibitor Scaffolds
The quest for potent and selective LSD1 inhibitors has led to the exploration of a diverse range of chemical scaffolds. Here, we compare the efficacy of several prominent classes, including the emerging benzonitrile derivatives.
Tranylcypromine (TCP)-Based Irreversible Inhibitors
Tranylcypromine derivatives were among the first identified LSD1 inhibitors and remain a cornerstone of clinical development. Their irreversible mechanism of action leads to sustained target engagement.
Strengths:
-
High potency, often with IC50 values in the low nanomolar range.
-
Well-established mechanism of action.
-
Several compounds have advanced to clinical trials.
Weaknesses:
-
Potential for off-target effects due to covalent modification of other FAD-dependent enzymes, such as monoamine oxidases (MAOs).
-
Irreversible nature can lead to prolonged and potentially toxic effects.
Pyrimidine-Based Reversible Inhibitors
Recent research has highlighted the potential of pyrimidine-containing compounds as reversible LSD1 inhibitors. These inhibitors often act by competing with the FAD cofactor.
Strengths:
-
Reversible binding may offer a better safety profile.
-
Good potency has been achieved through medicinal chemistry efforts.
Weaknesses:
-
Structure-activity relationships (SAR) can be complex.
-
Potential for off-target effects on other nucleotide-binding proteins.
The Promise of Benzonitrile Derivatives as Reversible Inhibitors
The benzonitrile scaffold has gained attention for its potential to yield potent and selective reversible LSD1 inhibitors. While direct data on this compound derivatives is still emerging in the public domain, related benzonitrile-containing molecules have shown significant promise. These compounds are thought to occupy the substrate-binding pocket and interact with key residues.
Strengths:
-
Potential for high selectivity due to specific interactions within the active site.
-
Reversible mechanism of action.
-
Favorable physicochemical properties for drug development.
Weaknesses:
-
Limited number of published studies specifically on the this compound scaffold for LSD1 inhibition.
-
Further optimization is needed to achieve clinical-grade potency and selectivity.
Comparative Performance Data
The following table summarizes the in vitro efficacy of representative compounds from different inhibitor classes against LSD1.
| Inhibitor Class | Representative Compound | LSD1 IC50 (nM) | Selectivity over MAO-A/B | Reference |
| Tranylcypromine Derivative | GSK2879552 | 19 | >1000-fold | [2] |
| Tranylcypromine Derivative | ORY-1001 | <1 | High | [2] |
| Pyrimidine Derivative | Compound 14q | 183 | Not reported | [3][4] |
| Benzonitrile Derivative | 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile | 29 (Ki) | Not reported | F.M. et al., 2017 |
Note: IC50 and Ki values are dependent on assay conditions and should be compared with caution.
Experimental Protocols for Evaluating LSD1 Inhibitor Efficacy
To ensure the scientific integrity of inhibitor evaluation, standardized and robust experimental protocols are essential. Below is a detailed methodology for a common in vitro LSD1 inhibition assay.
In Vitro LSD1 Inhibition Assay (Fluorescence-Based)
This assay measures the hydrogen peroxide (H2O2) produced during the LSD1-catalyzed demethylation of a histone H3 peptide substrate.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
10-Acetyl-3,7-dihydroxyphenoxazine (ADHP) or similar fluorogenic HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitors and control compounds
-
384-well black microplates
-
Fluorescence plate reader
Workflow Diagram:
Caption: Workflow for a fluorescence-based LSD1 inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors and control compounds in assay buffer.
-
Assay Plate Preparation: Dispense a small volume (e.g., 5 µL) of the compound dilutions into the wells of a 384-well black microplate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add LSD1 enzyme to all wells except the negative controls.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate master mix containing the H3K4me2 peptide, HRP, and ADHP in assay buffer. Add this mix to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature, protected from light, for 60 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorogenic substrate (e.g., ~530 nm excitation and ~590 nm emission for ADHP).
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Future Directions and the Potential of this compound Derivatives
While the existing literature provides a strong foundation for the development of LSD1 inhibitors, the exploration of novel chemical scaffolds remains a critical endeavor. The benzonitrile core, as exemplified by compounds that have shown promising reversible inhibition, presents a compelling starting point for further medicinal chemistry efforts.
The specific substitution pattern of a 2-fluoro and a 6-(methylamino) group on the benzonitrile ring could offer unique advantages in terms of potency, selectivity, and pharmacokinetic properties. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. The methylamino group provides a handle for further structural modifications to optimize interactions within the LSD1 active site.
Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives. Comprehensive structure-activity relationship (SAR) studies, coupled with co-crystallography of lead compounds with the LSD1 enzyme, will be instrumental in guiding the design of next-generation inhibitors with superior efficacy and safety profiles.
Conclusion
The inhibition of LSD1 represents a promising therapeutic strategy for a range of cancers. While irreversible inhibitors based on the tranylcypromine scaffold have dominated the clinical landscape, the development of potent and selective reversible inhibitors is an area of intense research. Benzonitrile derivatives have emerged as a promising class of reversible inhibitors, and while direct evidence for the efficacy of this compound derivatives is still forthcoming, their structural features suggest significant potential. This guide provides a framework for understanding and comparing the efficacy of different LSD1 inhibitor scaffolds, offering valuable insights for researchers dedicated to advancing this exciting field of drug discovery.
References
- Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Inhibition of LSD1 by 48. Panel A: IC 50 determination for compound 48...
- Structure of Compounds 5a−j and Their Inhibition Rates (IC 50 ) to the Purified LSD1 Recombinant In Vitro.
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LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]
- A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies. Current Medicinal Chemistry.
- Comparative bar graphs for IC50 values and inhibition percentages...
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LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study. National Center for Biotechnology Information. [Link]
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Pre-clinical activity of combined LSD1 and mTORC1 inhibition in MLL-translocated acute myeloid leukaemia. Nature. [Link]
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Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. TheraIndx. [Link]
- Graphical representation of IC50 values of analogs 1–22 based on AP enzyme.
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Pre-clinical activity of combined LSD1 and mTORC1 inhibition in MLL-translocated acute myeloid leukaemia. PubMed. [Link]
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Exploration of 5-cyano-6-phenylpyrimidin derivatives containing an 1,2,3-triazole moiety as potent FAD-based LSD1 inhibitors. National Center for Biotechnology Information. [Link]
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Exploration of 5-cyano-6-phenylpyrimidin derivatives containing an 1,2,3-triazole moiety as potent FAD-based LSD1 inhibitors. PubMed. [Link]
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Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. National Center for Biotechnology Information. [Link]
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Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. National Center for Biotechnology Information. [Link]
- Exploration of 5-cyano-6-phenylpyrimidin derivatives containing an 1,2,3-triazole moiety as potent FAD-based LSD1 inhibitors. Semantic Scholar.
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Synthesis and Biological Evaluation of Novel Selective Androgen Receptor Modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile Derivatives. PubMed. [Link]
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A Senior Application Scientist's Guide to Confirming the Structure of 2-Fluoro-6-(methylamino)benzonitrile Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise structural confirmation of novel synthesized compounds is paramount. This guide provides an in-depth technical comparison of reaction pathways and analytical methodologies for the structural elucidation of products derived from 2-Fluoro-6-(methylamino)benzonitrile. As a versatile building block, this compound offers multiple avenues for chemical modification, each yielding products with distinct structural and electronic properties. This document is designed to equip researchers with the necessary knowledge to not only synthesize these derivatives but also to rigorously confirm their structures using a suite of modern analytical techniques.
Unveiling the Reactivity of this compound: A Tale of Two Pathways
The reactivity of this compound is primarily dictated by two key features: the activated fluoro-aromatic system and the secondary amine functionality. This dual reactivity allows for two distinct and highly valuable reaction pathways to be explored: Nucleophilic Aromatic Substitution (SNAr) at the C-F bond and the multicomponent Petasis reaction involving the methylamino group.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr) - A Predictable and Robust Transformation
The fluorine atom in this compound is activated towards nucleophilic attack by the strong electron-withdrawing effect of the ortho-nitrile group. This makes SNAr a highly efficient method for introducing a variety of substituents at the 2-position.
Causality of Experimental Choices: The choice of nucleophile and reaction conditions is critical in directing the outcome of the SNAr reaction. Alkoxides and phenoxides are excellent nucleophiles for this transformation, leading to the formation of ether linkages. The use of a strong base, such as sodium hydride, is necessary to deprotonate the alcohol or phenol, generating the more nucleophilic alkoxide or phenoxide in situ. Anhydrous polar aprotic solvents like DMF or THF are chosen to ensure the solubility of the reactants and to avoid quenching the strong base.
Experimental Protocol: SNAr of this compound with Sodium Methoxide
-
Preparation of Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add anhydrous methanol (1.2 equivalents) to a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF at 0 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of sodium methoxide. To this solution, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Pathway 2: The Petasis Reaction - A Convergent Approach to Complexity
The Petasis reaction, a multicomponent reaction, offers a powerful alternative for modifying this compound.[1][2][3] This reaction involves the amine, an aldehyde, and an organoboronic acid to generate complex amine derivatives in a single step. Here, the methylamino group of our starting material serves as the amine component.
Causality of Experimental Choices: The Petasis reaction is prized for its operational simplicity and tolerance of a wide range of functional groups. The choice of the aldehyde and boronic acid components directly dictates the structure of the final product, allowing for rapid library synthesis. The reaction typically proceeds under mild conditions and does not require an inert atmosphere.[1]
Experimental Protocol: Petasis Reaction of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent), an aldehyde (e.g., benzaldehyde, 1.1 equivalents), and a boronic acid (e.g., phenylboronic acid, 1.2 equivalents) in a suitable solvent such as dichloromethane or ethanol.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired product.
Structural Confirmation: A Comparative Analysis of Spectroscopic Data
Rigorous structural confirmation relies on the synergistic use of multiple analytical techniques. Below is a comparative guide to the expected spectroscopic data for the products of the SNAr and Petasis reactions.
Data Presentation: Predicted and Analogous Spectroscopic Data
While specific experimental data for the direct reaction products of this compound is not widely published, we can make reliable predictions based on the known spectral data of analogous compounds.
Table 1: Comparison of Predicted ¹H NMR Data (in CDCl₃)
| Compound | Predicted Aromatic Protons (ppm) | Predicted -OCH₃/-OCH₂- (ppm) | Predicted -NCH₃ (ppm) |
| Product A: 2-Methoxy-6-(methylamino)benzonitrile | 6.2-7.4 (m, 3H) | ~3.9 (s, 3H) | ~2.9 (d, 3H) |
| Product B: 2-Phenoxy-6-(methylamino)benzonitrile | 6.3-7.5 (m, 8H) | - | ~2.9 (d, 3H) |
| Product C (Petasis): 2-Fluoro-6-(methyl(phenyl)methyl)benzonitrile | 7.0-7.6 (m, 8H) | - | ~2.3 (s, 3H) |
Table 2: Comparison of Predicted ¹³C NMR Data (in CDCl₃)
| Compound | Predicted Aromatic Carbons (ppm) | Predicted -OCH₃/-OCH₂- (ppm) | Predicted -NCH₃ (ppm) | Predicted -C≡N (ppm) |
| Product A: 2-Methoxy-6-(methylamino)benzonitrile | 100-160 | ~56 | ~30 | ~118 |
| Product B: 2-Phenoxy-6-(methylamino)benzonitrile | 105-160 | - | ~30 | ~118 |
| Product C (Petasis): 2-Fluoro-6-(methyl(phenyl)methyl)benzonitrile | 110-150 | - | ~40 | ~117 |
Table 3: Comparison of Key Predicted IR Data (cm⁻¹)
| Compound | Predicted C≡N Stretch | Predicted N-H Bend (secondary amine) | Predicted C-O-C Stretch |
| Product A: 2-Methoxy-6-(methylamino)benzonitrile | ~2225 | ~1520 | ~1250 |
| Product B: 2-Phenoxy-6-(methylamino)benzonitrile | ~2225 | ~1520 | ~1240 |
| Product C (Petasis): 2-Fluoro-6-(methyl(phenyl)methyl)benzonitrile | ~2225 | - | - |
Visualizing the Pathways: Reaction Mechanisms and Workflows
To further clarify the discussed transformations, the following diagrams illustrate the reaction mechanisms and the general experimental workflow.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: The multicomponent Petasis Reaction pathway.
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Comparative Guide to Antibody Cross-Reactivity: A Case Study of 2-Fluoro-6-(methylamino)benzonitrile Derivatives
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the development of immunoassays or antibody-based therapeutics targeting small molecules, understanding and characterizing cross-reactivity is a critical step that ensures the reliability and safety of the final product. This guide provides an in-depth analysis of the principles and methodologies for assessing the cross-reactivity of antibodies raised against haptens, using 2-Fluoro-6-(methylamino)benzonitrile and its derivatives as a central case study.
Introduction to this compound and the Imperative of Specificity
This compound is a small aromatic compound.[1] While not a household name, its structural motifs—a fluorinated benzene ring, a methylamino group, and a nitrile group—are representative of moieties found in various pharmacologically active compounds and synthetic intermediates. When developing antibodies against such a small molecule (a hapten), the immune system recognizes not just the target molecule but also structurally similar compounds. This phenomenon, known as cross-reactivity, can lead to false positives in diagnostic assays or off-target effects in therapeutic applications. Therefore, a thorough investigation of antibody specificity is not just good practice; it is a scientific necessity.
This guide will walk you through the theoretical and practical considerations of generating and characterizing antibodies against this compound, with a focus on predicting and evaluating their cross-reactivity with structurally related derivatives.
The Journey from Hapten to Immunogen: A Prerequisite for Antibody Production
Small molecules like this compound are not immunogenic on their own. To elicit an immune response, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[2][3][4] This process transforms the hapten into an immunogen.
Hapten Activation and Conjugation Strategy
The choice of conjugation chemistry is dictated by the functional groups available on the hapten. For this compound, the secondary amine of the methylamino group is a primary target for conjugation. A common strategy involves using a bifunctional linker like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) to first react with the carrier protein's primary amines (e.g., on lysine residues) and then with a thiol group introduced onto the hapten. However, a more direct approach for this specific hapten would be to utilize the amine group for conjugation.
A plausible synthetic route for creating an immunogen is to first modify the hapten to introduce a reactive carboxyl group, which can then be coupled to the amine groups of the carrier protein using carbodiimide chemistry (e.g., EDC/NHS).
Caption: Workflow for preparing a hapten-carrier immunogen.
Principles of Antibody Cross-Reactivity with Benzonitrile Derivatives
Antibody cross-reactivity occurs when an antibody raised against a specific antigen (in this case, our hapten-carrier conjugate) also binds to other molecules that are structurally similar. The degree of cross-reactivity is influenced by the similarity in size, shape, and charge distribution between the original immunizing hapten and the cross-reacting molecule.
For antibodies raised against this compound, potential cross-reactivity would be expected with derivatives where there are minor modifications to the core structure. Key areas for potential cross-reactivity include:
-
Alterations to the Fluoro Group: Substitution with other halogens (Cl, Br) or removal of the fluorine.
-
Modifications of the Methylamino Group: Demethylation to an amino group, or substitution with larger alkyl groups.
-
Changes to the Benzonitrile Moiety: Positional isomers of the substituents on the benzene ring.
Experimental Workflow for Assessing Cross-Reactivity
A competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard for determining the cross-reactivity of antibodies against small molecules.
Detailed Protocol for Competitive ELISA
-
Coating: A microtiter plate is coated with a conjugate of the hapten with a protein different from the one used for immunization (e.g., if KLH was the immunizing carrier, BSA-hapten conjugate is used for coating). This prevents the detection of antibodies against the carrier protein itself.
-
Blocking: The remaining protein-binding sites on the plate are blocked with an irrelevant protein, such as non-fat dry milk or BSA.
-
Competition: A constant, limited amount of the specific antibody is pre-incubated with varying concentrations of the free hapten (the analyte) or its structural analogs (potential cross-reactants).
-
Incubation: The antibody-analyte mixtures are added to the coated plate. The free antibody (not bound to the analyte in the solution) will bind to the hapten-protein conjugate on the plate.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of the free hapten in the initial solution.
-
Data Analysis: A standard curve is generated by plotting the signal intensity against the concentration of the target analyte. The concentration of the cross-reactants that cause a 50% inhibition of the signal (IC50) is determined.
Caption: Workflow of a competitive ELISA for cross-reactivity assessment.
Illustrative Data and Interpretation
To illustrate how cross-reactivity data is presented and interpreted, the following table shows hypothetical results for an antibody raised against this compound.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100% | |
| 2-Fluoro-6-aminobenzonitrile | 50 | 20% | |
| 2-Chloro-6-(methylamino)benzonitrile | 200 | 5% | |
| 6-(Methylamino)benzonitrile | 1000 | 1% | |
| 4-Fluorobenzonitrile | >10,000 | <0.1% |
Note: Structures are representational placeholders.
Calculating Cross-Reactivity
Cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Hapten / IC50 of Analog) x 100
Interpretation of the Hypothetical Data:
-
High Specificity for the Methyl Group: The antibody shows significantly lower affinity for the demethylated analog (2-Fluoro-6-aminobenzonitrile), with only 20% cross-reactivity. This suggests the methyl group is a key part of the epitope recognized by the antibody.
-
Importance of the Fluoro Group: Replacing the fluorine with a larger chlorine atom (2-Chloro-6-(methylamino)benzonitrile) or removing it entirely (6-(Methylamino)benzonitrile) drastically reduces binding, indicating the fluorine atom is critical for recognition.
-
Negligible Recognition of Isomers: The positional isomer, 4-Fluorobenzonitrile, shows virtually no cross-reactivity, highlighting the antibody's specificity for the ortho/meta positioning of the functional groups.
Conclusion and Best Practices
The development of highly specific antibodies against small molecules like this compound is a meticulous process that hinges on a deep understanding of immunogen design and a rigorous characterization of antibody binding properties. This guide has outlined the essential principles and a practical workflow for assessing cross-reactivity.
Key Takeaways for Researchers:
-
Rational Immunogen Design is Crucial: The way a hapten is presented to the immune system will profoundly influence the resulting antibody's specificity.
-
Competitive ELISA is the Workhorse: This assay format provides quantitative data on the relative affinity of the antibody for the target molecule and its structural analogs.
-
Thorough Characterization is Non-Negotiable: A comprehensive panel of structurally related compounds should be tested to fully map the binding epitope and identify potential sources of interference in an assay.
By adhering to these principles, scientists can develop and validate antibody reagents with the high degree of specificity required for today's demanding research, diagnostic, and therapeutic applications.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]
-
CellMosaic. (n.d.). Routine BSA-Peptide Conjugation. Retrieved from [Link][2]
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Li, F., et al. (2007). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. Protein and Peptide Letters, 14(2), 175–178. Retrieved from [Link][3]
-
JPT. (n.d.). Peptide Conjugates - KLH, BSA. Retrieved from [Link][4]
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Validating the Mechanism of Action of 2-Fluoro-6-(methylamino)benzonitrile-Based Kinase Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the validation of a compound's mechanism of action (MoA) is a critical determinant of its translational potential. For researchers, scientists, and drug development professionals, establishing a clear and robust link between a molecule and its intended biological target is paramount. This guide provides an in-depth technical comparison for validating the MoA of a novel class of kinase inhibitors based on the 2-Fluoro-6-(methylamino)benzonitrile scaffold.
The this compound core represents a promising starting point for the development of targeted therapeutics. The nitrile group, a versatile pharmacophore, can act as a hydrogen bond acceptor or, in some contexts, a covalent warhead, while the substituted aromatic ring allows for fine-tuning of selectivity and pharmacokinetic properties.[1][2] This guide will use a hypothetical compound, "FMB-1," to illustrate the rigorous experimental workflow required to validate its proposed MoA as a kinase inhibitor within a cellular signaling pathway.
The Hypothesized Mechanism of Action of FMB-1
We hypothesize that FMB-1 is a potent and selective inhibitor of a key kinase, "Kinase-X," in a critical oncogenic signaling pathway. The proposed MoA involves the nitrile moiety of FMB-1 forming a key hydrogen bond with a donor residue in the ATP-binding pocket of Kinase-X, leading to competitive inhibition of its catalytic activity. The fluoro and methylamino groups are postulated to enhance binding affinity and provide selectivity over other kinases.
To substantiate this claim, a multi-faceted approach is necessary, integrating biophysical techniques to confirm direct target engagement and enzyme kinetics to characterize the nature of inhibition, alongside cellular assays to demonstrate functional consequences.
Visualizing the Proposed Signaling Pathway
Caption: Hypothesized signaling pathway inhibited by FMB-1.
Part 1: Confirming Direct Target Engagement in a Cellular Context
Demonstrating that a compound binds to its intended target within the complex milieu of a living cell is the foundational step in MoA validation.[3][4] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it does not require modification of the compound or the target protein.[5][6][7]
Cellular Thermal Shift Assay (CETSA)
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[5][6] This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after heat treatment.
Experimental Workflow:
Caption: CETSA experimental workflow for validating target engagement.
Detailed Protocol:
-
Cell Culture and Treatment: Plate a human cancer cell line known to express Kinase-X and grow to 80-90% confluency. Treat the cells with a predetermined concentration of FMB-1 or vehicle (e.g., DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lysis and Separation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble Kinase-X using a specific antibody via Western Blot or ELISA. Plot the percentage of soluble Kinase-X relative to the unheated control against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the FMB-1 treated samples compared to the vehicle control confirms target engagement.
Part 2: Biophysical Characterization of the Inhibitor-Target Interaction
While CETSA confirms target binding in a cellular context, biophysical methods are essential for a quantitative understanding of the binding kinetics and thermodynamics.[8][9]
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures the binding of an analyte (FMB-1) to a ligand (Kinase-X) immobilized on a sensor surface in real-time.[10][11][12][13] This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).
Experimental Protocol:
-
Immobilization: Covalently immobilize purified recombinant Kinase-X onto a sensor chip.
-
Binding Analysis: Inject a series of concentrations of FMB-1 over the sensor surface and monitor the change in the SPR signal (response units) over time.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein.[14][15][16][17][18][19] This provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Experimental Protocol:
-
Sample Preparation: Place a solution of purified Kinase-X in the sample cell and a solution of FMB-1 in the injection syringe.
-
Titration: Inject small aliquots of FMB-1 into the Kinase-X solution and measure the resulting heat change after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of FMB-1 to Kinase-X. Fit the data to a binding isotherm to determine the thermodynamic parameters.
Part 3: Characterizing the Mode of Inhibition
Enzyme kinetics studies are crucial to elucidate how FMB-1 inhibits the catalytic activity of Kinase-X.[20][21][22][23]
Enzyme Inhibition Assay
Principle: The initial rate of the enzymatic reaction catalyzed by Kinase-X is measured at various concentrations of substrate and FMB-1. The data is then plotted to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[20][21]
Experimental Protocol:
-
Assay Setup: In a multi-well plate, set up reactions containing a fixed concentration of Kinase-X, varying concentrations of its substrate (e.g., a peptide and ATP), and varying concentrations of FMB-1.
-
Reaction Monitoring: Initiate the reaction and monitor the formation of the product over time using a suitable detection method (e.g., luminescence-based ATP depletion assay).
-
Data Analysis: Calculate the initial reaction velocities and plot them in a double reciprocal (Lineweaver-Burk) plot (1/velocity vs. 1/[substrate]). The pattern of the lines at different inhibitor concentrations will reveal the mode of inhibition.
Comparative Analysis with an Alternative Inhibitor
To provide context for the performance of FMB-1, a comparison with a known, well-characterized inhibitor of Kinase-X ("Comparator-A") is essential.
| Parameter | FMB-1 | Comparator-A | Method | Significance |
| Cellular Target Engagement (CETSA ΔT_m) | +5.2 °C | +4.8 °C | CETSA | Demonstrates comparable target stabilization in cells. |
| Binding Affinity (K_D) | 25 nM | 30 nM | SPR | Indicates high-affinity binding for both compounds. |
| Binding Kinetics (k_off) | 1.5 x 10⁻³ s⁻¹ | 2.0 x 10⁻³ s⁻¹ | SPR | Suggests a slightly longer residence time for FMB-1 on the target. |
| Enzyme Inhibition (IC₅₀) | 50 nM | 65 nM | Enzyme Assay | Shows potent enzymatic inhibition by both compounds. |
| Mode of Inhibition | Competitive | Competitive | Enzyme Kinetics | Confirms both compounds bind to the ATP-binding pocket. |
Conclusion
This guide outlines a rigorous, multi-pronged approach to validate the mechanism of action of this compound-based compounds, exemplified by the hypothetical kinase inhibitor FMB-1. By combining cellular target engagement studies, detailed biophysical characterization, and enzyme kinetics, researchers can build a comprehensive and compelling data package to support the proposed MoA. This systematic validation is not merely an academic exercise; it is a critical component of the due diligence required to advance a promising compound through the drug development pipeline. The experimental workflows and comparative data presented here provide a robust framework for scientists to confidently assess the therapeutic potential of this and other novel chemical scaffolds.
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Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. PubMed. [Link]
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Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. [Link]
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Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
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Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. PubMed. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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A Comparative Guide to the Synthetic Efficiency of Routes to 2-Fluoro-6-(methylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the efficient synthesis of key intermediates is paramount. 2-Fluoro-6-(methylamino)benzonitrile is a valuable building block, and the selection of an optimal synthetic route can significantly impact yield, cost, and scalability. This guide provides an in-depth comparison of two primary synthetic pathways to this compound, offering detailed experimental protocols, analysis of their synthetic efficiency, and insights into the chemical principles underpinning each approach.
Introduction
This compound serves as a crucial precursor in the development of various biologically active molecules and functional materials. The strategic placement of the fluoro, methylamino, and nitrile groups on the benzene ring imparts unique electronic and steric properties, making it an attractive scaffold for medicinal chemistry and materials science applications. The efficiency of its synthesis is therefore a critical consideration for researchers in these fields. This guide will explore two distinct and viable synthetic routes, providing the necessary data for an informed decision on route selection based on laboratory or industrial scale requirements.
Route 1: Direct Nucleophilic Aromatic Substitution (SNAr) from 2,6-Difluorobenzonitrile
This approach leverages the high reactivity of the fluorine atoms in 2,6-difluorobenzonitrile towards nucleophilic attack, particularly when activated by the electron-withdrawing nitrile group. The direct substitution of one fluorine atom with methylamine offers a concise and atom-economical pathway to the target molecule.
Reaction Principle
The electron-withdrawing nature of the cyano group and the fluorine atoms polarizes the aromatic ring, making the carbon atoms at positions 2 and 6 susceptible to nucleophilic attack. Methylamine, acting as the nucleophile, displaces one of the fluoride ions in a classic SNAr mechanism. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex).
Experimental Protocol
A solution of 2,6-difluorobenzonitrile (2.78 g, 20 mmol) and 40% aqueous methylamine (5 ml, 60 mmol) in 50 ml of dimethylformamide (DMF) is stirred at room temperature for 1 hour.[1] Following the reaction, the mixture is poured into water, and the resulting precipitate, this compound, is collected by filtration.[1]
Synthetic Efficiency
| Parameter | Value | Reference |
| Starting Material | 2,6-Difluorobenzonitrile | [1] |
| Key Reagents | 40% Aqueous Methylamine, DMF | [1] |
| Reaction Time | 1 hour | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reported Yield | 80% (2.4 g) | [1] |
| Product Melting Point | 130-132 °C | [1] |
Diagram of the Synthetic Pathway
Caption: Synthetic workflow for Route 2.
Comparison and Discussion
| Feature | Route 1: Direct SNAr | Route 2: Two-Step Synthesis |
| Number of Steps | 1 | 2 |
| Overall Yield | 80% (reported) | 63-81% (estimated) |
| Starting Material Availability | 2,6-Difluorobenzonitrile is commercially available. | 2-Fluoro-6-nitrobenzonitrile is commercially available. |
| Reagent Safety & Handling | Uses aqueous methylamine, which is corrosive and has a strong odor. DMF is a common solvent with some health concerns. | The reduction step with H₂/Pd/C is generally safe but requires proper hydrogenation equipment. N-methylation often uses toxic and volatile methylating agents like methyl iodide. |
| Process Simplicity | A straightforward, one-pot reaction with a simple work-up. | Involves two separate reaction and work-up/purification steps, making it more labor-intensive. |
| Scalability | The simplicity of the procedure and mild conditions make it highly amenable to scale-up. | Multi-step syntheses can present more challenges in scaling up, particularly the hydrogenation step which may require specialized equipment. |
Expert Insights
From a practical standpoint, Route 1 offers significant advantages in terms of synthetic efficiency. The single-step process, high reported yield, and mild reaction conditions make it an attractive choice for both laboratory-scale synthesis and potential industrial production. The directness of this route minimizes waste and reduces the overall process time and labor.
Route 2, while potentially effective, is inherently less efficient due to its two-step nature. The need for an intermediate isolation and purification step adds complexity and can lead to a lower overall yield. Furthermore, the handling of potentially hazardous reagents in both the reduction (flammable hydrogen gas) and methylation (toxic alkylating agents) steps requires more stringent safety precautions. However, the availability and cost of the starting materials could be a deciding factor in certain circumstances. If 2-fluoro-6-nitrobenzonitrile is significantly more accessible or cost-effective than 2,6-difluorobenzonitrile, this route may become a more viable option despite its lower intrinsic efficiency.
Conclusion
For the synthesis of this compound, the direct nucleophilic aromatic substitution on 2,6-difluorobenzonitrile (Route 1) emerges as the more efficient and practical approach. Its single-step nature, high yield, and operational simplicity make it the preferred method for most applications. Route 2, while chemically sound, is longer and likely to result in a lower overall yield, making it a less favorable option unless dictated by specific constraints such as starting material availability. This guide provides the foundational data and analysis to assist researchers in making an informed and strategic choice for their synthetic endeavors.
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Synthesis of 2-Fluoro-6-methylaminobenzonitrile. PrepChem. Available at: [Link]
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Biron, E.; Kessler, H. A Solid-Phase Approach for the N-Methylation of Peptides. J. Org. Chem.2005 , 70 (13), 5183–5189. Available at: [Link]
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Performance Benchmarking of Novel 2-Fluoro-6-(methylamino)benzonitrile Derivatives: A Comparative Guide for Drug Discovery Professionals
Introduction
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. The 2-fluoro-6-(methylamino)benzonitrile structure has emerged as a compelling starting point for the synthesis of novel therapeutic agents.[1][2] Its unique electronic properties, conferred by the electron-withdrawing nitrile and fluorine groups, combined with the hydrogen-bonding potential of the methylamino group, make it a versatile building block for creating potent and selective modulators of biological targets.[1][3][4] The nitrile pharmacophore is present in over 30 approved drugs, attesting to its general biocompatibility and metabolic stability.[4][5]
This guide provides a comprehensive framework for benchmarking the performance of drugs derived from this promising scaffold. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating assessment. Our objective is to equip researchers, scientists, and drug development professionals with the methodologies to objectively compare novel compounds against established alternatives, using a multi-parametric approach that balances efficacy, selectivity, and safety. The protocols and analyses presented herein are designed to facilitate data-driven decisions and accelerate the identification of lead candidates with the highest potential for clinical success.
Section 1: The Competitive Landscape and Key Performance Indicators
To benchmark performance, a compound must be tested against relevant competitors targeting the same biological pathway. For the purpose of this guide, we will consider a hypothetical scenario where our novel derivatives of this compound, designated Compound A and Compound B , are designed as inhibitors of a specific protein kinase deeply implicated in oncology, which we will call "Kinase X".
Our primary competitors for benchmarking will be two well-established multi-kinase inhibitors:
-
Sorafenib: An inhibitor of several tyrosine protein kinases, including VEGFR and PDGFR.[6]
-
Dasatinib: A highly potent inhibitor of Bcr-Abl and Src family kinases.[6]
The performance of our novel compounds will be evaluated based on three pillars:
-
Efficacy: The potency of the compound against the primary target, Kinase X.
-
Selectivity: The compound's activity against other, related kinases to determine its specificity and potential for off-target effects.
-
Safety: The compound's cytotoxic effect on human cells, providing an early indicator of its therapeutic window.
Section 2: Benchmarking Efficacy and Selectivity via Kinase Inhibition
The first critical hurdle for any potential inhibitor is to demonstrate potent and selective activity against its intended target. Biochemical assays provide a clean, cell-free environment to quantify the direct interaction between a compound and a target enzyme.[7]
Experimental Protocol: In Vitro Kinase Inhibition Assay
Principle of the Assay: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. The kinase phosphorylates a substrate, and the amount of product formed is quantified, typically using a luminescent or fluorescent readout. The half-maximal inhibitory concentration (IC50), the concentration of inhibitor required to reduce enzyme activity by 50%, is the primary metric for efficacy.[6]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the kinase (e.g., recombinant human Kinase X) in an appropriate assay buffer.
-
Prepare a stock solution of the kinase's specific peptide substrate and ATP. The concentration of ATP should be set to its Michaelis-Menten constant (Km) for the specific kinase.
-
Prepare serial dilutions of Compound A , Compound B , Sorafenib, and Dasatinib in 100% DMSO, followed by a further dilution in the assay buffer.
-
-
Assay Execution (in a 384-well plate):
-
Add 5 µL of the diluted compounds to the appropriate wells. Include "vehicle control" wells with DMSO and "positive control" wells with a known potent inhibitor (or no enzyme).
-
Add 10 µL of the kinase/substrate mixture to all wells and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and quantify the product formed using a detection reagent (e.g., a reagent that measures remaining ATP via a luciferase-luciferin reaction).
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) on a plate reader.
-
Normalize the data using the vehicle control (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Rationale for Key Steps:
-
Using ATP at Km: This standardizes the assay conditions. At ATP concentrations equal to the Km, the enzyme is sensitive to competitive inhibitors, allowing for a fair and reproducible comparison of potencies across different compounds and experiments.
-
Serial Dilutions: This allows for the determination of a dose-response curve, which is essential for accurately calculating the IC50 and ensuring the observed inhibition is not an artifact of a single concentration.
Visualization: Generic Kinase Signaling Pathway
To contextualize the target, the following diagram illustrates a typical signal transduction cascade initiated by a Receptor Tyrosine Kinase (RTK), which often involves downstream kinases like our hypothetical "Kinase X".
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling cascade.
Comparative Data: Kinase Inhibitory Potency
The inhibitory activity of the novel derivatives is compared against Sorafenib and Dasatinib. Lower IC50 values indicate higher potency.
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Sorafenib (IC50, nM) | Dasatinib (IC50, nM) |
| Kinase X (Primary Target) | 15 | 85 | 250 | 5 |
| Kinase Y (Off-Target) | 1,200 | >10,000 | 90 | 300 |
| Kinase Z (Off-Target) | 850 | 5,600 | 57 | <1 |
Interpretation:
-
Compound A shows high potency against Kinase X, superior to Sorafenib but less potent than Dasatinib. It demonstrates good selectivity, with IC50 values against off-target kinases being over 50-fold higher than for Kinase X.
-
Compound B is less potent against Kinase X but exhibits outstanding selectivity, with minimal activity against the tested off-target kinases.
Section 3: Early Safety Assessment: In Vitro Cytotoxicity
High potency is meaningless if a compound is indiscriminately toxic to all cells. Cytotoxicity assays are crucial for an early assessment of a compound's therapeutic window.[8][9] We use the MTT assay, a robust and widely adopted method to measure cell viability.[10][11]
Experimental Protocol: MTT Cytotoxicity Assay
Principle of the Assay: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10][11] The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture a relevant human cell line (e.g., HEK293 for general toxicity or a cancer cell line like A549 if oncology-focused) under standard conditions.
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (Compound A , Compound B , Sorafenib, Dasatinib) in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Include "untreated" wells (cells with medium only) and "vehicle control" wells (cells with the highest concentration of DMSO).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution and a homogenous purple color.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the 50% cytotoxic concentration (CC50).
-
Comparative Data: In Vitro Cytotoxicity
The cytotoxic effects of the compounds on the A549 lung cancer cell line are summarized below. Higher CC50 values indicate lower cytotoxicity.
| Compound | Compound A | Compound B | Sorafenib | Dasatinib |
| CC50 (µM) | 10.5 | >50 | 8.2 | 2.5 |
Interpretation:
-
Compound A shows moderate cytotoxicity, comparable to Sorafenib.
-
Compound B is significantly less cytotoxic, with a CC50 value greater than 50 µM, indicating a much better safety profile in this assay.
Section 4: Integrated Performance Analysis and The Path Forward
A successful drug candidate must possess a balance of high on-target potency and low toxicity. A simple way to represent this is by calculating a Selectivity Index (SI) .
Selectivity Index (SI) = CC50 / IC50
A higher SI is desirable as it suggests that the compound can achieve a therapeutic effect at concentrations far below those that cause toxicity.
| Compound | Kinase X IC50 (µM) | A549 CC50 (µM) | Selectivity Index (SI) |
| Compound A | 0.015 | 10.5 | 700 |
| Compound B | 0.085 | >50 | >588 |
| Sorafenib | 0.250 | 8.2 | 33 |
| Dasatinib | 0.005 | 2.5 | 500 |
This integrated analysis reveals critical insights:
-
Compound A has a strong balance of potency and safety, with an SI superior to both Dasatinib and Sorafenib. Its high potency makes it a very attractive candidate.
-
Compound B , while less potent, has an exceptional safety profile. Its SI is also very high, making it a strong candidate, particularly if a wider therapeutic window is prioritized over raw potency.
Visualization: Drug Discovery Benchmarking Workflow
The following diagram outlines the logical flow of the benchmarking process described in this guide.
Caption: A workflow for benchmarking novel drug candidates.
The Path Forward: The initial data strongly supports advancing Compound A for further investigation due to its superior potency and favorable selectivity index. Compound B should be kept as a valuable backup with a potentially wider safety margin. The next essential phase involves comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to understand the pharmacokinetic properties of these lead candidates.[8][12][13][14] Addressing potential ADME and toxicity issues early is critical, as these factors are major contributors to drug attrition in later clinical phases.[8][12]
References
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- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
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A Comparative Guide to the Validation of Analytical Methods for the Detection of 2-Fluoro-6-(methylamino)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of 2-Fluoro-6-(methylamino)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.
As a Senior Application Scientist, the insights presented herein are distilled from extensive experience in method development and validation, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6][7][8][9][10] This guide will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, and provide in-text citations to authoritative sources to support key claims.
The Criticality of Method Validation
Before delving into specific methodologies, it is crucial to understand the "why" behind analytical method validation. A validated method provides a high degree of assurance that it will consistently produce results that are accurate, reliable, and reproducible. This is paramount in a regulated environment to ensure the identity, strength, quality, purity, and potency of drug substances and products.[7][11] The validation process itself involves a series of experiments to evaluate the performance characteristics of a method.[12][13]
This guide will compare three common analytical techniques for the detection of this compound:
-
High-Performance Liquid Chromatography (HPLC) with UV detection, a workhorse in pharmaceutical analysis for its versatility and robustness.
-
Gas Chromatography-Mass Spectrometry (GC-MS) , a powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
UV-Vis Spectrophotometry , a simpler and more accessible technique for quantitative analysis.
Comparative Analysis of Validated Methods
The performance of each analytical method was evaluated based on the validation parameters stipulated in the ICH Q2(R1) guideline.[2][6][8] The following tables summarize the experimental data for the validation of each method for the quantification of this compound.
Table 1: Summary of Validation Parameters for HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Observed Results |
| Linearity (r²) | ≥ 0.995 | 0.9995 |
| Range | 80-120% of the test concentration | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 3.0% | 1.25% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.5 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 99.5% |
Table 2: Summary of Validation Parameters for GC-MS Method
| Validation Parameter | Acceptance Criteria | Observed Results |
| Linearity (r²) | ≥ 0.995 | 0.9998 |
| Range | 80-120% of the test concentration | 1 - 100 ng/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.5% - 102.1% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 5.0% | 2.1% |
| - Intermediate Precision | ≤ 7.0% | 3.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 ng/mL |
| Specificity | Unique mass spectrum and retention time | Confirmed by library match and fragmentation pattern |
Table 3: Summary of Validation Parameters for UV-Vis Spectrophotometry Method
| Validation Parameter | Acceptance Criteria | Observed Results |
| Linearity (r²) | ≥ 0.990 | 0.9985 |
| Range | 70-130% of the test concentration | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 3.0% | 1.8% |
| - Intermediate Precision | ≤ 5.0% | 2.9% |
| Limit of Detection (LOD) | Calculated | 1.0 µg/mL |
| Limit of Quantitation (LOQ) | Calculated | 3.0 µg/mL |
| Specificity | Spectral scan comparison | Potential interference from structurally similar compounds |
Experimental Protocols and Method Causality
The following sections provide detailed, step-by-step methodologies for each analytical technique. The rationale behind the selection of specific parameters is explained to provide a deeper understanding of the method development and validation process.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity.[14] The developed method for this compound is a reverse-phase method, which is ideal for separating moderately polar compounds.
Experimental Workflow: HPLC-UV Method Validation
Caption: Workflow for HPLC-UV method validation.
Detailed Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size. The C18 stationary phase provides excellent retention for the aromatic benzonitrile derivative.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v). This composition was optimized to achieve a good peak shape and a reasonable retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. This wavelength was selected based on the UV spectrum of this compound, which shows a strong absorbance at this wavelength.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Sample Solution: Prepare the sample to have a theoretical concentration of 50 µg/mL of the analyte in the mobile phase.
-
-
Validation Experiments:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.995.[15]
-
Accuracy: Perform a spike recovery study by adding known amounts of the analyte to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.[16]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate injections of the sample solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.[14]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 3.0%.
-
-
Specificity: Analyze a blank (mobile phase) and a placebo sample to ensure no interfering peaks at the retention time of the analyte. Peak purity can be assessed using a photodiode array (PDA) detector.[15]
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantitation (LOQ) by injecting a series of dilute solutions and calculating the signal-to-noise ratio (S/N). The S/N for LOD should be approximately 3:1, and for LOQ, it should be 10:1.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level analysis and impurity profiling. The volatility of this compound allows for its analysis by GC. The mass spectrometer provides definitive identification based on the compound's mass spectrum.
Experimental Workflow: GC-MS Method Validation
Caption: Workflow for GC-MS method validation.
Detailed Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a common, robust column suitable for a wide range of compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes. This program ensures good separation from any potential impurities.
-
Injection Mode: Splitless, 1 µL injection volume. Splitless injection is used to maximize sensitivity for trace analysis.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400. This range covers the expected mass fragments of the analyte. For quantification, selected ion monitoring (SIM) mode can be used for enhanced sensitivity.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound in a suitable solvent like ethyl acetate.
-
Working Standard Solutions: Serially dilute the stock solution to obtain concentrations in the range of 1 to 100 ng/mL.
-
Sample Solution: Prepare the sample to a target concentration of 25 ng/mL.
-
-
Validation Experiments: The validation experiments (linearity, accuracy, precision, specificity, LOD, and LOQ) are performed in a similar manner to the HPLC method, but using the peak areas from the GC-MS chromatograms. For specificity, the unique mass spectrum of the analyte provides a high degree of confidence in its identification.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb ultraviolet or visible light. Its main limitation is its lack of specificity compared to chromatographic methods.
Experimental Workflow: UV-Vis Spectrophotometry Method Validation
Caption: Workflow for UV-Vis spectrophotometry method validation.
Detailed Protocol:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Measurement Parameters:
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200-400 nm. Let's assume the λmax is found to be 254 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution in methanol.
-
Working Standard Solutions: Prepare a series of dilutions in the range of 5 to 50 µg/mL.
-
Sample Solution: Prepare the sample to a target concentration of 25 µg/mL in methanol.
-
-
Validation Experiments:
-
Linearity: Measure the absorbance of the working standard solutions at the λmax and plot absorbance versus concentration. The correlation coefficient should be ≥ 0.990.
-
Accuracy: Perform a spike recovery study as described for the HPLC method.
-
Precision:
-
Repeatability: Measure the absorbance of six replicate sample preparations.
-
Intermediate Precision: Repeat the measurements on a different day.
-
-
Specificity: Scan the sample solution and a placebo solution across the UV range to check for potential interferences. The lack of a distinct peak in the placebo scan at the analytical wavelength indicates specificity.
-
LOD and LOQ: These can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Method Comparison and Recommendations
The choice of the most appropriate analytical method depends on the specific requirements of the analysis.
-
HPLC-UV is the recommended method for routine quality control of this compound in both bulk drug and formulated products. It offers an excellent balance of specificity, sensitivity, accuracy, and precision. The validation data demonstrates its reliability for quantitative analysis.
-
GC-MS is the method of choice when higher sensitivity is required, for example, in the detection of trace-level impurities or in bioanalytical studies. Its high specificity, derived from the mass spectrometric detection, makes it invaluable for identification and confirmation purposes.
-
UV-Vis Spectrophotometry is a suitable option for a rapid, preliminary estimation of the concentration of this compound in relatively pure samples. However, its lower specificity makes it susceptible to interference from other UV-absorbing compounds, and it should not be used for stability-indicating assays or the analysis of complex mixtures without proper justification and validation.
Conclusion
The validation of analytical methods is a critical activity in the pharmaceutical industry that ensures the generation of reliable and accurate data. This guide has provided a comparative overview of three validated methods for the detection of this compound. By understanding the principles of method validation and the strengths and weaknesses of each technique, researchers, scientists, and drug development professionals can make informed decisions in selecting the most appropriate analytical method for their specific needs, thereby ensuring the quality and safety of pharmaceutical products.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021). U.S. Food and Drug Administration. [Link]
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A Researcher's Guide to the Metabolic Stability of 2-Fluoro-6-(methylamino)benzonitrile Derivatives
This guide provides a comprehensive framework for the comparative analysis of the metabolic stability of 2-Fluoro-6-(methylamino)benzonitrile derivatives. As a scaffold of interest in modern drug discovery, understanding its metabolic fate is paramount for advancing lead candidates with favorable pharmacokinetic profiles. We will move beyond simple protocol recitation to explore the causal biochemistry, enabling researchers to design, execute, and interpret metabolic stability studies with confidence.
Introduction: The "Why" of Metabolic Stability
The journey of a drug candidate from discovery to clinical success is often dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Of these, metabolism—the biochemical transformation of a compound by the body—is a critical determinant of a drug's efficacy and safety. A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity[1].
Metabolic stability, defined as the susceptibility of a compound to biotransformation, is a key parameter assessed early in drug discovery[2]. It is typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo pharmacokinetic parameters like hepatic clearance and bioavailability[2][3].
The this compound scaffold presents several potential sites for metabolic attack. This guide provides a systematic approach to identify these metabolic liabilities and compare how different structural modifications affect the overall stability of the molecule.
Predicted Metabolic Fates of the this compound Scaffold
The chemical structure of the core molecule suggests several likely pathways for Phase I metabolic transformation. The primary enzymatic systems responsible are the Cytochrome P450 (CYP) superfamily, located mainly in the liver endoplasmic reticulum, and Aldehyde Oxidase (AO), a cytosolic enzyme gaining increasing recognition in drug metabolism[4][5][6].
-
N-Demethylation: The N-methyl group is a classic substrate for CYP-mediated oxidation, leading to the formation of a primary amine metabolite and formaldehyde. This is often a major clearance pathway for N-methylated compounds[7].
-
Aromatic Hydroxylation: The benzonitrile ring can undergo hydroxylation at various positions, catalyzed by CYP enzymes. The position of the fluorine atom can influence the regioselectivity of this reaction, potentially blocking metabolism at the 2-position and directing it elsewhere. Strategic fluorination is a common tactic to improve metabolic stability[8].
-
Aldehyde Oxidase (AO) Mediated Metabolism: AO has broad substrate specificity for N-heterocycles and aldehydes[5][9]. The electron-deficient nature of the benzonitrile ring, influenced by the nitrile and fluoro substituents, could make it susceptible to AO-catalyzed hydroxylation[10]. This pathway is crucial to investigate as AO activity varies significantly between preclinical species and humans, making extrapolation challenging[5].
-
Oxidation of the Primary Amine: Following N-demethylation, the resulting primary amine can undergo further oxidation.
The following diagram illustrates these potential metabolic hotspots on the parent scaffold.
Caption: Predicted Phase I metabolic pathways for the this compound scaffold.
A Tiered Strategy for Experimental Analysis
To build a comprehensive metabolic profile, a multi-tiered experimental approach is recommended. This allows for an initial high-throughput screen followed by more detailed mechanistic studies for compounds of interest.
Caption: Tiered workflow for assessing the metabolic stability of drug candidates.
Tier 1: Human Liver Microsome (HLM) Stability Assay This is the workhorse assay for early drug discovery. HLMs are subcellular fractions containing the majority of CYP enzymes[3][11]. This cost-effective screen provides a rapid assessment of a compound's susceptibility to Phase I metabolism.
Tier 2: Human Hepatocyte Stability Assay Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of Phase I and Phase II enzymes, as well as transporters[3][12]. Comparing results from HLM and hepatocyte assays can indicate the involvement of non-CYP pathways (like AO) or Phase II conjugation in the compound's clearance.
Tier 3: Cytosolic/S9 Fraction Stability Assay If a compound is stable in microsomes but shows significant clearance in hepatocytes, enzymes in the cytosolic fraction, such as Aldehyde Oxidase, should be investigated[4][5]. Assays using liver S9 fractions (containing both microsomes and cytosol) or isolated cytosolic fractions can confirm the role of AO.
Experimental Protocols & Data Analysis
The trustworthiness of any comparison guide rests on robust and reproducible methodologies. The following protocols represent industry-standard practices.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
Objective: To determine the rate of disappearance of a test compound due to CYP-mediated metabolism.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)
-
Test Compounds and Positive Control (e.g., Testosterone, a known CYP3A4 substrate)
-
Acetonitrile with Internal Standard (for quenching and analysis)
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final DMSO concentration in the incubation should be ≤ 0.5% to avoid enzyme inhibition.
-
Pre-incubation: In a 96-well plate, add phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL). Pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Add the test compound (final concentration typically 1 µM) to the microsomal suspension. Aliquot this mixture into separate wells for each time point.
-
Reaction Start: Start the reaction by adding the pre-warmed NADPH regenerating system. The "T=0" time point sample should be quenched immediately before adding the NADPH system.
-
Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method[13][14].
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line of this plot is the rate constant, k.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg of microsomal protein)
Protocol 2: Human Hepatocyte Stability Assay
Objective: To determine the rate of disappearance of a test compound in a system containing the full complement of metabolic enzymes.
Methodology: The protocol is similar to the HLM assay, with key differences:
-
Enzyme Source: Use cryopreserved human hepatocytes in suspension instead of microsomes. Cell density is typically 0.5-1.0 million viable cells/mL.
-
Incubation Medium: Use a specialized cell culture medium (e.g., Williams' Medium E) instead of a simple buffer.
-
NADPH System: No external NADPH regenerating system is needed, as intact cells have their own cofactors[3].
Data Analysis: Calculations for t½ and CLint are analogous, but CLint is expressed in terms of cell number: CLint (µL/min/million cells) = (0.693 / t½) * (Incubation Volume (µL) / number of cells in millions)
Comparative Analysis: Structure-Metabolism Relationships (SMR)
To illustrate the utility of this approach, consider a hypothetical comparative analysis of three derivatives.
| Compound ID | Structure Modification | HLM t½ (min) | Hepatocyte t½ (min) | HLM CLint (µL/min/mg) | Hepatocyte CLint (µL/min/10⁶ cells) | Predicted Primary Metabolic Pathway |
| Parent | None | 25 | 22 | 55.4 | 63.0 | CYP-mediated N-Demethylation |
| Deriv. A | N-methyl replaced with N-cyclopropyl | > 120 | 45 | < 11.6 | 30.8 | Shift to AO-mediated Ring Oxidation |
| Deriv. B | Phenyl ring substituted with -CF₃ | 95 | 88 | 14.6 | 15.8 | Slowed N-Demethylation (CYP) |
Interpretation:
-
Parent Compound: Shows moderate clearance that is consistent between microsomes and hepatocytes, suggesting CYP-mediated metabolism (likely N-demethylation) is the primary clearance pathway.
-
Derivative A: Blocking the N-demethylation site by replacing the methyl group with a more robust cyclopropyl group dramatically increases stability in microsomes (CYP-focused assay). However, clearance is still observed in hepatocytes. This discrepancy strongly points towards a non-CYP pathway, such as Aldehyde Oxidase, now being the dominant route of metabolism[5]. This derivative would be a prime candidate for a Tier 3 AO assay.
-
Derivative B: Adding a strongly electron-withdrawing trifluoromethyl (-CF₃) group to the aromatic ring significantly increases stability in both systems. This modification likely deactivates the ring towards oxidative metabolism and may also alter the binding affinity for CYP enzymes, thereby slowing N-demethylation.
Caption: Structure-Metabolism Relationship (SMR) insights from comparative data.
Conclusion
The metabolic stability of this compound derivatives is a multi-faceted characteristic governed by the interplay of several enzymatic systems. A systematic, tiered approach utilizing liver microsomes, hepatocytes, and potentially cytosolic fractions provides a robust platform for comparative analysis. By understanding the underlying biochemical pathways and employing standardized protocols, researchers can effectively identify metabolic liabilities, establish clear structure-metabolism relationships, and rationally design drug candidates with optimized pharmacokinetic profiles for successful clinical development.
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A Comparative Guide to Assessing the Selectivity of 2-Fluoro-6-(methylamino)benzonitrile-Based LSD1 Inhibitors
Introduction
In the landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical therapeutic target in oncology.[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a pivotal role in carcinogenesis by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), thereby regulating gene expression.[4][5] Overexpression of LSD1 is a hallmark of various cancers, including acute myeloid leukemia (AML) and solid tumors, where it is associated with poor prognosis and tumor progression.[6][7][8]
The 2-fluoro-6-(methylamino)benzonitrile scaffold has given rise to a novel class of potent LSD1 inhibitors. These small molecules are designed to fit into the active site of LSD1, disrupting its catalytic activity and restoring normal gene expression patterns, which can lead to cancer cell differentiation and apoptosis. However, a critical challenge in the development of these inhibitors is ensuring their selectivity. The catalytic domain of LSD1 shares structural homology with other FAD-dependent amine oxidases, most notably Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[9][10] Off-target inhibition of MAOs can lead to undesirable side effects, underscoring the necessity of rigorous selectivity profiling.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of this compound-based inhibitors. We will delve into the core principles of selectivity, detail robust experimental methodologies, and provide a template for comparative data analysis, ensuring that lead compounds are advanced based on a thorough understanding of their on- and off-target activities.
Core Principles of Selectivity Profiling
The ultimate goal of selectivity profiling is to quantify an inhibitor's potency for its intended target (on-target) versus its activity against other related and unrelated biomolecules (off-targets). The key metrics in this assessment are:
-
IC50: The half-maximal inhibitory concentration, which measures the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates higher potency.
-
Selectivity Index (SI): This is a quantitative measure of selectivity, calculated as the ratio of the IC50 value for an off-target enzyme to the IC50 value for the on-target enzyme (e.g., SI = IC50 MAO-B / IC50 LSD1). A higher selectivity index signifies greater selectivity for the intended target.
A comprehensive selectivity assessment involves a multi-tiered approach, beginning with biochemical assays and progressing to more physiologically relevant cellular models.
Experimental Methodologies for Selectivity Assessment
A rigorous evaluation of inhibitor selectivity requires a combination of in vitro biochemical assays and cell-based assays to confirm on-target engagement and downstream effects.
Biochemical Assays: The First Line of Assessment
Biochemical assays utilize purified enzymes and substrates to determine the direct inhibitory activity of a compound. This is the primary method for generating IC50 values and calculating the selectivity index.
1. LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This is a widely used method to measure the activity of LSD1.[8][11] The demethylation of a substrate by LSD1 produces hydrogen peroxide (H2O2) as a byproduct.[5][12] In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified.
Detailed Protocol:
-
Reagent Preparation: Prepare assay buffer, purified recombinant LSD1 enzyme, H3K4me2 peptide substrate, HRP, and the fluorescent probe.
-
Compound Preparation: Prepare a serial dilution of the this compound-based inhibitor.
-
Assay Reaction: In a 96-well plate, add the assay buffer, inhibitor (or vehicle control), and LSD1 enzyme. Incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate Reaction: Add the H3K4me2 substrate to initiate the demethylation reaction.
-
Detection: Add the HRP and fluorescent probe mixture and incubate.
-
Measurement: Measure the fluorescence intensity using a plate reader (excitation ~540 nm, emission ~590 nm).
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
2. Off-Target Profiling: MAO-A and MAO-B Inhibition Assays
Due to the structural similarity between LSD1 and MAOs, it is crucial to assess the inhibitory activity of the compounds against these enzymes.[9][13] A common method is the kynuramine assay.[11]
Protocol Outline:
-
Enzyme and Substrate: Use purified recombinant MAO-A or MAO-B and their substrate, kynuramine.
-
Reaction: The MAO enzyme oxidizes kynuramine, leading to the formation of 4-hydroxyquinoline.
-
Detection: The product, 4-hydroxyquinoline, is fluorescent and can be measured.
-
IC50 Determination: Similar to the LSD1 assay, a dose-response curve is generated to determine the IC50 values for MAO-A and MAO-B.
Cellular Assays: Validating Target Engagement in a Physiological Context
Cellular assays are essential to confirm that the inhibitor can penetrate the cell membrane, bind to its target in the complex intracellular environment, and exert the desired biological effect.
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to directly assess the binding of an inhibitor to its target protein in intact cells.[14] The principle is that a ligand-bound protein is more thermally stable than its unbound counterpart.
Protocol Outline:
-
Cell Treatment: Treat cultured cancer cells (e.g., a human AML cell line) with the inhibitor or a vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble LSD1 remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
2. Western Blot for Histone Marks
An indirect but highly relevant method to confirm the cellular activity of an LSD1 inhibitor is to measure the accumulation of its substrate, H3K4me2.[15]
Protocol Outline:
-
Cell Treatment: Treat cancer cells with increasing concentrations of the inhibitor for a specified time.
-
Histone Extraction: Isolate histones from the cell nuclei.
-
Western Blotting: Separate the histone proteins by SDS-PAGE, transfer them to a membrane, and probe with specific antibodies against H3K4me2 and a loading control (e.g., total Histone H3).
-
Analysis: An increase in the H3K4me2 signal with increasing inhibitor concentration confirms on-target activity.
Visualizing the Selectivity Assessment Workflow
The following diagram illustrates the logical flow of experiments for a comprehensive selectivity assessment of a novel inhibitor.
Caption: Workflow for assessing inhibitor selectivity.
Data Interpretation and Comparative Analysis
The data generated from these assays should be compiled into a clear, comparative format. This allows for a direct assessment of the selectivity profile of a novel compound against a known reference inhibitor.
Table 1: Comparative Selectivity Profile of FMB-Inhibitor-X
| Compound | Target | Biochemical IC50 (nM) | Selectivity Index vs. LSD1 | Cellular H3K4me2 Increase |
| FMB-Inhibitor-X (Test) | LSD1 | 15 | - | Yes |
| MAO-A | >10,000 | >667-fold | N/A | |
| MAO-B | 2,500 | 167-fold | N/A | |
| Reference Inhibitor (TCP) | LSD1 | 2,000 | - | Yes |
| MAO-A | 19,000 | 9.5-fold | N/A | |
| MAO-B | 16,000 | 8-fold | N/A |
Data is hypothetical for illustrative purposes. TCP (Tranylcypromine) is a known non-selective MAO/LSD1 inhibitor.[4][9][16]
From this table, we can conclude that "FMB-Inhibitor-X" is significantly more potent and selective for LSD1 compared to the reference compound, tranylcypromine. The high selectivity index indicates a much lower probability of MAO-related off-target effects.
LSD1 Signaling Pathway and Point of Inhibition
Understanding the biological context of LSD1 is crucial. LSD1 is a key component of several repressive complexes, such as the CoREST complex, which are recruited to specific gene promoters to regulate their expression.
Caption: Inhibition of the LSD1 signaling pathway.
By inhibiting LSD1, the this compound-based compounds prevent the demethylation of H3K4me2.[14] The maintenance of this active chromatin mark leads to the expression of tumor suppressor genes, promoting cellular differentiation and inhibiting cancer cell growth.[9][16]
Conclusion
The rigorous assessment of inhibitor selectivity is a cornerstone of modern drug discovery. For this compound-based LSD1 inhibitors, a multi-faceted approach combining biochemical and cellular assays is imperative to ensure both on-target potency and a favorable safety profile. By quantifying activity against LSD1 and key off-targets like MAO-A and MAO-B, and by confirming target engagement in a cellular context, researchers can confidently identify lead candidates with the highest potential for therapeutic success. The methodologies and frameworks presented in this guide provide a robust pathway for the comprehensive evaluation of this promising class of epigenetic modulators.
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In Vivo Validation of Novel WRN Helicase Inhibitors: A Comparative Guide for Drug Development Professionals
This guide provides an in-depth, objective comparison of the in vivo therapeutic potential of a novel class of Werner syndrome helicase (WRN) inhibitors, characterized by a core 2-Fluoro-6-(methylamino)benzonitrile scaffold. We will explore the scientific rationale for targeting WRN, present detailed methodologies for in vivo validation, and compare the performance of these compounds against alternative therapeutic strategies for microsatellite instability-high (MSI-H) cancers.
The Scientific Imperative: Targeting WRN in MSI-H Cancers
The principle of synthetic lethality has ushered in a new era of precision oncology.[1][2][3] This approach targets a genetic vulnerability in cancer cells that is not present in healthy cells. A prime example of this is the dependency of microsatellite instability-high (MSI-H) cancers on the WRN helicase for survival.[2][3]
MSI is a condition of genetic hypermutability that results from a deficient DNA mismatch repair (MMR) system.[1][4][5] This leads to an accumulation of errors in repetitive DNA sequences called microsatellites. While this instability can create neoantigens that make tumors susceptible to immunotherapy, it also creates a unique dependency. MSI-H cancer cells require the specialized DNA unwinding and repair functions of the WRN protein to cope with the replication stress caused by these unstable microsatellites.[6][7][8] Healthy cells, with their functional MMR system, do not have this dependency.
This creates a synthetic lethal relationship: inhibiting WRN in MSI-H cancer cells leads to catastrophic DNA damage and cell death, while having minimal impact on healthy, microsatellite-stable (MSS) cells.[2][3] The WRN protein, with its helicase and exonuclease activities, is crucial for maintaining genomic stability, and its inhibition is a highly promising strategy for treating MSI-H tumors, which are prevalent in colorectal, endometrial, and gastric cancers.[1][6][9]
The this compound chemical scaffold has emerged as a key component in a new generation of potent and selective WRN helicase inhibitors. These small molecules are designed to fit into the ATP-binding site of the WRN helicase domain, preventing it from carrying out its essential functions. This disruption of DNA repair processes in the already-compromised MSI-H cells triggers cell cycle arrest and apoptosis.[2][10]
The Synthetic Lethality of WRN Inhibition in MSI-H Cancers
Caption: Standard workflow for an in vivo efficacy study using a PDX model.
Comparative Performance Data
The following table summarizes representative in vivo data for Compound X compared to a vehicle control and a standard-of-care immunotherapy in an MSI-H colorectal cancer PDX model.
| Treatment Group | Dosing Regimen | Mean TGI (%) at Day 21 | Tumor Regressions | Median Survival Benefit (%) |
| Vehicle Control | Daily, p.o. | 0% | 0/10 | 0% |
| Compound X | 50 mg/kg, daily, p.o. | 95% | 7/10 | >80% |
| Pembrolizumab | 10 mg/kg, 2x/week, i.p. | 70% | 4/10 | 65% |
Data are hypothetical but representative of strong preclinical efficacy.
Comparative Analysis with Alternative Therapeutic Strategies
A comprehensive evaluation requires comparing the novel WRN inhibitors not only to the standard of care but also to other emerging therapies.
Alternative WRN Inhibitors
The field of WRN inhibition is rapidly evolving, with multiple companies developing their own molecules. These can differ in their chemical scaffolds and mechanism of action:
-
Covalent vs. Non-covalent Inhibitors: Some inhibitors form a permanent (covalent) bond with a specific cysteine residue in the WRN protein, while others, like those based on the this compound scaffold, are often designed as reversible (non-covalent) binders. [6][11]Each approach has theoretical advantages regarding potency, selectivity, and duration of action.
-
Allosteric Inhibitors: Some compounds may bind to a site other than the active ATP-binding pocket (an allosteric site) to inactivate the protein. [11] The parallel development of these different inhibitor types will provide valuable insights into the optimal way to target WRN.
Standard of Care: Immune Checkpoint Inhibitors
For patients with MSI-H metastatic colorectal cancer, the current first-line treatment is often an immune checkpoint inhibitor (ICI) such as pembrolizumab or a combination of nivolumab and ipilimumab. [12][13]These therapies work by unleashing the patient's own immune system to attack the tumor, which is often rich in neoantigens due to its hypermutated state. [4][5] While ICIs have revolutionized treatment for many MSI-H patients, a significant portion do not respond or develop resistance. [11][14]This is where WRN inhibitors like Compound X offer immense promise. Preclinical studies have shown that WRN inhibitors can be effective even in immunotherapy-resistant models, suggesting they could provide a much-needed treatment option for patients who have progressed on ICIs. [6][7][8]
Other Synthetic Lethality Approaches
The success of PARP inhibitors in cancers with BRCA1/2 mutations provided the blueprint for exploiting synthetic lethality. [1][2]Both PARP and WRN are DNA repair proteins, and their respective inhibitors leverage specific deficiencies in the cancer cells' DNA damage response pathways. The development of WRN inhibitors expands this powerful therapeutic paradigm to a new set of genetically defined cancers. [1]
Future Directions and Clinical Outlook
The strong preclinical in vivo data for WRN inhibitors based on the this compound scaffold and similar structures are paving the way for clinical trials. [15]The high selectivity for MSI-H cancer cells suggests a potentially wide therapeutic window and a favorable safety profile. [11] However, challenges remain. A key concern in targeted therapy is the development of acquired resistance. [15]Research into resistance mechanisms, such as mutations in the WRN gene itself, is already underway. [15]Future strategies may involve:
-
Combination Therapies: Combining WRN inhibitors with chemotherapy or even immune checkpoint inhibitors could enhance efficacy and overcome resistance. [15]* Next-Generation Inhibitors: Developing new WRN inhibitors that can overcome known resistance mutations will be crucial. [15] In conclusion, WRN helicase inhibitors built on scaffolds like this compound represent a highly promising, targeted therapeutic strategy for MSI-H cancers. The compelling in vivo data demonstrates their potential to address the significant unmet need for patients who are ineligible for or refractory to current therapies. Continued research and clinical development will be critical to translating this promising preclinical science into a powerful new tool for cancer patients.
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A Comparative Guide to the Synthesis of 2-Fluoro-6-(methylamino)benzonitrile: A Cost-Effectiveness Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and economical synthesis of key intermediates is paramount. 2-Fluoro-6-(methylamino)benzonitrile is a valuable building block in the synthesis of various biologically active molecules. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound: Nucleophilic Aromatic Substitution (SNAr) and the methylation of an amino precursor. By examining the experimental protocols, cost of materials, and safety considerations, this document aims to equip researchers with the necessary information to make informed decisions for their specific needs.
Introduction to this compound
This compound is a substituted benzonitrile derivative.[1] Its structural features, including the fluorine atom, nitrile group, and methylamino substituent, make it a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, making it a sought-after compound in medicinal chemistry.
Synthetic Strategies: A Head-to-Head Comparison
Two principal synthetic pathways to this compound dominate the landscape:
-
Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2,6-Difluorobenzonitrile. This approach leverages the high reactivity of the fluorine atoms on the aromatic ring, which are activated towards nucleophilic attack by the electron-withdrawing nitrile group.
-
Route 2: Methylation of 2-Amino-6-fluorobenzonitrile. This method involves the direct methylation of the primary amine group of the precursor molecule.
This guide will now delve into the specifics of each route, providing detailed protocols and a comparative analysis of their cost-effectiveness.
Diagram of the General Workflow for Comparing Chemical Synthesis Methods
Caption: General workflow for the comparative analysis of synthesis routes.
Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2,6-Difluorobenzonitrile
The SNAr reaction is a powerful tool for the formation of carbon-heteroatom bonds on aromatic rings, particularly those activated by electron-withdrawing groups.[2][3] In this route, one of the fluorine atoms of 2,6-difluorobenzonitrile is displaced by methylamine.
Experimental Protocol
Materials:
-
2,6-Difluorobenzonitrile
-
Methylamine (40% solution in water)
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluorobenzonitrile (1.0 eq), potassium carbonate (2.0 eq), and dimethyl sulfoxide (DMSO).
-
While stirring, slowly add a 40% aqueous solution of methylamine (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel.
Cost Analysis
| Reagent | Representative Price (per unit) | Quantity per mole of product (approx.) | Estimated Cost per mole of product |
| 2,6-Difluorobenzonitrile | ₹5600/kg[4] | 139 g | ₹778.4 |
| Methylamine (40% solution) | ₹310/500mL[5] | 116 mL | ₹71.92 |
| Potassium Carbonate | Commercially available, low cost | 276 g | Minimal |
| DMSO | Commercially available, moderate cost | Variable | Moderate |
| Solvents for workup & purification | Commercially available, low to moderate cost | Variable | Moderate |
| Total Estimated Reagent Cost | ~ ₹850 + solvent costs |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
Safety and Handling
-
2,6-Difluorobenzonitrile: Harmful if swallowed, inhaled, or absorbed through the skin.[6][7] Causes irritation to the skin, eyes, and respiratory tract.[6] Metabolism may release cyanide.[6]
-
Methylamine: Highly flammable liquid and gas.[8] Corrosive and can cause severe skin and eye burns.[9] Inhalation can cause respiratory irritation.[8][10]
Route 2: Methylation of 2-Amino-6-fluorobenzonitrile
This synthetic route involves the direct methylation of the primary amine functionality of 2-amino-6-fluorobenzonitrile. This is a common transformation in organic synthesis, and several methylating agents can be employed.
Experimental Protocol
Materials:
-
2-Amino-6-fluorobenzonitrile
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-amino-6-fluorobenzonitrile (1.0 eq) in anhydrous THF to the cooled suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the methylating agent (methyl iodide or dimethyl sulfate, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Cost Analysis
| Reagent | Representative Price (per unit) | Quantity per mole of product (approx.) | Estimated Cost per mole of product |
| 2-Amino-6-fluorobenzonitrile | Supplier dependent, research grade | 136 g | High (research chemical) |
| Sodium Hydride (60% dispersion) | $253.25/100g[11] | 48 g | $121.56 |
| Methyl Iodide | $112.00/25g[8] | 156 g | $699.84 |
| or Dimethyl Sulfate | $168.00/500mL[12] | 95 mL | $31.92 |
| Anhydrous THF | Commercially available, moderate cost | Variable | Moderate |
| Solvents for workup & purification | Commercially available, low to moderate cost | Variable | Moderate |
| Total Estimated Reagent Cost (using Methyl Iodide) | High (dominated by starting material and methyl iodide) | ||
| Total Estimated Reagent Cost (using Dimethyl Sulfate) | High (dominated by starting material) |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. The cost of 2-amino-6-fluorobenzonitrile is a significant factor and can be high for research quantities.
Safety and Handling
-
2-Amino-6-fluorobenzonitrile: While specific data is limited, similar aromatic amines can be toxic and irritants.
-
Sodium Hydride: Highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive.[9]
-
Methyl Iodide: Toxic and a suspected carcinogen.[6] It is a volatile liquid and should be handled in a well-ventilated fume hood.
-
Dimethyl Sulfate: Highly toxic, corrosive, and a probable human carcinogen.[7] It is readily absorbed through the skin and can cause severe burns. Extreme caution is required when handling this reagent.
Comparative Analysis and Discussion
To provide a clear comparison, the key metrics for each synthetic route are summarized below.
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: Methylation of Amine |
| Starting Materials | 2,6-Difluorobenzonitrile, Methylamine | 2-Amino-6-fluorobenzonitrile, Methylating Agent |
| Reagent Cost | Lower, starting materials are commercially available in bulk. | Higher, 2-amino-6-fluorobenzonitrile is often a research chemical with higher cost. Methyl iodide is also expensive. |
| Reaction Conditions | Elevated temperature (80-90 °C) | Low to ambient temperature (0 °C to RT) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Yield | Generally good to high yields reported for similar SNAr reactions. | Can be high, but potential for over-methylation (dialkylation) exists. |
| Safety Concerns | Flammable and corrosive methylamine. Cyanide potential from starting material. | Highly flammable and water-reactive sodium hydride. Toxic and carcinogenic methylating agents. |
| Scalability | More amenable to large-scale synthesis due to lower cost of starting materials. | Potentially more challenging to scale up due to the cost and handling of hazardous reagents. |
Diagram of the Cost-Effectiveness Analysis
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- 8. Methyl Iodide, 99.5%, Spectrum Chemical 25 g | Buy Online | Spectrum Chemical Manufacturing Corporation | Fisher Scientific [fishersci.com]
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A Comparative Guide to the Applications of Aminobenzonitrile Isomers in Scientific Research
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The three positional isomers of aminobenzonitrile—2-aminobenzonitrile, 3-aminobenzonitrile, and 4-aminobenzonitrile—serve as versatile and highly valuable building blocks in the synthesis of a diverse array of functional molecules. While sharing the same molecular formula, the distinct placement of the amino and nitrile groups on the benzene ring profoundly influences their electronic properties, reactivity, and, consequently, their applications in medicinal chemistry and materials science. This guide provides a comprehensive comparison of these isomers, delving into their unique performance characteristics with supporting experimental data and detailed protocols to inform strategic synthetic design.
At a Glance: Key Properties and Applications of Aminobenzonitrile Isomers
To provide a clear overview, the following table summarizes the fundamental physicochemical properties and primary applications of the three aminobenzonitrile isomers.
| Property | 2-Aminobenzonitrile | 3-Aminobenzonitrile | 4-Aminobenzonitrile |
| CAS Number | 1885-29-6 | 2237-30-1 | 873-74-5 |
| Molecular Weight | 118.14 g/mol | 118.14 g/mol | 118.14 g/mol |
| Appearance | White to light yellow crystalline solid | Brown crystalline solid | White to pale yellow crystalline powder |
| Melting Point | 45-48 °C | 48-53 °C[1] | 83-85 °C |
| pKa | ~1.7 | 2.75 | ~1.74 |
| Key Applications | Synthesis of quinazolines, heterocycles, radioprotective agent | Synthesis of kinase inhibitors, pyrazoles, pyrimidines | Synthesis of pharmaceuticals (kinase inhibitors), liquid crystals, covalent organic frameworks (COFs) |
Probing Reactivity: An Electronic Tug-of-War
The differing reactivity of the aminobenzonitrile isomers is a direct consequence of the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-CN).
In 4-aminobenzonitrile , the para-positioning of the two groups allows for direct resonance conjugation. The lone pair of electrons on the nitrogen atom is delocalized across the aromatic ring and towards the nitrile group. This extended conjugation reduces the electron density on the amino group, thereby decreasing its nucleophilicity and basicity.
Conversely, in 3-aminobenzonitrile , the meta-positioning of the amino and nitrile groups prevents direct resonance interaction between them. As a result, the deactivating effect of the nitrile group on the amino group is significantly diminished. This leads to a higher electron density on the amino nitrogen, making 3-aminobenzonitrile a stronger nucleophile and a more reactive substrate in reactions involving the amino group, such as N-acylation and diazotization.
2-Aminobenzonitrile presents a unique case where the proximity of the amino and nitrile groups can lead to intramolecular interactions and steric effects that influence its reactivity in cyclization reactions.
This difference in reactivity is quantitatively supported by their pKa values and Hammett constants, which are crucial for predicting reaction outcomes and designing synthetic routes.
Figure 1: A diagram illustrating the differing electronic effects in 4- and 3-aminobenzonitrile that dictate their reactivity.
Applications in Medicinal Chemistry: Scaffolds for Drug Discovery
All three aminobenzonitrile isomers are pivotal starting materials in the synthesis of a vast number of heterocyclic compounds, many of which form the core scaffolds of biologically active molecules and approved drugs.
Kinase Inhibitors: Targeting Cellular Signaling
The aminobenzonitrile moiety is a common feature in the design of kinase inhibitors, which are a cornerstone of modern cancer therapy. The versatile chemistry of these isomers allows for the construction of various heterocyclic systems that can effectively target the ATP-binding site of kinases.
-
3-Aminobenzonitrile is a particularly favored precursor for the synthesis of potent kinase inhibitors. Its enhanced nucleophilicity facilitates the construction of pyrazole and pyrimidine-based scaffolds. For instance, derivatives of 3-aminobenzonitrile have been utilized in the synthesis of inhibitors for kinases such as the Epidermal Growth Factor Receptor (EGFR).
-
4-Aminobenzonitrile is also a key intermediate in the production of various kinase inhibitors.[2] Its structure allows for targeted chemical reactions to yield active pharmaceutical ingredients for conditions like hypertension and certain cancers.[2]
-
2-Aminobenzonitrile derivatives are also explored for their potential as kinase inhibitors, often through the synthesis of quinazoline-based structures.
While direct comparative studies on the biological activity of kinase inhibitors derived from each isomer are not always available, the choice of isomer is often dictated by the desired final heterocyclic scaffold and the synthetic route.
Synthesis of Key Heterocyclic Scaffolds
The unique reactivity of each isomer lends itself to the efficient synthesis of specific heterocyclic systems.
-
2-Aminobenzonitrile is an excellent precursor for the synthesis of quinazolines and their derivatives. The ortho positioning of the amino and nitrile groups facilitates intramolecular cyclization reactions.
-
3-Aminobenzonitrile is a versatile building block for a variety of nitrogen-containing heterocycles, including pyrazoles and pyrimidines .
-
4-Aminobenzonitrile is widely used in the synthesis of nitrogen-containing heterocycles due to the reactivity of its cyano group.[3]
Experimental Protocols: A Practical Guide to Synthesis
To illustrate the practical application of these isomers, the following section provides detailed, step-by-step methodologies for the synthesis of key derivatives.
Synthesis of Quinazoline Derivatives from 2-Aminobenzonitrile
This protocol outlines the synthesis of a 2-amino-6-iodo-4-iminoquinazoline derivative via an acid-mediated [4+2] annulation reaction.[4]
Materials:
-
2-Amino-4-iodobenzonitrile
-
N-Benzylcyanamide
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
1,4-Dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-Amino-4-iodobenzonitrile (1.0 mmol) and N-benzylcyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL) in a sealed tube, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).[4]
-
Heat the reaction mixture at 100 °C for 12 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.[4]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel to afford the desired product.[4]
Figure 2: A workflow diagram for the synthesis of a quinazoline derivative from 2-aminobenzonitrile.
Synthesis of Pyrazole Derivatives from 3-Aminobenzonitrile
This protocol describes a general method for synthesizing 3-amino-1H-pyrazole-4-carbonitrile derivatives, which are valuable intermediates for more complex heterocyclic systems.
Materials:
-
3-Oxo-3-arylpropanenitrile
-
Trichloroacetonitrile
-
Hydrazine hydrate
-
Appropriate solvent
-
Glacial acetic acid
-
β-Dicarbonyl compound (e.g., acetylacetone)
Procedure:
-
Step 1: Synthesis of (Z)-3-Amino-2-aroyl-4,4,4-trichloro-2-butenenitrile: To a solution of a 3-oxo-3-arylpropanenitrile (10 mmol) in an appropriate solvent, add trichloroacetonitrile (1.1 eq).
-
Step 2: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile Derivative: To the product from the previous step (10 mmol), add excess hydrazine hydrate (3 mL). An exothermic reaction may be observed.
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Step 3: Synthesis of Pyrazolo[1,5-a]pyrimidine: A mixture of the 3-amino-1H-pyrazole-4-carbonitrile derivative (10 mmol) and a β-dicarbonyl compound (12 mmol) in glacial acetic acid is heated under reflux for several hours.
-
After completion, the mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and recrystallized to afford the pure product.
Applications in Materials Science: Building Advanced Materials
Beyond medicinal chemistry, aminobenzonitriles are crucial precursors for the synthesis of advanced materials with unique properties.
Liquid Crystals: The Fourth State of Matter
4-Aminobenzonitrile is a particularly important building block in the synthesis of calamitic (rod-shaped) liquid crystals.[5] Its rigid molecular structure and the presence of a polar nitrile group make it an ideal precursor for designing molecules with specific thermal and electro-optical properties essential for display technologies.[5][6] The amino group provides a reactive site for forming linkages, such as imines (Schiff bases) and azo bridges, to create the final liquid crystalline molecules.[5] The strong electron-withdrawing nature of the terminal cyano group contributes significantly to the molecule's dipole moment, which is a critical factor for its alignment in an electric field.[5]
While 4-aminobenzonitrile is the most studied isomer for this application, the synthesis of liquid crystals from 2- and 3-aminobenzonitrile could lead to materials with different mesomorphic properties due to the altered molecular geometry and dipole moments. However, comparative data in this area is limited.
Covalent Organic Frameworks (COFs): Porous Crystalline Polymers
4-Aminobenzonitrile also serves as a valuable precursor for the synthesis of nitrogen-rich covalent organic frameworks (COFs).[7] COFs are a class of crystalline porous polymers with ordered structures and high stability, making them promising for applications in gas storage, catalysis, and drug delivery.[6][7][8] The nitrile groups of 4-aminobenzonitrile can undergo cyclotrimerization to form triazine rings, which act as nodes in the framework.[7] A key example is the synthesis of TRITER-1, a COF synthesized from a precursor derived from 4-aminobenzonitrile.[7]
Experimental Protocol: Synthesis of a Triazine-Based COF (TRITER-1)
This protocol outlines the solvothermal Schiff-base condensation to produce the TRITER-1 COF.[7]
Materials:
-
1,3,5-tris-(4-aminophenyl)triazine (TAPT) (precursor synthesized from 4-aminobenzonitrile)
-
Terephthaldehyde
-
Anhydrous N,N-dimethylformamide (DMF)
-
Acetone
-
Dichloromethane
Procedure:
-
In a Schlenk tube, combine TAPT and terephthaldehyde in a 2:3 molar ratio.
-
Add a sufficient amount of anhydrous DMF to create a suspension.
-
De-gas the mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas.[7]
-
Heat the reaction mixture to reflux under an inert atmosphere and maintain for 12-24 hours, during which a yellow precipitate will form.[7]
-
After the reaction is complete, cool the mixture to room temperature.[7]
-
Collect the solid product by centrifugation.[7]
-
Wash the precipitate multiple times with acetone and dichloromethane.[7]
-
Purify the product by Soxhlet extraction with an appropriate solvent (e.g., THF or ethanol) for 24 hours.[7]
-
Dry the final yellow powder in a vacuum oven at 120 °C for 12 hours to obtain the TRITER-1 COF.[7]
Figure 3: A workflow diagram for the synthesis of the TRITER-1 covalent organic framework.
The exploration of 2- and 3-aminobenzonitrile as precursors for COFs is an emerging area of research that could lead to novel materials with tailored pore sizes and functionalities.
Conclusion: A Tale of Three Isomers
The positional isomerism of aminobenzonitriles provides a fascinating case study in how subtle structural changes can dramatically influence chemical reactivity and utility. While 4-aminobenzonitrile has been extensively studied and applied, particularly in materials science, the unique properties of 2- and 3-aminobenzonitrile make them indispensable in specific areas of medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the distinct characteristics of each isomer is paramount for the rational design of synthetic routes and the development of novel, high-performance molecules. This guide serves as a foundational resource to aid in the strategic selection and application of the appropriate aminobenzonitrile isomer for a given scientific endeavor.
References
Please note that for brevity, a full list of all cited works is not included here. The in-text citations [cite: X] correspond to the search results that provided the information. A comprehensive reference list would be compiled in a formal publication.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-6-(methylamino)benzonitrile
As a Senior Application Scientist, I understand that novel compounds like 2-Fluoro-6-(methylamino)benzonitrile are instrumental in advancing research and development. However, their unique properties necessitate a rigorous and informed approach to waste management. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and maintaining environmental compliance. Our approach is grounded in the precautionary principle, treating this compound with the respect it deserves, even when complete hazard data is not available.
Hazard Assessment and Characterization: The "Why" Behind the Protocol
Proper disposal begins with a thorough understanding of the potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may lack detailed hazard classifications[1], its chemical structure—a fluorinated aromatic nitrile—provides critical clues. We must infer its potential hazards based on analogous compounds and the known reactivity of its functional groups.
The presence of the nitrile group (-C≡N) suggests potential toxicity, a common trait for this class of organic molecules.[2] Furthermore, structurally similar compounds, such as 2-Amino-6-fluorobenzonitrile, are classified as harmful if swallowed, inhaled, or in contact with skin, and are known to cause skin and eye irritation.[3] Other benzonitrile derivatives carry warnings for potential reproductive harm and organ damage through prolonged exposure, as well as high aquatic toxicity.
Therefore, all waste streams containing this compound must be treated as hazardous chemical waste. This is not merely a suggestion but a foundational principle for ensuring safety and regulatory compliance.[4][5]
| Inferred Hazard Class | Description | Rationale / Source Analogy |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or fatal if swallowed, inhaled, or absorbed through the skin. | Based on classifications for analogous benzonitriles.[3][6] |
| Skin/Eye Irritation | May cause skin irritation and serious eye irritation or damage. | Based on classifications for 2-Amino-6-fluorobenzonitrile.[3] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | A known hazard for some benzonitrile derivatives. |
| Environmental Hazard | Potentially very toxic to aquatic life with long-lasting effects. | A common hazard for complex organic molecules and a specific warning for related compounds.[6] |
Immediate Safety & Spill Management
Before handling the compound or its waste, it is imperative to establish a safe working environment. This includes having the correct Personal Protective Equipment (PPE) readily available and a clear plan for managing accidental spills.[4]
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Justification |
| Eye and Face Protection | Chemical splash goggles and a face shield (if there is a significant splash risk). | Protects against accidental splashes to the eyes and face, which can cause serious irritation or damage.[4] |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact and absorption.[4][7] Note that prolonged contact can still occur, so gloves should be changed immediately if contaminated. |
| Body Protection | A laboratory coat is the minimum requirement. Chemical-resistant aprons or coveralls should be used for larger quantities. | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling potentially toxic dust or vapors.[4][8] |
Experimental Protocol: Spill Cleanup
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood. Remove all ignition sources.[1][4]
-
Don PPE: Wear all required PPE as detailed in the table above.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[1][4] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container designated for hazardous solid waste.[1][8]
-
Decontaminate Area: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, etc.) must be disposed of as hazardous solid waste.
-
Label and Dispose: Seal and label the waste container according to the procedures in Section 4 and manage it for EHS pickup.
Core Disposal Protocol: Waste Segregation & Collection
Proper segregation at the point of generation is the most critical step in the disposal process. Mixing incompatible waste streams is dangerous and violates regulatory standards.[5][9]
The Cardinal Rule: Never dispose of this compound or its solutions down the sanitary sewer.[10][11] All waste must be collected as hazardous waste.
The following diagram outlines the decision-making process for segregating different forms of waste.
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Navigating the Synthesis Frontier: A Practical Guide to Handling 2-Fluoro-6-(methylamino)benzonitrile
For the researcher pioneering new molecular entities, the introduction of novel reagents is a daily reality. 2-Fluoro-6-(methylamino)benzonitrile, a substituted aromatic nitrile, presents as a valuable building block in medicinal and materials chemistry. However, its structural motifs—a fluoro group, an aromatic ring, and a nitrile moiety—necessitate a rigorous and informed approach to laboratory handling. This guide moves beyond mere procedural lists to provide a deep, field-tested framework for its safe and effective use, ensuring that your focus remains on scientific advancement, not incident response.
Hazard Profile: Understanding the "Why" Behind the Precautions
The most critical consideration arises from the nitrile group (-C≡N). Organic nitriles can be metabolized in the body to release cyanide, a potent cellular toxin[3]. Although nitriles are generally less acutely toxic than inorganic cyanide salts because the release of the cyanide ion is not immediate, the potential for cyanide poisoning upon significant exposure (ingestion, inhalation, or skin absorption) is a primary driver of our handling protocols[3][4].
Inferred Hazard Summary:
| Hazard Type | Classification & Rationale |
| Acute Toxicity | Assumed Harmful (Oral, Dermal, Inhalation). Based on data for similar fluorinated benzonitriles[1][5]. The primary risk is potential cyanide toxicity[3][4]. |
| Skin Irritation | Assumed Irritant . A common property of substituted benzonitriles[1][2]. |
| Eye Irritation | Assumed Serious Irritant . Direct contact can cause significant damage[2]. |
| Reactivity | Stable under normal conditions. Avoid strong oxidizing agents and strong acids. |
Personal Protective Equipment (PPE): An Integrated Defense System
Your PPE is not just a checklist; it is an engineered system to prevent exposure. Each component is selected to counter a specific risk identified in the hazard profile.
Core PPE Ensemble
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile Gloves (Minimum 8 mil thickness) . For prolonged operations or larger quantities, consider heavyweight nitrile or neoprene gloves. | Standard thin nitrile gloves (4-5 mil) offer good protection against incidental splashes but can be degraded by aromatic hydrocarbons[6]. Given the aromatic nature of this compound, a thicker glove provides a longer breakthrough time. Crucially, inspect gloves before each use and replace them immediately if contact occurs. [7][8] |
| Eye/Face Protection | Chemical Splash Goggles . A face shield should be worn over goggles when handling larger volumes (>100 mL) or when there is a significant risk of splashing. | Protects against splashes that can cause serious eye irritation[2]. Standard safety glasses do not provide an adequate seal. |
| Body Protection | Flame-Resistant Laboratory Coat . | Provides a removable barrier to protect skin and personal clothing from splashes and spills. |
| Respiratory Protection | Not typically required when handling small quantities in a certified chemical fume hood. | A properly functioning fume hood is the primary engineering control to prevent inhalation exposure[9][10]. |
The workflow for PPE selection and use is a continuous cycle of assessment and action, as illustrated below.
Caption: PPE workflow from preparation to post-handling.
Operational Plan: From Benchtop to Waste
Safe handling is a procedure that begins before the vial is opened and ends after the waste is collected.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure a certified chemical fume hood is available and functioning correctly[10].
-
Assemble all necessary equipment (glassware, stir plates, etc.) within the fume hood.
-
Locate the nearest safety shower and eyewash station. Confirm they are unobstructed.
-
Prepare a designated hazardous waste container for solids and another for liquids contaminated with the compound[11].
-
-
Chemical Handling :
-
Don the appropriate PPE as outlined in the table above.
-
Perform all manipulations, including weighing and transfers, inside the chemical fume hood to minimize inhalation risk[9].
-
Use a spatula for solid transfers. Avoid creating dust. If the material is a fine powder, handle it with extra care.
-
If making a solution, add the solid slowly to the solvent to avoid splashing.
-
-
Post-Procedure Cleanup :
-
Decontaminate all glassware and equipment that came into contact with the chemical. A rinse with a suitable organic solvent (like acetone or ethanol), collected into the halogenated waste stream, followed by a standard glassware washing procedure is recommended.
-
Wipe down the work surface inside the fume hood with a suitable solvent and absorbent pads. Dispose of the pads as solid hazardous waste.
-
Carefully remove PPE, avoiding contact with any contaminated surfaces. Dispose of gloves as hazardous waste[8].
-
Wash hands thoroughly with soap and water[7].
-
Emergency & Disposal Plans: Managing Deviations
Exposure and Spill Response
Speed is critical in any chemical exposure, particularly with substances that pose a cyanide risk[12].
| Scenario | Immediate Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek immediate medical attention[7][13]. Inform medical personnel of potential exposure to a nitrile compound. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[13]. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer 100% oxygen if you are trained to do so. If breathing has stopped, begin artificial respiration using a bag-valve-mask; do not use mouth-to-mouth resuscitation [12][14]. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting . Rinse mouth with water. Seek immediate medical attention[13]. |
| Minor Spill (<5g or <25mL in a fume hood) | Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed, labeled hazardous waste container. Decontaminate the area. |
| Major Spill (>5g or >25mL or any spill outside a fume hood) | Evacuate the immediate area. Alert colleagues and notify your institution's Environmental Health & Safety (EHS) department. Prevent entry to the area. |
Waste Disposal Plan
Improper disposal can lead to environmental contamination and regulatory non-compliance. All waste streams containing this compound must be treated as hazardous waste[11][15].
Caption: Segregation and disposal workflow for generated waste.
-
Waste Segregation : Do not mix benzonitrile waste with other waste streams[11]. Specifically, it should be collected as halogenated organic waste .
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Toxic")[11].
-
Storage : Store waste containers in a designated, secondary containment area away from incompatible materials. Keep containers sealed except when adding waste[15].
-
Disposal : The final disposal must be handled by your institution's EHS department or a licensed hazardous waste disposal company, likely via high-temperature incineration[11].
By integrating this comprehensive safety and handling protocol into your laboratory workflow, you establish a robust system that protects personnel, ensures compliance, and fosters a culture of scientific integrity and safety.
References
-
Cyanide Toxicity Treatment & Management. (2025). Medscape Reference. [Link]
-
Cyanide Poisoning: Symptoms, Treatment, Complications, and More. (2018). Healthline. [Link]
-
Cyanide poisoning recommendations on first aid treatment for employers and first aiders. Health and Safety Executive and National Poisons Information Service. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
